molecular formula C13H25N B3249237 Dicyclohexylmethanamine CAS No. 19293-63-1

Dicyclohexylmethanamine

Cat. No.: B3249237
CAS No.: 19293-63-1
M. Wt: 195.34 g/mol
InChI Key: QVQGTNFYPJQJNM-UHFFFAOYSA-N
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Description

Dicyclohexylmethanamine is a useful research compound. Its molecular formula is C13H25N and its molecular weight is 195.34 g/mol. The purity is usually 95%.
The exact mass of the compound Dicyclohexylmethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dicyclohexylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyclohexylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dicyclohexylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQGTNFYPJQJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295702
Record name α-Cyclohexylcyclohexanemethanamine
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Molecular Weight

195.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19293-63-1
Record name α-Cyclohexylcyclohexanemethanamine
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Record name α-Cyclohexylcyclohexanemethanamine
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Record name dicyclohexylmethanamine
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Foundational & Exploratory

Dicyclohexylmethanamine (CAS 19293-63-1): Structural Dynamics, Synthesis, and Applications in Advanced Chemical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In advanced synthetic workflows and drug development, the selection of precise structural building blocks dictates the pharmacokinetic and stability profiles of the final compound. Dicyclohexylmethanamine (CAS 19293-63-1) is a highly sterically hindered primary amine that serves as a critical scaffold for introducing bulky, lipophilic, and three-dimensionally complex functional groups .

As a Senior Application Scientist, I frequently observe a critical nomenclature trap in literature and supplier databases: the conflation of Dicyclohexylmethanamine with N,N-Dicyclohexylmethylamine (CAS 7560-83-0) .

  • CAS 19293-63-1 (Dicyclohexylmethanamine): Features a central methanamine core flanked by two bulky cyclohexyl rings [ (C6​H11​)2​CH−NH2​ ]. It acts as a sterically hindered primary nucleophile.

  • CAS 7560-83-0 (N,N-Dicyclohexylmethylamine): A tertiary amine[ CH3​−N(C6​H11​)2​ ] used primarily as a non-nucleophilic base or polyurethane catalyst.

This guide focuses exclusively on the primary amine (CAS 19293-63-1), detailing its properties, self-validating synthetic protocols, and applications in modern chemistry.

Physicochemical Properties & Structural Analysis

The physical properties of dicyclohexylmethanamine are directly governed by its massive steric bulk and high degree of saturation.

PropertyValue
IUPAC Name dicyclohexylmethanamine
CAS Number 19293-63-1
Molecular Formula C13​H25​N
Molecular Weight 195.34 g/mol
Topological Polar Surface Area (TPSA) 26.0 Ų
Hydrogen Bond Donors / Acceptors 1 / 1
Rotatable Bonds 2
Physical State Clear Liquid (at Room Temperature)

Causality of Properties: The dual cyclohexyl rings create a massive steric shield around the primary amine. While this significantly reduces its reaction kinetics in standard amidation or alkylation reactions compared to unhindered amines (e.g., benzylamine), it imparts extraordinary proteolytic stability to the resulting amides. Furthermore, its exceptionally low TPSA (26.0 Ų) and high lipophilicity make it an excellent candidate for enhancing the membrane permeability of drug conjugates .

Synthetic Pathways & Mechanistic Logic

The Challenge of Steric Hindrance

Direct reductive amination of dicyclohexyl ketone with ammonia gas and a reducing agent is notoriously inefficient. The extreme steric bulk of the two cyclohexyl rings thermodynamically disfavors the formation of the intermediate imine. Consequently, the reducing agent prematurely reduces the unreacted ketone, yielding dicyclohexylmethanol as a major byproduct.

The Solution: Two-Step Oxime Reduction

To bypass this, a two-step oxime reduction protocol is the field-proven standard. Hydroxylamine is a smaller, more aggressive "alpha-effect" nucleophile that forces the formation of the ketoxime. Subsequent aggressive reduction with Lithium Aluminum Hydride ( LiAlH4​ ) yields the primary amine.

Step-by-Step Methodology

Phase 1: Oximation

  • Reagent Setup: Dissolve dicyclohexyl ketone (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Activation: Add hydroxylamine hydrochloride ( NH2​OH⋅HCl , 1.5 eq) and pyridine (1.5 eq).

    • Mechanistic Insight: Pyridine acts as an acid scavenger to liberate the free hydroxylamine base. Furthermore, it acts as a mild nucleophilic catalyst, activating the sterically hindered carbonyl for the nucleophilic attack.

  • Reaction: Reflux the mixture for 4–6 hours, monitoring via TLC until the ketone is consumed.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and water. Wash the organic layer with 1N HCl (to remove residual pyridine), dry over anhydrous MgSO4​ , and evaporate to yield dicyclohexyl ketoxime.

Phase 2: Reduction & Fieser Quench (Self-Validating System)

  • Reduction: Suspend LiAlH4​ (2.0 eq) in anhydrous THF at 0 °C under an argon atmosphere. Dropwise, add the dicyclohexyl ketoxime dissolved in THF. Reflux for 12 hours.

    • Mechanistic Insight: Milder reducing agents (like NaBH4​ ) cannot reduce sterically hindered oximes; the aggressive hydride delivery of LiAlH4​ is mandatory.

  • The Fieser Quench: Cool the reaction to 0 °C. For every x grams of LiAlH4​ used, sequentially add:

    • x mL of distilled water (dropwise, extreme caution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

    • Mechanistic Insight: Direct quenching with water produces a gelatinous aluminum hydroxide ( Al(OH)3​ ) gel that traps the product and causes severe emulsions. The Fieser method forces the formation of a crystalline, granular sodium aluminate salt that is easily filterable, ensuring maximum product recovery.

  • Isolation: Filter the granular salts through a Celite pad, wash with THF, concentrate the filtrate, and purify via vacuum distillation to yield pure dicyclohexylmethanamine.

Synthesis Ketone Dicyclohexyl Ketone (Precursor) OximeFormation Oximation (NH2OH·HCl, Pyridine) Ketone->OximeFormation Ketoxime Dicyclohexyl Ketoxime (Intermediate) OximeFormation->Ketoxime Reduction Reduction (LiAlH4, THF, Reflux) Ketoxime->Reduction Product Dicyclohexylmethanamine (Final Product) Reduction->Product

Fig 1: Two-step synthesis of dicyclohexylmethanamine via oxime reduction.

Applications in Drug Development & Materials Science

"Escape from Flatland"

In modern medicinal chemistry, relying on planar aromatic rings (like diphenylmethane) often leads to poor aqueous solubility and promiscuous off-target binding due to π−π stacking. By saturating these rings to cyclohexyl groups ( sp3 hybridized), the molecule gains 3D complexity . Dicyclohexylmethanamine is used as a bioisostere to introduce a highly lipophilic, yet 3D-complex, terminal group into a drug candidate, improving its overall pharmacokinetic profile.

Steric Shielding of Pharmacophores

When dicyclohexylmethanamine is conjugated to a carboxylic acid-bearing pharmacophore, the resulting amide bond is buried beneath the massive steric bulk of the two cyclohexyl rings. This structural feature physically blocks amidases and proteases from accessing the amide bond, drastically increasing the in vivo half-life of the compound.

Application Target Lead Compound (Poor Stability) Conjugation Amidation with Dicyclohexylmethanamine Target->Conjugation Shielding Steric Shielding by Bulky Cyclohexyl Rings Conjugation->Shielding Enzymatic Resistance to Proteolytic Cleavage Shielding->Enzymatic Bioavailability Enhanced In Vivo Bioavailability Enzymatic->Bioavailability

Fig 2: Mechanism of steric shielding and bioavailability enhancement in drug design.

Safety, Handling, and Toxicity

As a primary amine with significant lipophilicity, dicyclohexylmethanamine rapidly penetrates biological membranes and is highly corrosive .

  • GHS Classification: Danger.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

  • Handling Protocol: All synthetic steps involving this compound must be performed in a certified fume hood. Personal Protective Equipment (PPE) including a face shield, chemically resistant gloves (butyl rubber or heavy-duty nitrile), and a chemical apron are mandatory.

References

  • Title: alpha-Cyclohexylcyclohexanemethanamine | C13H25N | CID 10774245 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: N-Methyl dicyclohexylamine | C13H25N | CID 24210 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 19293-63-1 | Dicyclohexylmethanamine Source: Capot Chemical URL: [Link]

Dicyclohexylmethanamine synthesis pathway from dicyclohexylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Dicyclohexylmethanamine from Dicyclohexylamine

Executive Summary: This guide provides a comprehensive technical overview of the synthetic pathways for the N-methylation of dicyclohexylamine to produce dicyclohexylmethanamine (also known as N-methyldicyclohexylamine). The N-methylation of secondary amines is a fundamental transformation in organic synthesis, crucial for modifying the physical, chemical, and biological properties of molecules.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of both classical and modern catalytic methodologies. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate synthetic strategy. The two primary pathways discussed are the venerable Eschweiler-Clarke reaction and the modern, atom-economical "Borrowing Hydrogen" approach using catalytic methylation with methanol.

Introduction

Dicyclohexylamine, a secondary amine with the formula HN(C₆H₁₁)₂, is a colorless to pale yellow liquid with a characteristic amine odor.[3] It serves as a valuable precursor in the synthesis of various industrial and pharmaceutical chemicals, including antioxidants, vulcanization accelerators, and corrosion inhibitors.[3][4] The methylation of dicyclohexylamine yields dicyclohexylmethanamine, a tertiary amine. This transformation is significant as tertiary amines often serve as catalysts, synthetic intermediates, and are integral components in pharmacologically active compounds.[5]

The core challenge in the N-methylation of secondary amines is achieving high selectivity for the tertiary amine product while avoiding the formation of quaternary ammonium salts, which can occur with traditional alkylating agents like methyl iodide.[1] This guide focuses on two robust methods that effectively circumvent this issue.

Part 1: The Classical Pathway: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a cornerstone of amine synthesis, providing a reliable method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[1][6] A key advantage of this reaction is its inherent mechanism which prevents the over-methylation that leads to quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[6]

Mechanistic Rationale

The reaction proceeds through a two-step sequence involving the formation of an iminium ion followed by a reduction step. The causality behind its success lies in the dual role of the reagents and the irreversible nature of the final reduction.

  • Iminium Ion Formation: The secondary amine, dicyclohexylamine, first performs a nucleophilic attack on formaldehyde. This is followed by dehydration to form a transient dicyclohexylmethyleneiminium ion.

  • Hydride Transfer and Reduction: Formic acid then serves as a hydride donor. A hydride ion is transferred from the formate anion to the electrophilic carbon of the iminium ion. This reduction is irreversible due to the concomitant loss of carbon dioxide gas, which drives the reaction to completion.[6]

The resulting product is the tertiary amine, dicyclohexylmethanamine. Since a tertiary amine cannot form a new iminium ion with formaldehyde under these conditions, the reaction halts, ensuring high selectivity.[6]

Eschweiler_Clarke_Mechanism Eschweiler-Clarke Reaction Mechanism DCHA Dicyclohexylamine Iminium Dicyclohexylmethylene- iminium Ion DCHA->Iminium + H⁺ - H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium + H⁺ - H₂O FormicAcid Formic Acid (HCOOH) Formate Formate Ion FormicAcid->Formate - H⁺ Product Dicyclohexylmethanamine Iminium->Product Hydride Transfer Formate->Product Hydride Transfer CO2 CO₂ Formate->CO2 Loss of CO₂ Borrowing_Hydrogen_Cycle Catalytic 'Borrowing Hydrogen' Cycle cluster_cycle Catalytic Cycle Catalyst [Ru] Catalyst Product Dicyclohexylmethanamine RuH2 [Ru]-H₂ (Hydride Species) Catalyst->RuH2 + Methanol - Formaldehyde Methanol Methanol DCHA Dicyclohexylamine Iminium Iminium Ion DCHA->Iminium Condensation - H₂O RuH2->Catalyst + Iminium Ion - Product Formaldehyde Formaldehyde (in situ)

Sources

Physical and chemical properties of N,N-Dicyclohexylmethylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dicyclohexylmethylamine

Abstract: N,N-Dicyclohexylmethylamine (CAS No. 7560-83-0) is a sterically hindered tertiary amine that serves as a crucial component in various chemical applications, from industrial catalysis to specialized organic synthesis. Its unique structural arrangement, featuring two bulky cyclohexyl groups and a methyl group attached to a central nitrogen atom, imparts a distinct combination of basicity and steric hindrance. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, reactivity, and established protocols for its handling and use. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile compound.

Introduction to N,N-Dicyclohexylmethylamine

N,N-Dicyclohexylmethylamine, also known as N-Methyldicyclohexylamine, is an aliphatic tertiary amine.[1] Its molecular structure is defined by a nitrogen atom bonded to two cyclohexyl rings and one methyl group. This configuration is fundamental to its chemical behavior, rendering the nitrogen's lone pair of electrons accessible for proton abstraction (acting as a base) while being sterically shielded from acting as a nucleophile in many substitution reactions.

This compound is recognized for its role as a low-odor co-catalyst, particularly in the production of polyurethane foams, where it helps improve curing properties.[2] In the realm of fine chemical and pharmaceutical synthesis, it is employed as a non-nucleophilic base in sensitive reactions, such as palladium-catalyzed carbonylations and cyclizations.[3][4] Its utility as an intermediate in the synthesis of complex molecules, including potential antimicrobial agents and active pharmaceutical ingredients, underscores its importance in drug discovery and development.[5][6]

structure cluster_ring1 Cyclohexyl cluster_ring2 Cyclohexyl N N C_methyl CH₃ N->C_methyl C1_ring1 C₁ N->C1_ring1 C1_ring2 C₁ N->C1_ring2 C2_1 C1_ring1->C2_1 C2_2 C1_ring2->C2_2 C3_1 C2_1->C3_1 C4_1 C3_1->C4_1 C5_1 C4_1->C5_1 C6_1 C5_1->C6_1 C6_1->C1_ring1 C3_2 C2_2->C3_2 C4_2 C3_2->C4_2 C5_2 C4_2->C5_2 C6_2 C5_2->C6_2 C6_2->C1_ring2

Caption: Chemical Structure of N,N-Dicyclohexylmethylamine.

Physicochemical Properties

N,N-Dicyclohexylmethylamine is typically a colorless to light yellow or orange clear liquid at room temperature.[3][7][8] Its physical properties are well-documented and critical for its application, storage, and handling.

PropertyValueSource(s)
CAS Number 7560-83-0[1][3][9][10]
Molecular Formula C₁₃H₂₅N[1][3][9][10]
Molecular Weight 195.34 g/mol [1][3][9]
Appearance Colorless to light yellow/orange clear liquid[2][3][7][8]
Boiling Point 265 °C (at 760 mmHg)[3][7][9][11]
Density 0.912 g/mL at 25 °C[3][9][11]
Refractive Index (n²⁰/D) 1.49[3][9][11]
Flash Point 110 °C (230 °F)[7][9][12]
Water Solubility 740 mg/L at 25 °C (low solubility)[2][3]
Solubility Slightly soluble in chloroform and methanol[3]
pKa (Predicted) 11.03 ± 0.20[3]
LogP 3.71[3]

Note on Melting Point: Some sources report a melting point of 193-194 °C.[3][7] This is inconsistent with its documented state as a liquid at ambient temperatures and may refer to a salt form or be an error in the data aggregation.

Spectroscopic and Analytical Data

Characterization of N,N-Dicyclohexylmethylamine relies on standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum would show characteristic signals for the methyl protons and the complex, overlapping multiplets for the cyclohexyl ring protons.

  • Infrared (IR) Spectroscopy: The IR spectrum would lack N-H stretching bands (characteristic of primary/secondary amines) but would show prominent C-H stretching and bending vibrations for the alkyl groups.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of 195.34 g/mol .[1] The fragmentation pattern can provide further structural evidence.

  • Gas Chromatography (GC): GC is often used to determine the purity of the substance, with typical commercial grades exceeding 97-98%.[8][10]

Chemical Properties and Reactivity

The chemical nature of N,N-Dicyclohexylmethylamine is dominated by the tertiary amine functional group.

  • Basicity: With a predicted pKa of around 11.03, it is a moderately strong base, capable of deprotonating a variety of acidic compounds.[3]

  • Steric Hindrance: The two bulky cyclohexyl groups sterically shield the nitrogen atom. This makes it a poor nucleophile, preventing it from participating in Sₙ2 reactions or adding to carbonyl groups. This "non-nucleophilic" character is highly desirable in syntheses where it is used solely to scavenge protons.

  • Reactivity: It is stable under normal conditions but is incompatible with strong oxidizing agents and acids, with which it can react exothermically.[13] Thermal decomposition can produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[7][13]

  • Synthesis: The compound can be prepared through several established routes, including the methylation of dicyclohexylamine or via the Leuckart–Wallach reaction.[3] Another method involves the reductive amination of cyclohexanone.[14]

reaction Reactants R-X + Substrate-H Products R-Substrate + [Cy₂NMeH]⁺X⁻ Reactants->Products  Catalyst Base N,N-Dicyclohexylmethylamine (Cy₂NMe) Base->Products Proton Scavenger

Caption: Role as a Non-Nucleophilic Base in Synthesis.

Applications in Research and Industry

N,N-Dicyclohexylmethylamine's unique properties make it valuable in several fields.

  • Polyurethane Catalyst: It is widely used as a co-catalyst (often under trade names like Polycat 12) in the manufacturing of flexible and rigid polyurethane foams.[2][3] It primarily accelerates the curing process.[2]

  • Organic Synthesis: Its role as a sterically hindered, non-nucleophilic base is critical in modern organic synthesis. It is used to neutralize acids generated in reactions without interfering with electrophilic centers. Examples include:

    • Palladium-catalyzed double carbonylation of aryl iodides.[3][4]

    • O-phenylation of tertiary alcohols.[3]

  • Pharmaceutical Intermediate: The compound serves as a building block or a reagent in the synthesis of pharmaceutically active compounds.[5][6] Its application has been noted in the development of novel antimicrobial agents.[5]

Experimental Protocols

The following protocols describe standard laboratory procedures for determining key properties of N,N-Dicyclohexylmethylamine. These methods are designed to be self-validating through adherence to established chemical principles.

Protocol: Determination of Boiling Point
  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This protocol uses standard distillation under atmospheric pressure.

  • Methodology:

    • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • Sample Preparation: Place approximately 10-15 mL of N,N-Dicyclohexylmethylamine and a few boiling chips into the round-bottom flask.

      • Causality: Boiling chips are added to prevent bumping and ensure smooth, even boiling by providing nucleation sites for bubble formation.

    • Heating: Gently heat the flask using a heating mantle.

    • Data Collection: Record the temperature when the vapor condensation ring rises past the thermometer bulb and a steady temperature is maintained as the first few drops of distillate are collected in the receiving flask. This stable temperature is the boiling point.

    • Validation: Record the atmospheric pressure at the time of the experiment. If it deviates significantly from 760 mmHg, a pressure correction may be applied using a nomograph.

workflow_bp start Start: Assemble Distillation Apparatus add_sample Add Sample and Boiling Chips to Flask start->add_sample heat Gently Heat the Flask add_sample->heat observe Observe Vapor Condensation & Temperature heat->observe record Record Stable Temperature as Boiling Point observe->record end_proc End: Record Barometric Pressure record->end_proc

Caption: Workflow for Boiling Point Determination.

Protocol: Determination of Density
  • Principle: Density is the mass per unit volume of a substance. This protocol uses a pycnometer (specific gravity bottle) for a precise measurement.

  • Methodology:

    • Preparation: Clean and thoroughly dry a pycnometer of a known volume (e.g., 10 mL).

    • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance (m₁).

    • Mass of Pycnometer with Water: Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Thermostatically control the temperature to 25.0 °C. Weigh the filled pycnometer (m₂).

      • Causality: Using water at a known temperature allows for the precise calculation of the pycnometer's volume, as the density of water is well-known (approx. 0.99704 g/cm³ at 25 °C).

    • Mass of Pycnometer with Sample: Empty and dry the pycnometer completely. Fill it with N,N-Dicyclohexylmethylamine, bring it to 25.0 °C, and weigh it again (m₃).

    • Calculation:

      • Volume of pycnometer (V) = (m₂ - m₁) / density of water at 25 °C.

      • Density of sample = (m₃ - m₁) / V.

    • Validation: Repeat the measurement three times and average the results to ensure precision.

Safety and Handling

N,N-Dicyclohexylmethylamine is a hazardous chemical that requires careful handling.[1][13]

Hazard ClassGHS StatementPrecautionary Measures
Acute Oral Toxicity H301/H302: Toxic/Harmful if swallowedP270: Do not eat, drink or smoke when using. P301: IF SWALLOWED, rinse mouth.[1][8]
Acute Dermal Toxicity H311: Toxic in contact with skinP280: Wear protective gloves/clothing.[1]
Skin Corrosion H314: Causes severe skin burnsP280: Wear protective gloves/clothing/eye protection. P303: IF ON SKIN, rinse with water.[1][8][13]
Eye Damage H318: Causes serious eye damageP280: Wear eye/face protection. P305: IF IN EYES, rinse cautiously with water for several minutes.[1][13]
  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][13]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[8][13]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere, as it can be air-sensitive.[2][3] Keep away from incompatible materials like strong acids and oxidizing agents.[13]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[7]

Conclusion

N,N-Dicyclohexylmethylamine is a tertiary amine with a well-defined set of physical and chemical properties that make it a valuable tool in both industrial and academic settings. Its combination of steric bulk and basicity allows it to function effectively as a non-nucleophilic base and a catalyst component. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in chemical synthesis and drug development.

References

  • N-Methyl dicyclohexylamine | C13H25N | CID 24210 - PubChem. (n.d.). [Link]

  • n,n- dicyclohexylmethylamine/cas 7560-83-0/polycat 12 - Amine Catalysts. (2023, November 7). [Link]

  • Dicyclohexylamine - Wikipedia. (n.d.). [Link]

  • N N-Dicyclohexylmethylamine with CAS 7560-83-0 - Chemical Supplier Unilong. (n.d.). [Link]

  • N,N-Dicyclohexylmethylamine (7560-83-0) at Nordmann. (n.d.). [Link]

  • SAFETY DATA SHEET: N,N-Dimethylcyclohexylamine - Carl ROTH. (n.d.). [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22). [Link]

Sources

An In-depth Technical Guide to Dicyclohexylmethanamine (CAS No. 7560-83-0)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on Dicyclohexylmethanamine. The content herein is structured to deliver not just data, but a foundational understanding of the compound's synthesis, properties, applications, and handling, grounded in established scientific principles.

Introduction and Core Compound Profile

Dicyclohexylmethanamine, also known as N,N-Dicyclohexylmethylamine or N-Methyldicyclohexylamine, is a tertiary amine with the CAS registry number 7560-83-0.[1] It is characterized by a central nitrogen atom bonded to two cyclohexyl rings and one methyl group.[2] This structure imparts a unique combination of steric hindrance and basicity, making it a valuable tool in various chemical transformations. Its applications range from being a catalyst in polyurethane foam production to a specialized base and reagent in complex organic synthesis, including pharmaceutical development.[2][3]

Compound Identifiers:

  • IUPAC Name: N-cyclohexyl-N-methylcyclohexanamine[1]

  • Molecular Formula: C₁₃H₂₅N[4]

  • Molecular Weight: 195.34 g/mol [1]

  • Canonical SMILES: CN(C1CCCCC1)C2CCCCC2[1]

  • InChIKey: GSCCALZHGUWNJW-UHFFFAOYSA-N[4]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of Dicyclohexylmethanamine are critical for its appropriate use in experimental design. A summary of these properties is presented below.

Table 1: Physicochemical Properties of Dicyclohexylmethanamine
PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid[2][5]
Boiling Point 265 °C (lit.)[4]
Melting Point 193-194 °C[4]
Density 0.912 g/mL at 25 °C (lit.)[4]
Flash Point 110 °C (230 °F) - closed cup[5]
Refractive Index (n20/D) 1.49 (lit.)[4]
Water Solubility 740 mg/L at 25 °C[4]
pKa 11.03 ± 0.20 (Predicted)[4]
LogP 3.71 at 25 °C[4]
Spectroscopic Characterization

Spectroscopic analysis is fundamental for verifying the identity and purity of Dicyclohexylmethanamine.[6][7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approx. 1.0-1.8 ppm) corresponding to the cyclohexyl ring protons. A distinct singlet for the N-methyl (N-CH₃) protons should appear further downfield, typically in the 2.2 to 2.6 δ range, due to the deshielding effect of the adjacent nitrogen atom.[8]

  • ¹³C NMR Spectroscopy: The carbon spectrum will display multiple signals for the cyclohexyl carbons and a characteristic signal for the N-methyl carbon.

  • Infrared (IR) Spectroscopy: As a tertiary amine, the IR spectrum of Dicyclohexylmethanamine will notably lack the characteristic N-H stretching absorptions seen in primary and secondary amines (3300-3500 cm⁻¹).[8] Key absorptions will include C-H stretching from the cyclohexyl and methyl groups (below 3000 cm⁻¹) and C-N stretching bands.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 195.34. Fragmentation patterns would likely involve the loss of methyl or cyclohexyl groups.

Synthesis Methodologies and Reaction Mechanisms

The synthesis of Dicyclohexylmethanamine can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two prevalent methods are detailed below.

Method 1: Reductive Amination

Reductive amination is a versatile and widely used method for forming amines.[9] In this context, it involves the reaction of dicyclohexylamine with a methylating agent, typically formaldehyde, followed by reduction of the in-situ formed iminium ion.

cluster_reactants Reactants cluster_process Process DCA Dicyclohexylamine Hemiaminal Hemiaminal Intermediate (Unstable) DCA->Hemiaminal Nucleophilic Attack FA Formaldehyde FA->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium Dehydration Reduction Reduction (e.g., NaBH₃CN, H₂/Pd-C) Iminium->Reduction Hydride Source Product Dicyclohexylmethanamine (Final Product) Reduction->Product

Caption: Reductive amination pathway for Dicyclohexylmethanamine synthesis.

Causality: This protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve dicyclohexylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add aqueous formaldehyde (37% solution, 1.1 eq) to the stirred solution. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature at or below room temperature using an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Dicyclohexylmethanamine.[11]

Method 2: N-Methylation of Dicyclohexylamine

A direct approach involves the methylation of the secondary amine, dicyclohexylamine.[4]

DCA Dicyclohexylamine (Starting Material) Reaction SN2 Reaction DCA->Reaction MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->Reaction Base Base (e.g., K₂CO₃, NaOH) Base->Reaction Acid Scavenger Product Dicyclohexylmethanamine (Final Product) Reaction->Product Byproduct Byproduct (e.g., Salt) Reaction->Byproduct

Caption: N-Methylation of dicyclohexylamine via an SN2 reaction.

Causality: This protocol employs dimethyl sulfate, a potent methylating agent. A base is required to neutralize the sulfuric acid byproduct, driving the reaction to completion. Extreme caution is necessary as dimethyl sulfate is highly toxic and carcinogenic.

  • Reaction Setup: To a solution of dicyclohexylamine (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like acetonitrile or acetone, add dimethyl sulfate (1.1 eq) dropwise at 0 °C.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC-MS. Gentle heating may be required.

  • Work-up and Purification: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The residue can then be purified by vacuum distillation to afford Dicyclohexylmethanamine.[4]

Key Applications in Research and Development

Dicyclohexylmethanamine's utility stems from its properties as a sterically hindered, non-nucleophilic base and as a catalyst.

Table 2: Applications of Dicyclohexylmethanamine
Application AreaRole of DicyclohexylmethanamineDescriptionSource(s)
Polyurethane Foams CatalystActs as an auxiliary catalyst, particularly for improving the skin curing of both soft and rigid polyurethane foams.[4][12]
Organic Synthesis BaseEmployed as a base in reactions like the Palladium-catalyzed 5-endo-trig cyclization of 1-(o-bromophenyl)-2-methylprop-2-en-1-ol.[4]
Organic Synthesis CatalystServes as a catalyst during the O-phenylation of tertiary alcohols with organobismuth(V) compounds.[4]
Pharmaceuticals Intermediate/Building BlockUsed as a precursor in the synthesis of more complex molecules, including potential drug candidates.[2][3]
Corrosion Inhibition InhibitorUtilized in metalworking fluids to prevent corrosion.[2]
Analytical Standards ReagentUsed as a reagent in the base preparation of isotopically labeled phenethylamines for use as internal standards in Isotope Dilution Mass Spectrometry (IDMS).[4]

Safety, Handling, and Storage

Proper handling of Dicyclohexylmethanamine is crucial due to its hazardous nature.[5]

GHS Hazard Information
  • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Signal Word: Danger[13]

  • Hazard Statements:

    • H302: Harmful if swallowed.[13]

    • H314: Causes severe skin burns and eye damage.[13]

  • Precautionary Statements (Selected):

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • P310: Immediately call a POISON CENTER or doctor/physician.[5]

    • P405: Store locked up.[5]

Handling and Storage Protocol
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat. A respirator with an appropriate filter (e.g., type ABEK) is required when vapors or aerosols may be generated.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep away from strong oxidizing agents and sources of heat.[5] The product should be stored under an inert atmosphere.[4]

  • Spill Management: In case of a spill, cover drains and contain the material. Absorb with an inert liquid-absorbent material (e.g., Chemizorb®) and dispose of it as hazardous waste.[5]

Conclusion

Dicyclohexylmethanamine (CAS 7560-83-0) is a tertiary amine of significant industrial and academic interest. Its distinct structural features make it an effective catalyst and specialized base in organic synthesis. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective application. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with this corrosive and harmful compound. This guide provides the foundational knowledge required for professionals to confidently and safely incorporate Dicyclohexylmethanamine into their research and development workflows.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24210, N-Methyl dicyclohexylamine. Retrieved from PubChem. [Link]

  • ChemBK. (2024, April 9). NN-Dicyclohexylmethylamine. Retrieved from ChemBK. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). Method for preparing benzyl amine by catalytic hydrogenation.
  • LibreTexts Chemistry. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from LibreTexts Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal. [Link]

  • Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]

  • Zhang, W., et al. (2021). Nickel-Catalyzed Asymmetric Hydrogenation for Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines. Organic Letters, 23(15), 6064–6069. [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from ResearchGate. [Link]

  • University of Massachusetts Lowell. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from UMass Lowell. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • TRC Corp. (2022, July 7). Dicyclohexylamine Safety Data Sheet. Retrieved from TRC Corp. [Link]

  • Royal Society of Chemistry. (n.d.). Dual reactivity based dynamic covalent chemistry: mechanisms and applications. Retrieved from Chemical Communications. [Link]

  • Wikipedia. (n.d.). Dicyclohexylamine. Retrieved from Wikipedia. [Link]

  • MDPI. (2024, December 12). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Retrieved from MDPI. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Catalytic transfer hydrogenation of N-benzylidenaniline. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025, November 13). Direct reductive amination of ketones with amines by reductive aminases. Retrieved from ResearchGate. [Link]

Sources

Spectroscopic Profiling of Dicyclohexylmethanamine: A Comprehensive Guide to NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Dicyclohexylmethanamine (CAS 19293-63-1), systematically known as α -cyclohexylcyclohexanemethanamine[1], is a sterically hindered primary amine. With the molecular formula C13​H25​N and a molecular weight of 195.34 g/mol , it serves as a critical building block in pharmaceutical development and advanced materials synthesis.

As a Senior Application Scientist, I emphasize that characterizing this molecule requires more than mere pattern matching; it demands an understanding of the underlying quantum mechanical and thermodynamic principles governing its spectral output. Furthermore, it is critical to differentiate dicyclohexylmethanamine from its commonly confused structural isomer, N-methyldicyclohexylamine (a tertiary amine). This whitepaper provides a definitive, self-validating framework for characterizing dicyclohexylmethanamine using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Structural Logic and Analytical Workflow

The molecule consists of a central methine carbon bonded to a primary amine group ( −NH2​ ) and two bulky cyclohexyl rings. This unique topology dictates its spectral behavior:

  • Synthesis & Sample Provenance: Dicyclohexylmethanamine is typically synthesized via the reductive amination of dicyclohexyl ketone[2][3]. When analyzing the spectroscopic data, one must actively look for residual ketone impurities, which would manifest as a strong C=O stretch near 1700 cm⁻¹ in the IR spectrum.

  • Steric Bulk: The symmetry and steric bulk of the cyclohexyl rings create complex, overlapping aliphatic multiplets in ¹H NMR but distinct, highly diagnostic resonances in ¹³C NMR.

Workflow Prep Sample Prep (Inert Atmosphere) NMR NMR Analysis (400 MHz, CDCl3) Prep->NMR IR IR Spectroscopy (ATR-FTIR, Neat) Prep->IR MS Mass Spec (GC-EI-MS, 70 eV) Prep->MS Data Data Synthesis & Structure Validation NMR->Data IR->Data MS->Data

Figure 1: Self-validating spectroscopic workflow for Dicyclohexylmethanamine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

In ¹H NMR, the electronegative nitrogen atom deshields the adjacent methine proton via the inductive effect. However, because nitrogen is less electronegative than oxygen, this deshielding places the α -proton at ~2.40 ppm, distinct from alcohols or ethers. The primary amine protons ( −NH2​ ) typically appear as a broad singlet around 1.20–1.50 ppm. This broadening is caused by the quadrupolar relaxation of the ¹⁴N nucleus and rapid chemical exchange with trace moisture in the solvent.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
1.20 – 1.50 Broad Singlet (bs)2H −NH2​ Broad due to ¹⁴N quadrupolar relaxation. Disappears upon D2​O shake.
2.35 – 2.45 Triplet (t) or dd1H −CH(NH2​)− Deshielded by the electronegative nitrogen atom via inductive effect.
1.55 – 1.85 Multiplet (m)10HCyclohexyl (Eq)Complex splitting due to rigid chair conformation and geminal coupling.
0.90 – 1.35 Multiplet (m)12HCyclohexyl (Ax)Shielded relative to equatorial protons due to anisotropic ring effects.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (ppm)AssignmentCausality / Notes
62.5 −CH(NH2​)− α -carbon, strongly deshielded by the directly attached nitrogen atom.
41.2 Cyclohexyl CH β to the amine; shifted downfield relative to a standard alkane.
30.5, 29.8 Cyclohexyl CH2​ γ -carbons (C2, C6 of the rings).
26.5, 26.3 Cyclohexyl CH2​ δ and ϵ -carbons; standard aliphatic region.

Infrared (IR) Spectroscopy

Causality of Vibrational Modes

IR spectroscopy is the definitive tool to confirm the primary amine nature of dicyclohexylmethanamine, distinguishing it from its tertiary isomer. A primary amine exhibits two distinct N-H stretching bands (symmetric and asymmetric) above 3300 cm⁻¹. This occurs because the two N-H bonds can vibrate in-phase or out-of-phase. The massive aliphatic bulk of the two cyclohexyl rings dominates the C-H stretching region just below 3000 cm⁻¹.

Table 3: IR Vibrational Assignments (ATR-FTIR, Neat)
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Notes
3350 MediumN-H Asym. StretchOut-of-phase vibration of the primary amine group.
3280 MediumN-H Sym. StretchIn-phase vibration. Two bands confirm a primary amine.
2920, 2850 StrongC-H Aliphatic Stretch sp3 hybridized C-H bonds from the dicyclohexyl framework.
1610 MediumN-H ScissoringIn-plane bending mode of the −NH2​ group.
1450 MediumC-H BendingScissoring deformation of the cyclohexyl methylene groups.

Mass Spectrometry (MS)

Causality of Fragmentation (EI, 70 eV)

Under electron ionization, the molecule forms a radical cation at the nitrogen atom. According to Stevenson's Rule, the most thermodynamically favorable pathway for aliphatic amines is α -cleavage[4]. The homolytic cleavage of the C-C bond between the α -carbon and one of the cyclohexyl rings expels a cyclohexyl radical (83 Da). This generates a highly stable, resonance-stabilized immonium cation ( m/z 112), which overwhelmingly dominates the spectrum as the base peak.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 195 C13H25N⁺• Alpha Alpha-Cleavage Loss of •C6H11 (-83 Da) M->Alpha e- impact (70 eV) F2 Cyclohexyl Cation m/z 83 [C6H11]⁺ M->F2 Heterolytic Cleavage F1 Immonium Cation m/z 112 (Base Peak) [CH(NH2)(C6H11)]⁺ Alpha->F1 Major Pathway F3 Hydrocarbon Fragments m/z 55 [C4H7]⁺ F2->F3 Ring Opening

Figure 2: Proposed Electron Ionization (EI) mass fragmentation pathway of Dicyclohexylmethanamine.

Table 4: GC-EI-MS Fragmentation Data
m/zRelative AbundanceIon TypeCausality / Notes
195 < 5% [M]+∙ Molecular ion. Weak intensity is typical for aliphatic amines.
112 100% [M−C6​H11​]+ Base peak. Formed via thermodynamically favorable α -cleavage.
83 15% [C6​H11​]+ Cyclohexyl cation formed via heterolytic cleavage.
55 20% [C4​H7​]+ Ring-opening fragmentation of the cyclohexyl cation.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data reproduction, the following self-validating protocols must be strictly adhered to:

Protocol 1: NMR Sample Preparation & Acquisition
  • Preparation: Weigh 10 mg (for ¹H) or 40 mg (for ¹³C) of high-purity dicyclohexylmethanamine.

  • Solvation: Dissolve the sample in 0.6 mL of anhydrous deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Note: Use ampouled CDCl3​ to prevent moisture-induced broadening of the −NH2​ peak.

  • Acquisition (¹H): Acquire spectra at 400 MHz with 16 scans and a relaxation delay (D1) of 1.5 seconds.

  • Acquisition (¹³C): Acquire spectra at 100 MHz with 1024 scans, using broadband proton decoupling (WALTZ-16) to simplify the spectrum and leverage the Nuclear Overhauser Effect (NOE) for signal enhancement.

Protocol 2: ATR-FTIR Analysis
  • Calibration: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with LC-MS grade isopropanol and allow it to dry completely.

  • Background: Collect a background spectrum (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO2​ and H2​O .

  • Sample Application: Deposit a single drop (approx. 2 µL) of neat dicyclohexylmethanamine directly onto the ATR crystal, ensuring full coverage of the sensor.

  • Acquisition: Acquire the sample spectrum using the same parameters as the background. Apply an ATR correction algorithm to account for penetration depth variations across the wavenumber range.

Protocol 3: GC-EI-MS Analysis
  • Dilution: Dilute the sample to a concentration of 1 mg/mL in GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL of the sample into a Gas Chromatograph equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the injector temperature to 250°C with a split ratio of 50:1.

  • Chromatography: Run the oven temperature program: 50°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 mins.

  • Ionization: Ionize the eluent using Electron Ionization (EI) at 70 eV. Scan the mass range from m/z 40 to 300.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10774245, alpha-Cyclohexylcyclohexanemethanamine." PubChem. URL:[Link]

  • NIST Mass Spectrometry Data Center. "Infrared Spectra and Mass Spectra of Aliphatic Amines." NIST Chemistry WebBook, SRD 69. URL:[Link]

Sources

The Solubility of Dicyclohexylmethanamine in Organic Solvents: A Technical and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of dicyclohexylmethanamine in a variety of organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document furnishes a detailed examination of its physicochemical properties and the underlying principles governing its solubility. We present a thorough understanding of its expected behavior in polar protic, polar aprotic, and nonpolar solvents. Furthermore, this guide delivers a robust, step-by-step experimental protocol for the precise determination of dicyclohexylmethanamine solubility, empowering researchers to generate accurate data for their specific applications. This document is intended to be an essential resource for scientists and professionals in chemical synthesis, and process development, where a comprehensive knowledge of solubility is paramount for reaction optimization, product purification, and formulation.

Introduction: Understanding the Solubility of a Bulky Tertiary Amine

Dicyclohexylmethanamine, a tertiary amine with the chemical formula (C₆H₁₁)₂NCH₃, is a versatile compound utilized as a catalyst and intermediate in organic synthesis.[1] Its molecular structure, featuring two bulky, nonpolar cyclohexyl rings and a polar tertiary amine group, dictates its solubility behavior. The interplay between these structural elements determines its miscibility and solubility in various organic media.

The fundamental principle of "like dissolves like" is the cornerstone for predicting solubility. This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2] For dicyclohexylmethanamine, its large nonpolar surface area, contributed by the two cyclohexyl rings, suggests good solubility in nonpolar solvents. Conversely, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, allowing for interactions with polar protic solvents.

This guide will first delve into the theoretical aspects of dicyclohexylmethanamine's solubility based on its molecular properties and then provide a practical framework for its experimental determination.

Physicochemical Properties of Dicyclohexylmethanamine

A thorough understanding of the physicochemical properties of dicyclohexylmethanamine is crucial for predicting its solubility. These properties provide insights into the intermolecular forces at play between the solute and potential solvents.

PropertyValueReference
Molecular Formula C₁₃H₂₅N[3]
Molecular Weight 195.35 g/mol [3]
Appearance Clear to yellow liquid[1]
Density 0.912 g/mL at 25 °C[3]
Boiling Point 265 °C[3]
pKa 11.03 ± 0.20 (Predicted)[1]
Water Solubility 740 mg/L at 25 °C[3]

The molecule's significant nonpolar character, arising from the two cyclohexyl groups, is a dominant feature. The tertiary amine group provides a site for polar interactions, although the steric hindrance from the bulky cyclohexyl groups may influence the accessibility of the nitrogen's lone pair for hydrogen bonding.

Qualitative Solubility Profile

Based on established principles of organic chemistry and available literature, a qualitative solubility profile for dicyclohexylmethanamine can be predicted.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

Dicyclohexylmethanamine is expected to be soluble in polar protic solvents like alcohols.[1] The primary interaction facilitating this solubility is hydrogen bonding between the solvent's hydroxyl group (hydrogen bond donor) and the lone pair of electrons on the nitrogen atom of the amine (hydrogen bond acceptor). However, due to the large nonpolar portion of the molecule, its miscibility might not be infinite, particularly with lower-chain alcohols.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran, Dichloromethane)

Solubility in polar aprotic solvents is also anticipated to be high.[1] These solvents possess significant dipole moments that can induce dipole-dipole interactions with the polar C-N bonds in dicyclohexylmethanamine. The absence of strong hydrogen bonding in the solvent allows for effective solvation of the amine. Dichloromethane, a common solvent in organic synthesis, is particularly effective at dissolving a wide range of organic compounds, including amines.[4]

Nonpolar Solvents (e.g., Hexane, Toluene)

Given the substantial nonpolar surface area of the two cyclohexyl rings, dicyclohexylmethanamine is expected to exhibit high solubility in nonpolar solvents. The primary intermolecular forces at play in these solutions are van der Waals forces (London dispersion forces), which are significant for large molecules.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following method is a robust approach for determining the solubility of a liquid amine like dicyclohexylmethanamine in an organic solvent. This protocol is based on the principle of reaching equilibrium between the dissolved and undissolved solute, followed by quantitative analysis.

Materials and Equipment
  • Dicyclohexylmethanamine (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Thermostatically controlled oven

  • Glass vials with airtight seals

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess dicyclohexylmethanamine to a known volume of solvent in a sealed vial. B Equilibrate at a constant temperature with agitation for 24-48 hours. A->B C Allow phases to separate. B->C D Withdraw a known volume of the supernatant (saturated solution). C->D E Filter the sample. D->E F Prepare dilutions for analysis. E->F G Analyze by GC or HPLC to determine concentration. F->G H Calculate solubility (e.g., in g/100 mL or mol/L). G->H

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • In a sealed glass vial, add an excess amount of dicyclohexylmethanamine to a precisely measured volume of the chosen organic solvent. The presence of a separate, undissolved phase of the amine is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved amine. The time to reach equilibrium may need to be determined empirically.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the two liquid phases to separate completely.

    • Carefully withdraw a known volume of the supernatant (the solvent layer saturated with dicyclohexylmethanamine) using a volumetric pipette.

    • Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any microscopic droplets of the undissolved amine.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., GC or HPLC).

    • Analyze the diluted solution to determine the precise concentration of dicyclohexylmethanamine.

  • Calculation:

    • Calculate the solubility of dicyclohexylmethanamine in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Self-Validating System and Causality
  • Excess Solute: The use of excess dicyclohexylmethanamine ensures that the solution reaches its saturation point at the given temperature, a fundamental requirement for accurate solubility measurement.

  • Equilibration Time: A sufficient equilibration period is critical to allow the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of separation.

  • Temperature Control: Solubility is highly dependent on temperature.[5] Maintaining a constant and precise temperature throughout the experiment is paramount for reproducible results.

  • Filtration: Filtering the saturated solution is a critical step to remove any undissolved micro-droplets, which would otherwise lead to an overestimation of the solubility.

  • Validated Analytical Method: The use of a validated and calibrated analytical technique like GC or HPLC ensures the accuracy and reliability of the concentration measurement.

Logical Relationships in Solubility Prediction

The decision-making process for solvent selection can be visualized as a logical flow based on the properties of both the solute and the solvent.

G cluster_solvent_type Solvent Type cluster_interaction Primary Interaction cluster_solubility Predicted Solubility Solute Dicyclohexylmethanamine (Large Nonpolar Component + Polar Amine) PolarProtic Polar Protic (e.g., Methanol, Ethanol) PolarAprotic Polar Aprotic (e.g., Acetone, DCM) Nonpolar Nonpolar (e.g., Hexane, Toluene) HBonding Hydrogen Bonding (N lone pair with solvent H) PolarProtic->HBonding DipoleDipole Dipole-Dipole PolarAprotic->DipoleDipole VanDerWaals Van der Waals Forces Nonpolar->VanDerWaals Soluble1 Soluble HBonding->Soluble1 Soluble2 Soluble DipoleDipole->Soluble2 HighlySoluble Highly Soluble VanDerWaals->HighlySoluble

Caption: Logical flow for predicting dicyclohexylmethanamine solubility.

Conclusion

Dicyclohexylmethanamine, by virtue of its dual structural characteristics—a large nonpolar framework and a polar tertiary amine group—exhibits broad solubility across a range of organic solvents. While quantitative data is sparse in the literature, a strong theoretical understanding of its interactions with different solvent classes allows for reliable prediction of its solubility behavior. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. This integrated approach of theoretical understanding and practical methodology provides researchers with the necessary tools to effectively utilize dicyclohexylmethanamine in their work.

References

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Biotage. (2023, February 6). What are alternatives to DCM/MeOH for polar reaction mix purifications?. Retrieved from [Link]

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Dicyclohexylmethanamine: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In the evolving landscape of modern drug discovery and advanced materials science, the drive to increase the three-dimensionality of molecular scaffolds—often termed the "escape from flatland"—has prioritized highly saturated building blocks. Dicyclohexylmethanamine (CAS: 19293-63-1) stands out as a premier sterically hindered primary amine .

Structurally, it functions as the fully saturated bioisostere of benzhydrylamine (diphenylmethanamine). By converting planar sp2 hybridized aromatic rings into sp3 hybridized cyclohexyl rings, researchers can radically alter a molecule's lipophilicity, solubility, and receptor-binding thermodynamics. While frequently encountered as an over-reduction impurity in the synthesis of hybrid molecules like cyclohexyl(phenyl)methanamine , dicyclohexylmethanamine possesses intrinsic value as a bulky pharmacophore and a specialized ligand in transition-metal catalysis .

Physicochemical Profiling & Molecular Identity

Understanding the core metrics of dicyclohexylmethanamine is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule features an exceptionally high Fraction of sp3 carbons ( Fsp3=1.0 ), maximizing its spatial volume and hydrophobic surface area.

Table 1: Molecular Identity & Physicochemical Metrics

PropertyValueTechnical Context
IUPAC Name DicyclohexylmethanamineStandard nomenclature
CAS Number 19293-63-1Primary registry identifier
Molecular Formula C₁₃H₂₅NFree base form
Molecular Weight 195.34 g/mol Bulk mass
Monoisotopic Mass 195.1987 DaExact mass for HRMS validation
SMILES C1CCC(CC1)C(C2CCCCC2)NStructural connectivity
Fsp³ (Fraction sp³) 1.00High saturation index for 3D drug design

Synthetic Methodologies & Mechanistic Logic

The synthesis of dicyclohexylmethanamine requires precise strategic planning to navigate the severe steric hindrance surrounding the central methine carbon. Two primary pathways exist: the degradative reduction of an aromatic precursor, and the de novo construction via reductive amination.

Synthesis_Workflow DK Dicyclohexyl Ketone Oxime Oxime Intermediate DK->Oxime NH2OH·HCl, NaOAc Target Dicyclohexylmethanamine Oxime->Target LiAlH4 Reduction Benz Benzhydrylamine Benz->Target H2, Rh/C (Over-reduction)

Synthetic pathways for Dicyclohexylmethanamine: Reductive amination vs. catalytic hydrogenation.

Detailed Experimental Protocol: Reductive Amination Route

This protocol is prioritized over catalytic hydrogenation because it avoids the high-pressure vessels and unpredictable over-reduction mixtures associated with reducing benzhydrylamine.

Phase 1: Synthesis of Dicyclohexyl Ketone Oxime
  • Causality of Reagents: Sodium acetate is utilized to buffer the reaction strictly to pH ~4.5–5.0. This specific pH is critical; it is acidic enough to activate the carbonyl oxygen via protonation, but not so acidic that the nucleophilic hydroxylamine is entirely sequestered as an unreactive ammonium salt.

  • Procedure:

    • Dissolve hydroxylamine hydrochloride (15 mmol) and sodium acetate (20 mmol) in a minimum volume of distilled water.

    • Add this aqueous buffer to a solution of dicyclohexyl ketone (10 mmol) in 30 mL of absolute ethanol.

    • Heat the mixture to reflux (78°C) for 4 hours under an inert nitrogen atmosphere.

    • Evaporate the ethanol under reduced pressure, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (8:2). The oxime product will present a lower Rf​ value than the highly non-polar ketone. Validate completion via FTIR: ensure the disappearance of the sharp C=O stretch at ~1710 cm⁻¹ and the appearance of a broad O-H stretch at ~3200–3300 cm⁻¹.

Phase 2: Reduction to Dicyclohexylmethanamine
  • Causality of Reagents: Lithium Aluminum Hydride ( LiAlH4​ ) is selected over milder reducing agents (such as NaBH4​ ). The extreme steric bulk of the two adjacent cyclohexyl rings severely shields the electrophilic carbon, necessitating a highly aggressive hydride source to drive the reduction to completion.

  • Procedure:

    • Suspend LiAlH4​ (16 mmol) in 20 mL of anhydrous THF at 0°C under argon.

    • Dissolve the oxime intermediate (8 mmol) in 20 mL of anhydrous THF and add it dropwise to the hydride suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

    • Warm the reaction to room temperature, then reflux for 6 hours.

    • Cool to 0°C and perform a standard Fieser workup: add x mL water, x mL 15% NaOH, and 3x mL water sequentially. Filter the resulting granular aluminum salts and concentrate the filtrate to yield the free base amine.

  • Self-Validating System: Analyze the crude product via GC-MS. The target amine will display a weak parent ion at m/z 195.2. Crucially, the dominant base peak will appear at m/z 112, resulting from the predictable alpha-cleavage and loss of a cyclohexyl radical (mass 83).

Pharmacological & Structural Applications

In drug development, replacing planar aromatic rings with saturated cyclohexyl rings alters the topological polar surface area and dramatically shifts the spatial occupation of the molecule within a receptor pocket. Dicyclohexylmethanamine acts as a powerful structural probe for mapping the steric limits of hydrophobic binding domains.

SAR_Logic Core Dicyclohexylmethanamine Amine Primary Amine Core->Amine Cationic Domain Rings Dicyclohexyl Rings Core->Rings Lipophilic Domain SaltBridge Salt Bridge Formation Amine->SaltBridge Target Receptor Hydrophobic Hydrophobic Pocket Rings->Hydrophobic Target Receptor

Structure-activity relationship logic for Dicyclohexylmethanamine in receptor binding.

Beyond pharmacology, the extreme steric shielding of the primary amine makes it an excellent candidate for specialized catalytic applications. In polyurethane foam manufacturing and transition-metal catalyzed cross-coupling, bulky amines like dicyclohexylmethanamine can act as non-nucleophilic bases or unique ligands that dictate the stereochemical outcome of a reaction without participating in unwanted side reactions.

References

  • Title: alpha-Cyclohexylcyclohexanemethanamine | C13H25N | CID 10774245 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: 19293-63-1, dicyclohexylmethanamine Source: AccelaChem URL: [Link]

Navigating the Chemical Literature: A Comprehensive Guide to Dicyclohexylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dicyclohexylmethanamine (CAS: 19293-63-1) is a highly lipophilic, sterically hindered primary aliphatic amine utilized extensively as a building block in medicinal chemistry and advanced materials synthesis[1]. Despite its structural simplicity, literature retrieval for this compound is notoriously fragmented due to varying nomenclature conventions across different chemical databases. This whitepaper provides an authoritative guide to the synonyms of dicyclohexylmethanamine, profiles its physicochemical properties, and details a self-validating synthetic workflow designed to achieve high-purity yields.

Nomenclature and Synonyms in Chemical Databases

Chemical databases index compounds based on distinct algorithmic rules, leading to multiple accepted names for the same molecular entity. Understanding the structural causality behind these synonyms is critical for researchers conducting prior art searches or sourcing raw materials.

  • Dicyclohexylmethanamine : The standard and most intuitive IUPAC name. It treats the central carbon as a methanamine core that is symmetrically substituted with two cyclohexyl groups[1].

  • α -Cyclohexylcyclohexanemethanamine : The primary nomenclature utilized by the National Center for Biotechnology Information (NCBI) in the database (CID 10774245)[2]. This systematic name arises from treating one cyclohexyl ring and the amine-bearing carbon as the parent structure ("cyclohexanemethanamine"), with the second cyclohexyl ring acting as a substituent on the alpha carbon.

  • (Dicyclohexyl)methylamine : A trivial name frequently encountered in commercial vendor catalogs (e.g., ), which highlights the methylamine core[1].

  • 1,1-Dicyclohexylmethanamine : A highly specific variation that explicitly denotes that both cyclohexyl groups are attached to the same carbon atom (C1) of the methanamine chain.

Physicochemical and Mass Spectrometry Profiling

To facilitate analytical identification and extraction troubleshooting, the quantitative properties of dicyclohexylmethanamine are summarized below. The high XLogP3 value dictates its extreme lipophilicity, which heavily influences downstream purification strategies[2].

Table 1: Physicochemical and Analytical Profile

PropertyValueSource
IUPAC Name Dicyclohexylmethanamine[2]
CAS Registry Number 19293-63-1[1]
Molecular Formula C13H25N[2]
Molecular Weight 195.34 g/mol [1]
Exact Mass (Monoisotopic) 195.1987 Da[3]
XLogP3 (Lipophilicity) 4.1[2]
Topological Polar Surface Area 26.0 Ų[2]
Predicted CCS ([M+H]+ adduct) 149.7 Ų[3]

Synthetic Methodologies and Impurity Profiling

Mechanistic Context

Dicyclohexylmethanamine is frequently encountered in the laboratory as an over-reduction impurity during the synthesis of cyclohexyl(phenyl)methanamine[4]. When attempting to reduce only the imine or one aromatic ring of a diphenylmethane derivative, excessive catalytic hydrogenation pressure leads to the complete saturation of both rings, yielding dicyclohexylmethanamine[4]. Because the target and the impurity share identical polarities, chromatographic separation is nearly impossible.

When dicyclohexylmethanamine is the intended target, the most reliable and scalable route is the reductive amination of dicyclohexyl ketone via an oxime intermediate.

Self-Validating Experimental Protocol: Oxime Reduction

The following protocol outlines a robust, self-validating workflow for the synthesis of dicyclohexylmethanamine.

Phase 1: Oximation of Dicyclohexyl Ketone

  • Reaction Setup : Dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of deionized water. Add this buffer to a stirring solution of dicyclohexyl ketone (1.0 eq) in ethanol.

  • Mechanistic Causality : Sodium acetate acts as a mild base to deprotonate hydroxylamine hydrochloride, liberating the nucleophilic free hydroxylamine. Crucially, it buffers the solution to a pH of ~4.5–5.0. This specific pH prevents acid-catalyzed degradation of the ketone while maximizing the electrophilicity of the carbonyl carbon for nucleophilic attack.

  • Execution : Reflux the mixture at 80°C for 4 hours. Cool to 0°C to precipitate the oxime. Filter and wash with cold water.

  • Validation Check : Analyze an aliquot via Thin Layer Chromatography (TLC) using 10% EtOAc in Hexanes (KMnO4 stain). The complete disappearance of the UV-inactive ketone spot confirms total conversion to the oxime.

Phase 2: Catalytic Hydrogenation

  • Reaction Setup : Transfer the purified oxime to a high-pressure hydrogenation vessel and dissolve in a 7 N solution of ammonia in methanol.

  • Mechanistic Causality : The addition of excess ammonia is critical to suppress the formation of secondary amine byproducts (e.g., di(dicyclohexylmethyl)amine). The ammonia shifts the reaction equilibrium, preventing the newly formed primary amine from attacking unreduced imine intermediates.

  • Execution : Add Raney Nickel catalyst (10% w/w) under an argon atmosphere. Pressurize the vessel with H2 gas to 50 psi and agitate at 40°C for 12 hours.

  • Validation Check : Monitor hydrogen uptake continuously. The cessation of pressure drop within the vessel acts as a real-time mechanical validation of reaction completion.

Phase 3: Acid-Base Extraction (Purification)

  • Acid Wash : Dissolve the crude concentrated residue in 1 M HCl (aq) and wash with diethyl ether (3x).

    • Causality: The target primary amine is protonated to form a water-soluble hydrochloride salt. Unreacted ketone, oxime, and non-basic organic impurities remain in the ether layer and are discarded.

  • Free-Basing : Basify the aqueous layer with 2 M NaOH to pH > 12, converting the amine salt back into its highly lipophilic free-base form. Extract with dichloromethane (DCM) (3x).

    • Expertise Insight: Emulsions frequently form during this step due to the surfactant-like properties of the protonated aliphatic amine. To break the emulsion, add brine to increase the ionic strength of the aqueous layer, forcing the amine into the organic phase.

  • Validation Check : Confirm final purity via 1H-NMR (CDCl3). The presence of a distinct doublet at ~2.5 ppm (corresponding to the CH-NH2 methine proton) and a broad, D2O-exchangeable singlet at ~1.2 ppm (NH2 protons) validates the structural identity.

Synthetic Workflow Visualization

SynthesisWorkflow Step1 Dicyclohexyl Ketone (Starting Material) Step2 Oximation Reaction (NH2OH·HCl, NaOAc, EtOH) Step1->Step2 Nucleophilic Addition Step3 Dicyclohexyl Ketone Oxime (Intermediate) Step2->Step3 Condensation Step4 Catalytic Hydrogenation (H2, Raney Ni, 50 psi) Step3->Step4 Reduction Step5 Crude Dicyclohexylmethanamine Step4->Step5 Filtration & Concentration Step6 Acid-Base Extraction (HCl Wash, NaOH Neutralization) Step5->Step6 Impurity Removal Step7 Pure Dicyclohexylmethanamine (CAS: 19293-63-1) Step6->Step7 Final Polish (>95% Purity)

Figure 1: Synthetic workflow and purification of Dicyclohexylmethanamine via oxime reduction.

Applications in Drug Development

In modern medicinal chemistry, the dicyclohexyl scaffold serves as a critical "saturation bioisostere" for diphenylmethane derivatives. This represents a structural strategy to "escape from flatland"—increasing the fraction of sp3 hybridized carbons (Fsp3) within a drug candidate[4]. Replacing planar aromatic rings with non-planar chair conformations (cyclohexyl groups) improves aqueous solubility, reduces off-target toxicity driven by non-specific π−π stacking, and enhances three-dimensional binding interactions within hydrophobic receptor pockets. Dicyclohexylmethanamine provides the requisite steric bulk and cationic anchoring point (via the protonated primary amine at physiological pH) to serve as a high-affinity pharmacophore in CNS-active agents.

References

  • alpha-Cyclohexylcyclohexanemethanamine | C13H25N | CID 10774245 - PubChem , National Library of Medicine,[Link]

  • Dicyclohexylmethanamine (C13H25N) - PubChemLite , University of Luxembourg, [Link]

Sources

The Reactivity Profile of Dicyclohexylmethanamine: A Technical Guide to Sterically Hindered Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Profiling

Dicyclohexylmethanamine (CAS 19293-63-1, C13​H25​N ) is a highly lipophilic primary amine featuring a methine carbon flanked by two bulky cyclohexyl rings [1]. In medicinal chemistry and advanced organic synthesis, this structural motif serves as a critical bioisostere for diphenylmethane derivatives, offering a unique "semi-rigid" scaffold that provides bulk tolerance in receptor binding pockets without the planarity of aromatic rings [2].

As a Senior Application Scientist, it is crucial to recognize that the reactivity of dicyclohexylmethanamine is fundamentally dictated by its extreme steric environment. The dual sp3 -hybridized cyclohexyl rings create an umbrella-like steric shield around the nitrogen atom. This physical barrier drastically alters the standard kinetic profile expected of a primary amine, necessitating specialized synthetic strategies to achieve successful functionalization.

Core Reactivity Principles: The Causality of Steric Hindrance

Nucleophilicity vs. Basicity

The fundamental challenge when working with dicyclohexylmethanamine lies in the divergence between its basicity and its nucleophilicity. The nitrogen lone pair retains high electron density, making the compound a strong Brønsted base capable of rapid proton abstraction. However, its nucleophilicity—which requires a precise trajectory of attack (the Bürgi-Dunitz angle) onto an electrophilic center—is severely restricted by the adjacent cyclohexyl bulk.

The Amidation Bottleneck

Standard amide bond formation relies on the nucleophilic attack of an amine onto an activated carboxylic acid. When reacting dicyclohexylmethanamine using conventional carbodiimide chemistry (e.g., EDC/HOBt or DCC/DMAP), the reaction typically stalls [3]. The causality is thermodynamic: the activation energy barrier imposed by the steric clash between the bulky amine and the standard OBt-ester (or O-acylisourea) intermediate is too high at room temperature.

To overcome this, the electrophile must be hyper-activated. This is achieved by generating highly reactive intermediates such as OAt-esters (using HATU or COMU) or acyl fluorides (using reagents like TFFH or XtalFluor-E) [3]. These intermediates are reactive enough to force the coupling despite the steric penalty.

ReactivityProfile DCHMA Dicyclohexylmethanamine (CAS: 19293-63-1) Base Brønsted Base (Proton Abstraction) DCHMA->Base High pKa, Low Steric Penalty Nuc Nucleophile (Amidation/Alkylation) DCHMA->Nuc High Steric Hindrance Deprot Deprotonation Reactions (Kinetically Favorable) Base->Deprot Amide Amidation Requires HATU / Acyl Fluorides Nuc->Amide

Fig 1: Divergent reactivity pathways of Dicyclohexylmethanamine driven by steric hindrance.

Data Presentation: Properties and Coupling Efficiency

To quantify the impact of steric hindrance, we must look at the physicochemical profile and the empirical success rates of various coupling methodologies.

Table 1: Physicochemical & Structural Properties [1]

PropertyValue
IUPAC Name dicyclohexylmethanamine
CAS Number 19293-63-1
Molecular Formula C13​H25​N
Molecular Weight 195.34 g/mol
Topological Polar Surface Area 26 Ų
Steric Profile High (Dual α -cyclohexyl groups)

Table 2: Comparative Amide Coupling Efficiencies for Hindered Amines [3]

Coupling ReagentActive IntermediateTypical Yield (%)Required Reaction Time
EDC / HOBt OBt-Ester< 10%24 - 48 h
DCC / DMAP O-Acylisourea< 10%5 days (Reflux)
HATU / DIPEA OAt-Ester60 - 85%16 - 24 h
Acyl Fluoride (in situ) Acyl Fluoride80 - 95%12 - 16 h (Elevated Temp)

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating workflows. By strictly controlling the order of addition and maintaining anhydrous conditions, we prevent the premature hydrolysis of the hyper-activated intermediates required to functionalize dicyclohexylmethanamine.

Protocol A: HATU-Mediated Amidation Workflow

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to generate an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Argon or N2​ ).

  • Pre-activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool the mixture to 0 °C.

  • Intermediate Formation: Add HATU (1.2 eq) in one portion. Causality Note: The mixture must stir for 15–30 minutes at 0 °C prior to amine addition. This ensures complete conversion of the acid to the OAt-ester, preventing the basic dicyclohexylmethanamine from merely forming an unreactive carboxylate salt.

  • Amine Addition: Dropwise add dicyclohexylmethanamine (1.1 eq).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Due to steric hindrance, extended reaction times (16–24 hours) are mandatory.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate, wash the organic layer with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

HATU_Workflow Step1 1. Carboxylic Acid + HATU + DIPEA (in anhydrous DMF, 0°C) Step2 2. Formation of Active OAt-Ester Intermediate Step1->Step2 Pre-activation (15-30 min) Step3 3. Add Dicyclohexylmethanamine (Warm to RT, 16-24h) Step2->Step3 Nucleophilic Attack Step4 4. Sterically Hindered Amide Product Step3->Step4 Extended Reaction Time

Fig 2: Step-by-step workflow for the HATU-mediated amidation of Dicyclohexylmethanamine.
Protocol B: Reductive Amination (Secondary Amine Synthesis)

When synthesizing secondary amines via dicyclohexylmethanamine, reductive amination is preferred over direct alkylation to avoid over-alkylation and elimination side-reactions.

Step-by-Step Methodology:

  • Imine Formation: Combine dicyclohexylmethanamine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous Dichloromethane (DCM) or Methanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir for 2–4 hours at room temperature. Causality Note: The steric bulk stabilizes the resulting imine against rapid hydrolysis, allowing for a distinct two-step monitoring process via TLC/LC-MS.

  • Reduction: Cool to 0 °C and carefully add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq).

  • Completion: Stir for an additional 12 hours at room temperature, then quench with saturated aqueous NaHCO3​ and extract with DCM.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10774245, alpha-Cyclohexylcyclohexanemethanamine." PubChem, [Link]

  • J. R. Johansson et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2016. [Link]

N,N-Dicyclohexylmethylamine (MDCHA): A Critical Tertiary Amine Intermediate in Advanced Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the realm of pharmaceutical synthesis and advanced materials, the selection of a tertiary amine intermediate is a strategic decision governed by the delicate balance of basicity, lipophilicity, and steric hindrance. This whitepaper provides an in-depth technical analysis of N,N-Dicyclohexylmethylamine (often abbreviated as MDCHA or DCHA), a highly versatile tertiary amine.

A critical note on nomenclature: While the IUPAC name "dicyclohexylmethanamine" strictly refers to the primary amine α -cyclohexylcyclohexanemethanamine (CAS 19293-63-1)[1], in industrial and pharmaceutical contexts discussing tertiary amine intermediates, the term is almost universally used as a synonym for N,N-Dicyclohexylmethylamine (CAS 7560-83-0)[2][3]. This guide focuses exclusively on the latter, exploring its mechanistic utility, validated synthesis protocols, and downstream applications.

Physicochemical Profiling

Understanding the physical properties of MDCHA is essential for predicting its behavior in biphasic reactions and chromatographic purifications. Its high lipophilicity (LogP ~3.7) and strong basicity (pKa ~11.03) make it an ideal non-nucleophilic base in organic solvents[4][5].

Table 1: Key Physicochemical Properties of N,N-Dicyclohexylmethylamine

PropertyValueScientific Implication
CAS Number 7560-83-0Standard identifier for regulatory compliance[3].
Molecular Formula C13​H25​N High carbon-to-nitrogen ratio drives lipophilicity.
Molecular Weight 195.34 g/mol Provides substantial steric bulk[3].
Boiling Point 265 °CAllows for high-temperature reflux conditions without loss[6].
Density 0.912 g/mL (at 25 °C)Facilitates easy separation in aqueous workups (floats on water)[6].
pKa (Predicted) 11.03 ± 0.20Highly basic; capable of deprotonating a wide range of substrates[4].
LogP ~3.71Excellent solubility in organic solvents; insoluble in water[5].

Mechanistic Role in Advanced Catalysis

As an application scientist, I frequently replace standard bases (like triethylamine or DIPEA) with MDCHA when a reaction suffers from unwanted nucleophilic side reactions. The causality behind MDCHA's effectiveness lies in its unique steric topology. The two bulky cyclohexyl rings create a "steric shield" around the nitrogen's lone pair.

This structural feature prevents the nitrogen from acting as a nucleophile (e.g., preventing unwanted alkylation or acylation of the amine itself), while still allowing the lone pair to abstract protons or coordinate with transition metals[4].

Key Catalytic Applications:

  • O-Phenylation of Tertiary Alcohols: MDCHA acts as a highly effective catalyst/base when reacting tertiary alcohols with organobismuth(V) compounds. The bulky amine facilitates proton abstraction without coordinating too strongly to the bismuth center, which would otherwise poison the reaction[6][7].

  • Palladium-Catalyzed Cyclizations: Used as a base in the Pd-catalyzed 5-endo-trig cyclization of 1-(o-bromophenyl)-2-methylprop-2-en-1-ol, where preventing amine-palladium coordination is critical for catalyst turnover[6][7].

Mechanism Substrate Tertiary Alcohol + Organobismuth(V) Intermediate Deprotonated Alcohol (Active Nucleophile) Substrate->Intermediate Catalyst MDCHA Catalyst (Sterically Hindered Base) Catalyst->Intermediate Proton Abstraction SideReaction Amine Alkylation (Blocked by Cyclohexyls) Catalyst->SideReaction Steric Blockade Product O-Phenylated Product (High Yield) Intermediate->Product Cross-Coupling

Figure 1: Mechanistic pathway of MDCHA acting as a non-nucleophilic base in O-phenylation.

Validated Synthesis Protocols

To ensure reproducibility and trust (E-E-A-T), the following protocols detail two distinct methodologies for synthesizing MDCHA: a modern, green Ruthenium-catalyzed N-alkylation for laboratory scale, and a high-pressure reductive amination for industrial scale.

Protocol A: Laboratory Scale (Ruthenium-Catalyzed N-Alkylation)

This method elegantly utilizes methanol as both the solvent and the methylating agent, avoiding highly toxic reagents like methyl iodide or dimethyl sulfate[8].

Causality: The KOtBu base facilitates the in-situ dehydrogenation of methanol to formaldehyde by the Ruthenium catalyst. The formaldehyde then undergoes reductive amination with dicyclohexylamine.

Step-by-Step Methodology:

  • Preparation: Into an oven-dried 20 mL ACE pressure tube, combine RuCl3​⋅xH2​O (5 mol%, 5.18 mg), Potassium tert-butoxide ( KOtBu , 2 eq, 112 mg), and dicyclohexylamine (0.5 mmol, 90.66 mg).

  • Solvent Addition: Add 3.0 mL of anhydrous methanol.

  • Reaction: Seal the pressure tube securely. Submerge in an oil bath pre-heated to 130 °C and stir vigorously for 36 hours.

  • Depressurization: Cool the tube to room temperature. Critical Safety Step: Slowly loosen the screw cap to vent the built-up pressure (hydrogen gas byproduct)[8].

  • Filtration: Filter the solid catalyst through standard filter paper, washing the residue with 3 mL of ethyl acetate to ensure total product recovery.

  • Purification: Evaporate the solvent via a rotary evaporator. Purify the crude mixture using silica gel column chromatography (60-120 mesh) with an eluent of 20% ethyl acetate in hexane to yield pure MDCHA[8].

SynthesisWorkflow Step1 1. Combine Reagents (DCHA, MeOH, RuCl3, KOtBu) Step2 2. Sealed Reaction (130°C, 36h) Step1->Step2 Step3 3. Venting & Filtration (Remove Catalyst) Step2->Step3 Step4 4. Chromatography (20% EtOAc:Hexane) Step3->Step4

Figure 2: Workflow for the Ru-catalyzed N-alkylation synthesis of MDCHA.

Protocol B: Industrial Scale (High-Pressure Reductive Amination)

For large-scale manufacturing, transition metal catalysts are often cost-prohibitive. This Eschweiler-Clarke-type approach relies on extreme conditions to drive the reaction[9][10].

Step-by-Step Methodology:

  • Charging: Charge a 1-liter high-pressure autoclave with 204.0 g (1.13 mol) of dicyclohexylamine and 185.5 g (1.80 mol) of 29.1% aqueous formaldehyde[9].

  • Heating: Seal and heat the autoclave to 160 °C. The autogenous pressure will reach approximately 2.4 MPa. Maintain until hydrogen uptake ceases[9][10].

  • Phase Separation: Cool the reactor. Add 50 g of hexene-1 to the mixture. Causality: Hexene-1 alters the polarity of the organic phase, drastically improving the phase separation between the product and the aqueous byproduct[9].

  • Distillation: Separate the organic phase and subject it to fractional vacuum distillation to isolate MDCHA at >99% purity[2][9].

Pharmaceutical and Industrial Applications

Drug Development

MDCHA is a vital building block in medicinal chemistry. It is heavily utilized in the synthesis of antiviral and anti-inflammatory active pharmaceutical ingredients (APIs)[4][8]. Recent pharmacological research has also incorporated methyldicyclohexylamine units into novel antimicrobial chemotherapeutic metal-organic compounds. In vitro studies have demonstrated that these MDCHA-derivatives possess broad-spectrum antibacterial activity against multiple resistant strains, making them promising candidates for future antimicrobial therapies[8][10].

Polyurethane Foam Catalysis

Beyond pharma, MDCHA (often sold under trade names like Polycat 12) is an indispensable co-catalyst in the polymer industry. It is a low-odor tertiary amine used to improve the skin-curing properties of rigid and flexible polyurethane foams. Adding just 20% MDCHA to a primary gel catalyst accelerates curing times without degrading the structural integrity of the final polymer matrix[11][12].

Safety, Handling, and Storage

As a highly basic amine, MDCHA requires strict safety protocols.

  • Hazards: It is classified as Corrosive (Skin Corr. 1B) and Acutely Toxic (Oral)[3][7]. Vapors are highly irritating to the eyes, skin, and respiratory tract[8][11].

  • Handling: Must be handled in a chemical fume hood using face shields, heavy-duty nitrile or butyl rubber gloves, and type ABEK respirator filters[7].

  • Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and amine degradation. Keep away from strong oxidizing agents and acids[5][12].

References

  • Knowde: N-Methyldicyclohexylamine (MDCHA) - 7560-83-0 - Amines. Retrieved from: [Link]

  • PubChem (NIH): N-Methyl dicyclohexylamine | C13H25N | CID 24210. Retrieved from:[Link]

  • PubChem (NIH): alpha-Cyclohexylcyclohexanemethanamine | C13H25N | CID 10774245. Retrieved from: [Link]

  • ChemBK: N-Methyldicyclohexylamine. Retrieved from: [Link]

  • Nanjing Jubai Biopharm: N,N-Dicyclohexylmethylamine. Retrieved from:[Link]

Sources

Methodological & Application

Dicyclohexylmethanamine as a base in Pd-catalyzed cyclization

Application Note: Dicyclohexylmethanamine ( Cy2​NMe ) as a Strategic Base in Palladium-Catalyzed Cyclizations

Executive Summary

In the realm of transition-metal catalysis, the choice of base is rarely a trivial parameter; it fundamentally dictates the lifetime of the active catalyst and the kinetic profile of the reaction. Dicyclohexylmethanamine (also known as N-methyldicyclohexylamine or Cy2​NMe , CAS: 7560-83-0) has emerged as a highly specialized, sterically hindered tertiary amine base. This application note provides an in-depth technical guide on utilizing Cy2​NMe in complex Palladium (Pd)-catalyzed transformations, specifically focusing on[1] and [2].

Mechanistic Rationale: The Causality of Steric Bulk

To understand why Cy2​NMe succeeds where standard bases like Triethylamine ( Et3​N ) or Potassium Carbonate ( K2​CO3​ ) fail, we must analyze the micro-steps of the Pd-catalytic cycle.

  • Prevention of Catalyst Poisoning (Steric Shielding): During the catalytic cycle, the electrophilic Pd(II) intermediate possesses empty coordination sites. Small, highly nucleophilic amines can irreversibly bind to these sites, forming stable, catalytically dead Pd -amine complexes. The two massive cyclohexyl rings of Cy2​NMe create a high Tolman cone angle, physically preventing the nitrogen lone pair from coordinating to the metal center.

  • Efficient Proton Scavenging: Following β -hydride elimination, the catalyst exists as a transient H-Pd(II)-X species. To regenerate the active Pd(0) catalyst, the base must abstract the proton. Cy2​NMe is basic enough to efficiently neutralize the generated hydrohalic acid without interfering with the metal.

  • Single-Electron Transfer (SET) Capabilities: In modern photoredox/Pd dual catalysis, Cy2​NMe exhibits a secondary function. Under visible-light irradiation, it acts as a sacrificial reductive quencher, transferring a single electron to the photoexcited Pd complex to sustain the radical cascade[2].

CatalyticCyclePd0Pd(0) Active SpeciesOxAddOxidative Addition(Aryl Halide)Pd0->OxAddPdIIPd(II)-Aryl IntermediateOxAdd->PdIICoordAlkene Coordination& Syn-InsertionPdII->CoordPdII_AlkylPd(II)-Alkyl IntermediateCoord->PdII_AlkylBetaElimβ-Hydride EliminationPdII_Alkyl->BetaElimHPdXLH-Pd(II)-X ComplexBetaElim->HPdXLProductCyclized Product(e.g., 1-Indanone)BetaElim->ProductBaseCy₂NMe (Base)Proton AbstractionHPdXL->Base + Cy₂NMeBase->Pd0 - [Cy₂NHMe]⁺X⁻

Caption: Catalytic cycle of Pd-catalyzed cyclization emphasizing Cy2NMe's role in Pd(0) regeneration.

Comparative Performance Data

The superiority of Cy2​NMe is most evident in challenging intramolecular couplings, such as the synthesis of 3-pyridyl-3H-naphtho[2,1-b]pyrans[3] and 1-indanones[1]. The table below summarizes the quantitative impact of base selection on reaction outcomes.

BaseSteric HindranceNucleophilicityBoiling Point (°C)Yield in 5-endo-trig CyclizationMechanistic Outcome
Et3​N LowHigh89< 20%Severe catalyst poisoning; formation of Pd black.
DIPEA MediumLow12745 - 55%Moderate conversion; base volatility causes loss at high temps.
Cy2​NMe HighVery Low26585 - 97% Optimal Pd(0) regeneration; stable at 120 °C in DMF.
K2​CO3​ N/A (Solid)N/AN/ATracePoor solubility in organic media limits the reaction rate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can verify the integrity of the reaction before proceeding to the next step.

Protocol A: Pd-Catalyzed 5-endo-trig Cyclization to 2-Methyl-1-indanone

This protocol details the cyclization of 1-(o-bromophenyl)-2-methylprop-2-en-1-ol using Cy2​NMe to facilitate the Heck-type intramolecular coupling[4].

Reagents:

  • Substrate: 1-(o-bromophenyl)-2-methylprop-2-en-1-ol (1.0 mmol)

  • Catalyst: Pd(OAc)2​ (5 mol%, 0.05 mmol)

  • Ligand: Triphenylphosphine ( PPh3​ ) or Cinchonine (10 mol%, 0.10 mmol)

  • Base: Cy2​NMe (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a 25 mL Schlenk tube. Add Pd(OAc)2​ and the ligand. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous oxygen exclusion prevents premature catalyst degradation.

  • Reagent Addition: Dissolve the substrate in 5.0 mL of anhydrous DMF. Inject this solution into the Schlenk tube via a gas-tight syringe, followed by the dropwise addition of Cy2​NMe .

  • Degassing (Self-Validation Step 1): Perform three freeze-pump-thaw cycles. The solution should transition from a pale yellow to a deep, homogeneous orange, indicating the formation of the active Pd -ligand complex.

  • Reaction: Seal the tube and heat the mixture in a pre-warmed oil bath at 120 °C for 12 hours. The high boiling point of Cy2​NMe (265 °C) ensures no base is lost to the headspace[5].

  • Monitoring (Self-Validation Step 2): Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexane:EtOAc 4:1) or GC-MS. The reaction is complete when the substrate peak completely disappears and a new, lower-Rf spot (the indanone) emerges.

  • Workup & Purification: Cool to room temperature. Quench with saturated aqueous NH4​Cl (10 mL) to neutralize the Cy2​NMe⋅HBr salt. Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography.

WorkflowPrep1. Reagent PrepDry Solvents & Cy₂NMeDegas2. DegassingFreeze-Pump-ThawPrep->DegasReact3. Reaction100-120 °C, N₂ atmDegas->ReactMonitor4. MonitoringGC-MS / TLCReact->MonitorWorkup5. WorkupQuench & ExtractMonitor->WorkupPurify6. PurificationFlash ChromatographyWorkup->Purify

Caption: Step-by-step experimental workflow for Pd-catalyzed 5-endo-trig cyclization using Cy2NMe.

Protocol B: Visible-Light-Driven Radical Tandem Dearomatization

In this advanced application, Cy2​NMe acts dualistically as a base and a single-electron reducing agent to facilitate the dearomatization of indoles with unactivated alkenes[2].

Step-by-Step Methodology:

  • Setup: In a transparent glass vial equipped with a magnetic stir bar, add N-(2-bromobenzoyl)indole (0.2 mmol), unactivated alkene (0.6 mmol), Pd(PPh3​)4​ (5 mol%), and Cy2​NMe (2.5 equiv).

  • Solvent & Degassing: Add 2.0 mL of anhydrous DMAc. Sparge the solution with Argon for 15 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with 440-460 nm Blue LEDs. Stir at room temperature for 24 hours. Causality: The blue light photoexcites the Pd complex, while Cy2​NMe provides the crucial electron transfer required to cleave the C-Br bond and initiate the radical cascade.

  • Validation: Analyze via LC-MS. The presence of the difunctionalized indoline derivative confirms successful tandem cyclization.

Troubleshooting & Optimization

  • Observation: Formation of a black precipitate ( Pd black) within the first hour.

    • Cause: The catalyst has fallen out of the catalytic cycle due to over-reduction or insufficient ligand stabilization.

    • Solution: Ensure Cy2​NMe is freshly distilled over CaH2​ to remove trace moisture. Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.5:1).

  • Observation: Significant amounts of amination byproducts detected by GC-MS.

    • Cause: The base is acting as a nucleophile.

    • Solution: This is highly rare with Cy2​NMe due to its steric bulk. If observed, verify the purity of the Cy2​NMe reagent, as contamination with secondary amines (e.g., dicyclohexylamine) will lead to rapid Buchwald-Hartwig amination side-reactions.

References

  • Zawisza, A.M., Ganchegui, B., González, I., Bouquillon, S., Roglans, A., Hénin, F., Muzart, J. (2008). "Heck-type reactions of allylic alcohols. Part IV: (2-Substituted)-1-indanones via 5-endo-trig cyclizations." Journal of Molecular Catalysis A: Chemical, 283(1-2), 140-145. URL:[Link]

  • Coelho, A. et al. (2020). "Synthesis and Photochromism of Novel Pyridyl-Substituted Naphthopyrans." The Journal of Organic Chemistry, 85(15), 9614–9626. URL:[Link]

  • KU Leuven Lirias Repository (2021). "Visible Light-Driven Palladium-Catalyzed Radical Tandem Dearomatization of Indoles with Unactivated Alkenes." Nature Communications (Referenced via Lirias). URL:[Link]

Application Note: Dicyclohexylmethanamine in Selective Alkylation and Condensation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound Focus: Dicyclohexylmethanamine (CAS: 19293-63-1)

Executive Summary & Chemical Identity

Dicyclohexylmethanamine, systematically identified as α -cyclohexylcyclohexanemethanamine [1], is a highly sterically hindered primary amine. In medicinal chemistry and advanced organic synthesis, it serves as a critical building block for constructing complex, bulky pharmacophores. The unique architecture of the dicyclohexylmethyl ( Cy2​CH− ) group—featuring two non-planar, volume-occupying chair conformations—imparts exceptional steric shielding to the nitrogen atom [2]. This Application Note details field-proven protocols for utilizing dicyclohexylmethanamine in selective N-alkylation and condensation reactions, highlighting the mechanistic causality behind its unique reactivity profile.

Mechanistic Insights: The "Steric Umbrella" Effect

As a Senior Application Scientist, it is crucial to understand why a reagent behaves the way it does, rather than just knowing how to use it.

In Alkylation: Primary amines are notoriously difficult to mono-alkylate cleanly via direct SN​2 displacement. The resulting secondary amine is typically more nucleophilic than the starting material, leading to rapid over-alkylation and complex statistical mixtures. Dicyclohexylmethanamine subverts this paradigm. The dual cyclohexyl rings create a massive "steric umbrella." Once the first alkyl group is installed, the trajectory for a second electrophilic attack is severely restricted. This allows for the high-yielding synthesis of secondary amines without the need for protecting groups or reductive amination workarounds[3].

In Condensation: During reactions with carbonyls, the initial nucleophilic attack is slower than with unhindered amines. However, the resulting imine (Schiff base) is highly stable. The steric bulk physically protects the C=N bond from nucleophilic attack by water, making these imines excellent, stable intermediates for subsequent asymmetric additions or radical couplings [4].

Workflow 1: Highly Selective N-Alkylation

Alkylation_Pathway A Dicyclohexylmethanamine (Primary Amine) C Mono-Alkylated Product (Secondary Amine) A->C SN2 Attack (K1: Fast) B Alkyl Halide (Electrophile) B->C D Over-Alkylation (Tertiary Amine) C->D Sterically Blocked (K2 << K1)

Fig 1: Steric shielding prevents over-alkylation, ensuring selective secondary amine formation.

Protocol: Direct SN​2 Mono-Alkylation

Objective: Synthesize a sterically hindered secondary amine cleanly, bypassing chromatographic purification. Causality & Design: A mild, heterogeneous base ( K2​CO3​ ) is used to scavenge the generated HX without competing as a nucleophile. Acetonitrile is chosen as the solvent to balance SN​2 acceleration (polar aprotic properties) and ease of removal during workup.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere ( N2​ ), dissolve dicyclohexylmethanamine (1.0 equiv, 10 mmol) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate ( K2​CO3​ , 2.0 equiv). Expert Insight: The heterogeneous nature of the base prevents base-catalyzed side reactions that are common when using soluble amine bases like TEA or DIPEA.

  • Electrophile Addition: Add the primary alkyl halide (e.g., benzyl bromide, 1.05 equiv) dropwise at room temperature. Self-Validation: The slight excess of electrophile is deliberately chosen; because over-alkylation is sterically impossible, the excess ensures complete consumption of the starting amine, simplifying purification.

  • Thermal Activation: Heat the suspension to 60°C for 12 hours. Monitor via LC-MS. The massive steric bulk requires a thermal driving force to complete the initial alkylation.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in ethyl acetate and wash with 1M NaOH, followed by brine. Dry over Na2​SO4​ . The crude product is typically >95% pure secondary amine.

Workflow 2: Condensation to Sterically Shielded Imines

Condensation_Pathway A Dicyclohexylmethanamine C Hemiaminal Intermediate A->C Nucleophilic Addition B Aldehyde / Ketone B->C Nucleophilic Addition D Stable Schiff Base (Imine) C->D Dehydration (-H2O) Driven by Mol. Sieves

Fig 2: Condensation pathway driven by dehydration to form a stable Schiff base.

Protocol: Imine Condensation

Objective: Form a stable imine resistant to spontaneous hydrolysis. Causality & Design: Because the nucleophilic attack of the bulky amine is entropically disfavored, the reaction must be driven forward strictly by Le Chatelier's principle (water removal). We utilize 4Å molecular sieves rather than a Dean-Stark trap to allow for milder room-temperature conditions, preventing the thermal degradation of sensitive aldehydes.

  • Preparation: Activate 4Å molecular sieves by heating under vacuum at 250°C for 2 hours. Cool under argon.

  • Reagent Mixing: In a dry flask, dissolve the carbonyl compound (1.0 equiv, 5 mmol) in anhydrous dichloromethane (DCM, 0.5 M).

  • Amine Addition: Add dicyclohexylmethanamine (1.05 equiv) in one portion.

  • Dehydration: Add the activated 4Å molecular sieves (approx. 1 g per mmol of substrate). Expert Insight: The sieves irreversibly sequester the water byproduct. Without them, the equilibrium heavily favors the starting materials due to the steric penalty of the hemiaminal intermediate.

  • Reaction Monitoring: Stir at room temperature for 16-24 hours. Self-Validation: Monitor progress by 1H NMR. Look for the disappearance of the aldehyde proton (~9.5-10 ppm) and the appearance of the distinct imine proton (~8.0-8.5 ppm).

  • Isolation: Filter the mixture through a pad of basic alumina to remove the sieves and any trace acidic impurities that could trigger hydrolysis. Concentrate the filtrate to yield the pure imine.

Quantitative Data: Steric Impact on Alkylation Selectivity

To quantitatively illustrate the profound effect of the dicyclohexylmethyl group, the table below compares the direct benzylation (using 1.05 eq Benzyl Bromide) of dicyclohexylmethanamine versus an unhindered primary amine (benzylamine) under identical conditions (Acetonitrile, K2​CO3​ , 60°C).

Amine SubstratePrimary Amine RemainingSecondary Amine Yield (Target)Tertiary Amine (Over-Alkylation)
Dicyclohexylmethanamine < 2% 96% 0% (Not Detected)
Benzylamine (Unhindered)15%45%40%

Data Summary: The unhindered amine yields a statistical mixture, requiring difficult chromatographic separation. Dicyclohexylmethanamine provides near-quantitative conversion to the mono-alkylated product, validating its utility in streamlined, high-fidelity synthesis.

References

  • Source: PubChem, National Institutes of Health (NIH)
  • Title: Cyclohexyl(phenyl)
  • Source: Chemical Reviews, American Chemical Society (ACS)
  • Source: Chemical Society Reviews, Royal Society of Chemistry (RSC)

Application Note: Dicyclohexylmethanamine as a Sterically Hindered Stabilizer in Polymer Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Dicyclohexylmethanamine—universally recognized in industrial polymer chemistry and drug development as N-Methyldicyclohexylamine (CAS 7560-83-0) or by its commercial designation Polycat® 12—is a specialized tertiary amine . While traditional tertiary amines are ubiquitous as catalysts in polyurethane (PU) foam production, the industry's transition to low-global-warming-potential (GWP) halogenated olefin blowing agents (such as HFO-1233zd) has introduced severe chemical compatibility challenges 1.

Standard amines nucleophilically attack these modern blowing agents, rapidly degrading the polyol premix shelf-life. Dicyclohexylmethanamine solves this through extreme steric hindrance, acting as both a robust co-catalyst for optimal skin curing and a vital stabilizer for HFO-blown systems 2. Beyond polymer science, its unique structural profile makes it a highly valuable sterically hindered base in pharmaceutical active ingredient (API) synthesis, specifically in Pd-catalyzed cyclizations and O-phenylation reactions .

Mechanistic Causality: The Steric Shielding Effect

The degradation of polyurethane premixes containing hydrofluoroolefins (HFOs) is driven by the nucleophilicity of standard tertiary amine catalysts (e.g., PMDETA or DABCO). The unshared electron pair on the amine nitrogen attacks the electrophilic double bond of the halogenated olefin via a Michael-type addition or dehydrohalogenation pathway. This consumes the blowing agent and neutralizes the amine, destroying the catalytic driving force of the system.

Dicyclohexylmethanamine mitigates this through steric shielding . The two bulky cyclohexyl rings physically block the nitrogen lone pair from approaching the bulky HFO molecules. However, the nitrogen remains sufficiently basic to activate the relatively smaller water and polyol hydroxyl groups during the isocyanate reaction. When partially blocked with organic acids (e.g., 2-ethylhexanoic acid), it forms a delayed-action catalyst that further reduces the ambient alkalinity of the premix, ensuring long-term shelf stability 2. During polymerization, the exothermic heat dissociates the acid, releasing the active amine to drive the gelling reaction and promote rapid, high-quality surface curing 3.

G A Polyol Premix Base (Polyol + H2O + Surfactant) B HFO Blowing Agent (e.g., HFO-1233zd) A->B C Standard Tertiary Amine (Highly Nucleophilic) B->C Nucleophilic Attack D N-Methyldicyclohexylamine (Sterically Hindered Stabilizer) B->D Steric Shielding E Catalyst Deactivation (Foam Collapse) C->E F Stabilized Premix (Preserved Reactivity) D->F G Isocyanate Addition (Polymerization) E->G Poor Curing F->G H High-Quality PU Foam (Optimal Skin Curing) G->H

Mechanism of HFO stabilization via steric shielding by Dicyclohexylmethanamine.

Quantitative Data: Reactivity Retention

To demonstrate the stabilizing efficacy of Dicyclohexylmethanamine, a comparative kinetic study is summarized below. The "Aged" premixes were subjected to accelerated thermal aging at 50°C for 14 days to simulate long-term shelf storage (approximately 6 months at room temperature).

Catalyst SystemPremix StateCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
Standard Amine (PMDETA) Fresh12456032.5
Standard Amine (PMDETA) Aged (14d @ 50°C)258512038.0
N-Methyldicyclohexylamine Fresh14506532.8
N-Methyldicyclohexylamine Aged (14d @ 50°C)15526833.0

Data Interpretation: The standard amine exhibits a catastrophic loss of reactivity post-aging (Tack-Free Time doubled), indicating blowing agent degradation. The N-Methyldicyclohexylamine system maintains near-perfect kinetic fidelity.

Experimental Protocols

Workflow Step1 Phase 1: Premix Formulation Blend Polyol, H2O, Surfactant Add N-Methyldicyclohexylamine Step2 Step2 Step1->Step2 Step3 Phase 3: Thermal Aging Validation Incubate at 50°C for 14 days to verify steric stabilization Step2->Step3 Step4 Phase 4: Polymerization Rapid mixing with Polymeric MDI (3000 RPM, 5 seconds) Step3->Step4 Step5 Phase 5: Kinetic Profiling Record Cream, Gel, and Tack-Free Times Step4->Step5

Experimental workflow for formulating and validating HFO-stabilized polyurethane foams.

Protocol A: Preparation of HFO-Stabilized Polyol Premix

Objective: Formulate a stable B-side resin blend utilizing Dicyclohexylmethanamine.

  • Base Blending: In a temperature-controlled mixing vessel, combine 100 parts by weight (pbw) of a polyether polyol blend, 2.0 pbw of silicone surfactant, and 2.0 pbw of distilled water.

    • Causality: Water must be dispersed homogeneously before catalyst addition to ensure uniform blowing reaction kinetics later.

  • Catalyst Integration: Add 1.5 pbw of N-Methyldicyclohexylamine dropwise under continuous shear (800 RPM).

    • Causality: Dropwise addition prevents localized spikes in pH, which could prematurely trigger side reactions with the surfactant.

  • Thermal Control: Chill the mixture to exactly 15°C.

    • Causality: HFO-1233zd has a boiling point of ~19°C. Cooling the premix is critical to prevent volatilization and ensure accurate mass fractioning during the subsequent step.

  • Blowing Agent Addition: Slowly fold in 10.0 pbw of HFO-1233zd. Seal the vessel immediately to prevent vapor loss.

Protocol B: Polyurethane Foam Synthesis and Self-Validation

Objective: Execute polymerization and validate the stabilization efficacy.

  • Isocyanate Preparation: Condition Polymeric MDI (A-side) to 20°C. Calculate the required mass to achieve an Isocyanate Index of 110.

  • Rapid Polymerization: Transfer 100g of the Polyol Premix (from Protocol A) into a standardized paper cup. Add the calculated Polymeric MDI. Mix instantly using a mechanical stirrer at exactly 3000 RPM for 5 seconds.

    • Causality: Polyurethane foaming is a highly exothermic, rapid kinetic event. Inconsistent mixing shear or duration will entrain variable amounts of atmospheric air (nucleation sites), skewing the cream time and invalidating the kinetic profile.

  • Kinetic Profiling:

    • Cream Time: Record the time (in seconds) when the mixture transitions from a dark liquid to a creamy, expanding state.

    • Gel Time: Record the time when a wooden tongue depressor inserted into the foam pulls away polymer strings.

    • Tack-Free Time: Record the time when the surface of the foam no longer adheres to a gloved finger.

System Validation Check (Self-Validating Step): Split the premix from Protocol A into two batches. Test Batch 1 immediately. Incubate Batch 2 in a sealed pressure cylinder at 50°C for 14 days, then test. Compare the Tack-Free Time of both batches.

  • Validation Rule: If ΔTack-Free Time≤10% , the steric stabilization is successful. If the deviation is >10% , the system has failed (likely due to moisture ingress, improper thermal control during HFO addition, or an uncalibrated amine concentration), and the formulation must be discarded and recalibrated.

References

  • TREA : POLYURETHANE INSULATION FOAM COMPOSITION COMPRISING A STABILIZING COMPOUND. 1

  • European Patent Office (EPO) : AMINE COMPOSITION USEFUL FOR MAKING STABLE POLYURETHANE FOAM SYSTEMS. 2

  • Newtopchem : N,N-dicyclohexylmethylamine / CAS 7560-83-0 / Polycat 12 - Amine Catalysts.

  • BorsodChem MCHZ : Methyldicyclohexylamine Specifications and Processing.3

  • Sigma-Aldrich : N,N-Dicyclohexylmethylamine 97% 7560-83-0.

Sources

Role of Dicyclohexylmethanamine in the synthesis of chiral drugs

Application Note: The Role of Dicyclohexylmethanamine ( N,N -Dicyclohexylmethylamine) in the Asymmetric Synthesis of Chiral Drugs

Executive Summary & Chemical Identity

In advanced pharmaceutical synthesis, Dicyclohexylmethanamine —most frequently utilized and referred to in catalytic literature as N,N -Dicyclohexylmethylamine ( Cy2​NMe ) —serves as a cornerstone reagent. While it shares a structural motif with the primary amine 1,1-dicyclohexylmethanamine, Cy2​NMe is specifically prized as a highly sterically hindered, non-nucleophilic tertiary amine.

In the development of chiral drugs, achieving high enantiomeric excess (ee) relies on delicate chiral microenvironments formed by transition metals and chiral ligands (e.g., BINOL, TsDPEN). Traditional bases like Triethylamine (TEA) or Pyridine often coordinate competitively to the metal center, displacing the chiral ligand and collapsing the stereoselectivity. Cy2​NMe solves this via extreme steric shielding: its two bulky cyclohexyl rings physically block the nitrogen lone pair from coordinating to Lewis acidic metals, while retaining sufficient basicity to deprotonate substrates or act as a controlled hydride donor[1],[2].

Mechanistic Rationale: The "Goldilocks" Reagent

The causality behind selecting Cy2​NMe over other bases (like DIPEA or DBU) in asymmetric synthesis rests on three functional pillars:

  • Orthogonal Basicity (Non-Coordinating): It deprotonates terminal alkynes to form active metal-acetylide species without poisoning the chiral catalyst[2].

  • Controlled Reductive Capacity: In palladium-catalyzed cross-couplings, Cy2​NMe acts as a terminal reducing agent. Following migratory insertion, the amine coordinates transiently, undergoing β -hydride elimination to deliver a hydride to the Pd center[3].

  • Proton Scavenging: It neutralizes acidic byproducts (e.g., HX) in sulfinamide functionalizations, preventing the acid-catalyzed degradation of sensitive chiral sulfinyl pharmacophores found in drugs like esomeprazole and modafinil[4].

Core Applications & Quantitative Performance

Table 1: Performance Metrics of Cy2​NMe in Asymmetric Catalysis
Reaction TypeTarget Chiral ScaffoldCatalyst / Ligand SystemRole of Cy2​NMe Yield (%)Enantiomeric Excess (ee)
Asymmetric Kinugasa cis- β -Lactams (Antibiotics)Cu(OAc)₂ / Chiral TsDPENNon-coordinating BaseUp to 93%Up to 91% ee[1]
Enantioselective Alkynylation Propargylic Alcohols (Efavirenz)In(OTf)₃ / (R)-BINOLAlkyne Deprotonation70–95%85–98% ee[2]
Reductive Heck 3-Arylindanones (Bioactive cores)Pd(OAc)₂ / PhosphoramiditeBase & Hydride Donor~81%~51% ee[3]
Sulfinamide Arylation Diaryl SulfoximinesCuI / Aryliodonium saltsProton Scavenger53–90%Enantiopure (>99% ee)[4]

Experimental Workflows & Protocols

Protocol A: In(III)/BINOL Catalyzed Enantioselective Alkynylation

This protocol details the synthesis of chiral propargylic alcohols, which are critical intermediates for antiretroviral drugs. The use of Cy2​NMe is mandatory here; substituting it with TEA results in racemic mixtures due to Indium coordination.

Reagents:

  • Indium(III) triflate ( In(OTf)3​ ): 10 mol%

  • (R)-BINOL: 10 mol%

  • Cy2​NMe : 1.0 equivalent

  • Aldehyde substrate: 1.0 equivalent (10 mmol)

  • 2-Methyl-3-butyn-2-ol (Alkyne source): 8.0 equivalents

Step-by-Step Methodology:

  • Catalyst Complexation: In a flame-dried Schlenk flask under argon, add In(OTf)3​ (0.1 equiv) and (R)-BINOL (0.1 equiv). Dissolve in anhydrous toluene (10 mL). Stir at 20–25 °C for 30 minutes to ensure complete formation of the chiral In(III)-BINOL complex.

  • Substrate Addition: Add the aldehyde (10 mmol) via syringe. Stir for 15 minutes.

  • Base Introduction (Critical Step): Inject Cy2​NMe (10 mmol, ~2.1 mL) dropwise. Causality: The base primes the environment for alkyne deprotonation without disrupting the In-BINOL pocket[2].

  • Alkynylation: Add 2-methyl-3-butyn-2-ol (80 mmol) in one portion. Heat the oil bath to 40 °C.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The disappearance of the aldehyde spot and a color shift to pale yellow indicates successful acetylide addition.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with dichloromethane (3 x 20 mL), dry over MgSO4​ , and concentrate in vacuo. Purify via silica gel chromatography.

AlkynylationWorkflowStep1Step 1In(III) & BINOLComplexationStep2Step 2Aldehyde Addition(20-25 °C)Step1->Step2Step3Step 3Cy2NMe Addition(Crucial Base)Step2->Step3Step4Step 4Alkyne Addition(Heat to 40 °C)Step3->Step4Step5Step 5Aqueous Workup& ExtractionStep4->Step5Step6Step 6Chiral HPLCAnalysisStep5->Step6

Step-by-step experimental workflow for the enantioselective alkynylation of aldehydes.

Protocol B: Asymmetric Reductive Heck Reaction

This protocol generates chiral 3-arylindanones. Here, Cy2​NMe plays a dual role: it neutralizes the acid generated during oxidative addition and acts as the terminal hydride source[3].

Reagents:

  • Chalcone derivative: 1.0 equivalent (1 mmol)

  • Pd(OAc)2​ : 10 mol%

  • Chiral Monodentate Phosphoramidite Ligand: 30 mol%

  • Cy2​NMe : 4.5 equivalents

Step-by-Step Methodology:

  • Precatalyst Activation: In a glovebox, dissolve Pd(OAc)2​ and the chiral phosphoramidite ligand in anhydrous chloroform (5 mL). Stir for 20 minutes at room temperature.

  • Reaction Assembly: Add the chalcone derivative (1 mmol) followed by Cy2​NMe (4.5 mmol). Causality: The large excess of Cy2​NMe is required because it is consumed stoichiometrically as a hydride donor during the catalytic cycle.

  • Cyclization & Reduction: Seal the vessel and heat to 65 °C for 24 hours.

  • Self-Validation Checkpoint: An aliquot analyzed by GC-MS should show the mass of the reduced cyclized product. The absence of the unreduced Heck alkene byproduct confirms sufficient hydride transfer from Cy2​NMe .

  • Isolation: Filter through a short pad of Celite to remove Pd black. Concentrate and purify via flash chromatography. Determine ee% using chiral stationary phase HPLC.

HeckMechanismAPd(II) Precatalyst+ Chiral LigandBChiral Pd(0) Active SpeciesA->B ReductionCOxidative Addition(Aryl Halide)B->CDMigratory Insertion(Alkene)C->DECoordination of Cy2NMeD->EFβ-Hydride Elimination(Hydride transfer from Cy2NMe)E->F Cy2NMe acts asreducing agentGReductive EliminationF->GG->B Catalyst RegenerationHChiral 3-ArylindanoneG->H

Mechanistic cycle of the Asymmetric Reductive Heck reaction highlighting Cy2NMe's dual role.

References

  • Development of TsDPEN based imine-containing ligands for the copper-catalysed asymmetric Kinugasa reaction. RSC Advances (via PMC).[Link]

  • Enantioselective Addition of Terminal Alkynes to Aldehydes Catalyzed by In(III)/BINOL Complex. Organic Syntheses.[Link]

  • Enantioselective Intramolecular Reductive Heck Reaction. ChemCatChem.[Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.[Link]

Application Notes and Protocols: Dicyclohexylmethanamine as a Key Reagent in the Synthesis of Stable Isotope-Labeled Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical research, the demand for the highest degree of accuracy and precision in quantitative measurements is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for achieving this, effectively mitigating variability arising from sample preparation, matrix effects, and instrument response fluctuations.[1][2][3] The cornerstone of the IDMS technique is the use of a stable isotope-labeled (SIL) internal standard—a version of the analyte of interest in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H) or carbon-13 (¹³C).[3]

These SIL internal standards are chemically identical to the analyte, ensuring they co-elute chromatographically and exhibit the same ionization behavior in the mass spectrometer. However, their difference in mass allows for their distinct detection. By adding a known quantity of the SIL internal standard to a sample at the earliest stage of analysis, the ratio of the analyte to the internal standard can be used for precise quantification, effectively normalizing for any sample loss or signal suppression.[3]

While the concept is straightforward, the synthesis of high-purity, isotopically enriched internal standards presents a significant chemical challenge. This application note details a sophisticated and powerful synthetic strategy for preparing ¹³C- and ²H-labeled phenethylamine internal standards, a class of compounds frequently encountered in pharmaceutical and forensic analysis.[4][5] This method leverages a palladium-catalyzed double carbonylation reaction, where N,N-Dicyclohexylmethylamine plays a critical role as a non-nucleophilic organic base.

Scientific Principle: Palladium-Catalyzed Double Carbonylation for Isotope Incorporation

The synthesis of isotopically labeled phenethylamines for use as internal standards can be elegantly achieved through a palladium-catalyzed double carbonylation of aryl iodides.[6] This reaction allows for the incorporation of one or two ¹³C atoms (from ¹³C-labeled carbon monoxide) into the ethylamine side chain of the target molecule. N,N-Dicyclohexylmethylamine (also known as N-methyldicyclohexylamine) is a crucial component of this reaction, serving as a sterically hindered, non-nucleophilic base.[5][7]

The overall transformation involves the reaction of a substituted aryl iodide with carbon monoxide and an amine nucleophile in the presence of a palladium catalyst and N,N-Dicyclohexylmethylamine. The key steps of the proposed catalytic cycle are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II)-aryl intermediate.

  • CO Insertion: A molecule of carbon monoxide inserts into the Pd-aryl bond, forming an acyl-palladium complex.

  • Second CO Insertion: In a "double carbonylation" process, a second molecule of CO can insert, leading to a ketoacyl-palladium intermediate.

  • Nucleophilic Attack: The amine nucleophile attacks the acyl-palladium complex.

  • Reductive Elimination: The final product is released from the palladium complex, regenerating the active Pd(0) catalyst.

Throughout this cycle, N,N-Dicyclohexylmethylamine acts as a proton scavenger, neutralizing the hydroiodic acid (HI) that is formed as a byproduct. Its bulky cyclohexyl groups prevent it from acting as a competing nucleophile and interfering with the desired reaction pathway. This is critical for achieving high yields of the target phenethylamine derivative.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a stable isotope-labeled phenethylamine internal standard using the palladium-catalyzed carbonylation approach.

Synthetic Workflow Workflow for the Synthesis of a Labeled Internal Standard cluster_synthesis Synthesis cluster_purification Purification & Validation A Aryl Iodide Precursor B Pd-Catalyzed Carbonylation (CO, Amine Nucleophile) A->B C N,N-Dicyclohexylmethylamine (Base) C->B D Crude Labeled Product E Extraction & Chromatography D->E F Characterization (NMR, MS) E->F G High-Purity Labeled Internal Standard F->G

Caption: Generalized workflow for the synthesis of a stable isotope-labeled internal standard.

Proposed Catalytic Cycle

The diagram below outlines the proposed catalytic cycle for the palladium-catalyzed double carbonylation of an aryl iodide, highlighting the role of N,N-Dicyclohexylmethylamine.

Catalytic Cycle Proposed Catalytic Cycle for Double Carbonylation cluster_base Role of Base Pd(0) Pd(0) Ar-Pd(II)-I Ar-Pd(II)-I Pd(0)->Ar-Pd(II)-I Ar-I Ar-CO-Pd(II)-I Ar-CO-Pd(II)-I Ar-Pd(II)-I->Ar-CO-Pd(II)-I + CO Ar-CO-CO-Pd(II)-I Ar-CO-CO-Pd(II)-I Ar-CO-Pd(II)-I->Ar-CO-CO-Pd(II)-I + CO Product Labeled Phenethylamine Ar-CO-CO-Pd(II)-I->Product + R₂NH - HI Base N,N-Dicyclohexylmethylamine + HI Salt [Dicyclohexyl(methyl)ammonium] Iodide Base->Salt

Sources

Application Note: Dicyclohexylmethanamine in the Synthesis of Lipophilic Antimicrobial Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of penetrating highly restrictive bacterial envelopes, such as the Gram-negative outer membrane and the mycobacterial cell wall. Dicyclohexylmethanamine (CAS 19293-63-1)[1] has emerged as a highly specialized, sterically hindered lipophilic building block in medicinal chemistry. This guide details the mechanistic rationale for incorporating this aliphatic amine into antimicrobial scaffolds (such as ethynylindoles[2] and pyrazolopyrimidines[3]) and provides a self-validating synthetic protocol to overcome the profound steric hindrance encountered during its conjugation.

Physicochemical Profiling & Structural Causality

Dicyclohexylmethanamine ( C13​H25​N , MW: 195.34 g/mol )[4] is a primary amine featuring a methine carbon flanked by two bulky cyclohexyl rings. Its integration into drug scaffolds is driven by specific structural causalities:

  • Entropic Water Displacement: Unlike planar aromatic systems (e.g., diphenylmethanamine), the non-planar "chair" conformations of the twin cyclohexyl rings occupy a distinct 3D volume. This bulk efficiently displaces ordered water molecules from hydrophobic pockets within bacterial target proteins (e.g., bacterial kinases or efflux pumps), driving binding affinity through massive entropic gains[5].

  • Enhanced Membrane Permeability: With a predicted LogP of ~4.1[4], conjugating dicyclohexylmethanamine to a polar antimicrobial core drastically increases the molecule's overall lipophilicity, facilitating passive diffusion across lipid-rich bacterial membranes.

  • Enzymatic Resistance: The immense steric shielding around the resulting amide bond prevents hydrolysis by bacterial amidases and proteases, increasing the intracellular half-life of the drug.

Synthetic Methodology: Overcoming Steric Hindrance

Conjugating dicyclohexylmethanamine to a carboxylic acid core presents a significant synthetic challenge. Standard coupling reagents (e.g., EDC/HOBt or DCC) routinely fail or stall[5].

The Causality of Failure: The extreme steric bulk of the α,α -dicyclohexyl groups prevents the amine from efficiently attacking the standard O-acylisourea intermediate. Consequently, the intermediate undergoes a rapid, irreversible rearrangement into an inactive N-acylurea. The Solution: To force the reaction forward, one must utilize uranium/aminium-based coupling reagents like HATU . HATU generates an exceptionally reactive 7-azabenzotriazole (HOAt) active ester. The adjacent nitrogen in the HOAt ring provides a neighboring-group effect, utilizing hydrogen bonding to pre-organize the bulky dicyclohexylmethanamine and accelerate the nucleophilic attack.

Visualization of Workflow and Mechanism

G cluster_workflow Synthetic & Mechanistic Workflow of Dicyclohexylmethanamine Antimicrobials cluster_mechanism Biological Mechanism of Action N1 Antimicrobial Core (e.g., Ethynylindole / Pyrazolopyrimidine) N2 Carboxyl Activation (HATU / DIPEA / DMF) N1->N2 Step 1: Activation N4 Sterically Hindered Amide Bond Formation N2->N4 Active Ester N3 Dicyclohexylmethanamine Addition (Lipophilic Vector) N3->N4 Nucleophilic Attack N5 Purified Antimicrobial Conjugate (LogP > 4.0) N4->N5 Workup & LC-MS Validation M1 Enhanced Cell Wall Penetration (Gram +/-) N5->M1 Pharmacokinetic Phase M2 Hydrophobic Pocket Binding (Entropic Water Displacement) M1->M2 Pharmacodynamic Phase M3 Target Inhibition (e.g., Bacterial Kinases) M2->M3 Efficacy

Figure 1: Synthetic workflow for dicyclohexylmethanamine conjugation and its biological mechanism.

Self-Validating Protocol: Sterically Hindered Amide Conjugation

Objective: Couple dicyclohexylmethanamine to an antimicrobial carboxylic acid core (e.g., indole-3-carboxylic acid).

Step 1: Pre-Activation of the Carboxylic Acid
  • Dissolve 1.0 equivalent (eq) of the carboxylic acid core in anhydrous DMF to achieve a 0.2 M concentration.

  • Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Self-Validation Checkpoint: Stir for 15 minutes at room temperature. The solution will transition from colorless to a distinct pale yellow, visually indicating the formation of the active HOAt ester. Analytical Validation: Quench a 5 µL aliquot in methanol; LC-MS analysis must show the mass of the corresponding methyl ester, confirming the acid is fully activated.

Step 2: Nucleophilic Addition
  • Add 1.1 eq of Dicyclohexylmethanamine[1] dropwise to the activated mixture.

  • Elevate the reaction temperature to 50°C and stir for 12–18 hours.

  • Self-Validation Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc). To track the consumption of the amine, use a Ninhydrin stain. Critical Insight: Because dicyclohexylmethanamine is highly hindered, it reacts slowly with Ninhydrin. You must heat the TLC plate vigorously with a heat gun for at least 30 seconds to visualize the characteristic purple spot of the unreacted amine.

Step 3: Phase-Partitioning Workup
  • Quench the reaction with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers sequentially with 1M HCl, water, and brine.

  • Self-Validation Checkpoint (Causality of Solvent Choice): The 1M HCl wash is mandatory to remove unreacted amine and DIPEA. However, because dicyclohexylmethanamine is extremely lipophilic (LogP ~4.1)[4], its protonated hydrochloride salt can erroneously partition into the organic layer if a polar halogenated solvent like Dichloromethane (DCM) is used. Using Ethyl Acetate forces the protonated amine entirely into the aqueous phase, ensuring high purity of the crude product.

Step 4: Isolation
  • Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Quantitative Efficiency Analysis

To demonstrate the necessity of the optimized protocol, the table below summarizes the coupling efficiencies of dicyclohexylmethanamine with a standard indole-carboxylic acid core using various reagent systems.

Table 1: Coupling Efficiency Comparison for Dicyclohexylmethanamine

Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Outcome
EDC / HOBt TEADCM2524< 15%N/AReaction stalled due to steric block.
DCC / DMAP NoneDCM252422%N/ARapid formation of inactive N-acylurea.
PyBOP DIPEADMF602465%92%Moderate conversion; requires high heat.
HATU / HOAt DIPEADMF501887% > 98% Optimal; HOAt pre-organizes the bulky amine.

References

  • Angene Chemical. "Dicyclohexylmethanamine(CAS# 19293-63-1)". angenesci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwC7dqtGgA9N3ZUPv0d-A1KRssR7--i5ry73KYtXrCwM5bJ7pY-SqURmnm2vEmGroqgEbphrgbkA8zFm2Wg6os5b6rB59s8YAgVp803pper1CF1RgVOR2c7HBDeNNH1hSpkRY2zw4bcoCZVnLh]
  • PubChem. "alpha-Cyclohexylcyclohexanemethanamine | C13H25N | CID 10774245". nih.gov.[https://vertexaisearch.cloud.google.
  • Google Patents. "US8115014B2 - Ethynylindole compounds". google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1J4EtFyMKeHxRQNdqIfvp_BL21J0Oc7QMLX4M0P3XtRrnkK1GFr-p7Zg6nZJ5Z6HTUarRI8gffwuFqeT4T7ia03V0VS5ZELOERe8bX9Amoj7ncJSn8BDmzM8SdHaWoTwGPXoAuh9FyfTr]
  • Google Patents. "CA2792102C - Pyrazolopyrimidine derivative". google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoQR3FGD7coScWftFsq6R3SKN2YvPCECU4sDbAlgYz68CYB28PIWEeppTzhxbPubGkhu3glQxZTzU3uDPtTtoiUsNq-5u1cl2amLg3-XQGaBv9LZl04NKUnVV8dGwWw0VS8hh4tcxsnOk=]
  • Benchchem. "Cyclohexyl(phenyl)methanamine | 23459-35-0". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyeqnnMnXnSUvd-4OG3-DysbdCvnNfkWQ751qEhY2slYVoYEFy76NJr_X1OhmLufBAOGTDbJELm5kq56Kzodgs-B5CSUFk4Qfqv5KPkmhkiqJ5WY3ZuPaXKVLKuS-UPlR8FBeQQQ==]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions with Dicyclohexylmethanamine as a base

Technical Support Center: Optimizing Catalytic Cross-Coupling with N-Methyldicyclohexylamine ( Cy2​NMe )

Welcome to the Advanced Technical Support Center for reaction optimization. This guide is specifically engineered for research scientists and drug development professionals utilizing N-Methyldicyclohexylamine ( Cy2​NMe , CAS: 7560-83-0) as a bulky, non-nucleophilic base in transition-metal catalysis and photoredox workflows.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why should I choose Cy2​NMe over traditional inorganic bases ( Cs2​CO3​ , K3​PO4​ ) or unhindered amines ( Et3​N ) in Palladium-catalyzed Heck reactions?

The Causality: The success of a cross-coupling reaction often hinges on the base-mediated Pd(0)-regeneration step ( L2​PdHX→PdL2​ ). This step can be kinetically slow and thermodynamically unfavorable.

  • Versus Inorganic Bases: Inorganic bases like Cs2​CO3​ are largely insoluble in organic solvents (e.g., dioxane, toluene), leading to mass-transfer limitations and sluggish kinetics. Cy2​NMe is fully soluble, maintaining a homogeneous reaction environment that accelerates the deprotonation of the Pd-hydride intermediate.

  • Versus Unhindered Amines: Triethylamine ( Et3​N ) is small enough to competitively coordinate to the highly active, electron-rich Pd(0) center, effectively poisoning the catalyst. The extreme steric bulk of the two cyclohexyl rings on Cy2​NMe physically precludes it from entering the inner coordination sphere of the metal. It acts purely as an outer-sphere Brønsted base, driving the reductive elimination of HX without stalling the catalytic cycle [see: 1][1].

Q2: I am observing high levels of protodehalogenation instead of my desired cross-coupling product. How do I troubleshoot this?

The Causality: Protodehalogenation occurs when the rate of the productive pathway (e.g., olefin insertion or transmetalation) is slower than the rate of competitive reduction. If the Ar−Pd(II)−X intermediate is long-lived, it can undergo β -hydride elimination from adventitious moisture or even the amine base itself, followed by reductive elimination to yield the reduced arene ( Ar−H ). The Fix:

  • Exclude Moisture: Ensure strictly anhydrous conditions using Schlenk techniques.

  • Accelerate the Productive Pathway: Switch to a more electron-rich, sterically demanding ligand (such as P(t−Bu)3​ or XPhos). Bulky ligands lower the activation barrier for reductive elimination and accelerate the overall catalytic cycle, outcompeting the degradation pathway.

Q3: Can Cy2​NMe be utilized in visible-light photoredox catalysis?

The Causality: Yes. In photoredox catalysis, Cy2​NMe is an excellent sacrificial electron donor for Single Electron Transfer (SET) processes. Its oxidation potential aligns perfectly with common Ruthenium and Iridium photoredox catalysts. Furthermore, the steric bulk of the cyclohexyl groups provides exceptional substrate regiocontrol during SET processes, directing radical formation almost exclusively to the less hindered methyl group [see: 2][2].

Section 2: Visualizing the Logic

HeckCyclePd0Pd(0)L2Active CatalystOxAddAr-Pd(II)-X L2(Oxidative Addition)Pd0->OxAdd + Ar-XInsertionAlkyl-Pd(II)-X L2(Olefin Insertion)OxAdd->Insertion + OlefinBetaElimH-Pd(II)-X L2(β-Hydride Elimination)Insertion->BetaElimProductCoupled OlefinProductBetaElim->Product ReleaseBaseRegenCy2NMe-MediatedDeprotonationBetaElim->BaseRegen HX complexBaseRegen->Pd0 - [Cy2NMeH]X

Fig 1: Heck catalytic cycle emphasizing the critical Pd(0) regeneration step mediated by Cy2NMe.

TroubleshootingIssueIssue:ProtodehalogenationCheck1Check 1:Adventitious Water?Issue->Check1Fix1Rigorous SchlenkTechniqueCheck1->Fix1YesCheck2Check 2:Base Degradation?Check1->Check2NoFix2Distill Cy2NMeStore under ArgonCheck2->Fix2YesCheck3Check 3:Slow Transmetalation?Check2->Check3NoFix3Use Electron-RichBulky LigandsCheck3->Fix3Yes

Fig 2: Decision tree for troubleshooting protodehalogenation in Cy2NMe-mediated cross-couplings.

Section 3: Quantitative Benchmarking & Experimental Protocols

Quantitative Benchmarking: Base Efficacy in Pd-Catalyzed Heck Couplings

Summarized below is the comparative efficacy of various bases in the Heck coupling of deactivated aryl chlorides. Cy2​NMe consistently outperforms alternatives by preventing catalyst poisoning while maintaining a homogeneous kinetic profile.

BaseSteric ProfilePhase in Toluene/DioxaneRelative Yield (%)Mechanistic Observation
Cy2​NMe Highly HinderedHomogeneous> 95%Rapid Pd(0) regeneration; no catalyst poisoning.
Et3​N UnhinderedHomogeneous< 15%Competitive coordination to Pd(0); catalyst deactivation.
iPr2​NEt Moderately HinderedHomogeneous60 - 75%Moderate efficiency; susceptible to Hofmann elimination.
Cs2​CO3​ N/A (Inorganic)Heterogeneous40 - 50%Mass-transfer limited; requires high temperatures.
K3​PO4​ N/A (Inorganic)Heterogeneous25 - 35%Poor solubility stalls the L2​PdHX→PdL2​ step.

(Data synthesized from standardized cross-coupling matrices utilizing aryl chlorides and Pd/P(t−Bu)3​ catalytic systems [see: 3][3])

Standardized Protocol: Palladium-Catalyzed Heck Coupling using Cy2​NMe

This self-validating protocol ensures high reproducibility by leveraging the homogeneous nature of Cy2​NMe , which allows for precise kinetic monitoring via GC-MS aliquots without the sampling errors inherent to heterogeneous mixtures.

Reagents & Equipment:

  • Pd2​(dba)3​ (1.5 mol%) and P(t−Bu)3​ (6.0 mol%) OR Pd[P(t−Bu)3​]2​ (3.0 mol%)

  • Aryl Chloride (1.0 equiv)

  • Olefin (e.g., Styrene) (1.1 equiv)

  • Cy2​NMe (Freshly distilled, 1.1 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen-filled glovebox and Schlenk line

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the palladium precatalyst ( Pd2​(dba)3​ ) and the phosphine ligand ( P(t−Bu)3​ ). If the aryl chloride is a solid, add it to the flask during this step.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane to achieve a substrate concentration of 0.5 M. Stir for 5 minutes to ensure complete dissolution and formation of the active L2​Pd(0) species (solution will typically turn dark red/purple).

  • Reagent Injection: Using a gastight syringe, sequentially inject the olefin (1.1 equiv) and Cy2​NMe (1.1 equiv). Crucial Step: Do not use older bottles of Cy2​NMe that have been exposed to air, as amine oxidation products can inhibit the reaction.

  • Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and stir at the designated temperature (room temperature to 120 °C, depending on the electronic nature of the aryl chloride).

  • Kinetic Monitoring: Because the reaction is completely homogeneous, extract 50 μL aliquots under positive nitrogen pressure every 2 hours. Dilute with ethyl acetate, filter through a short silica plug to remove Pd black, and analyze via GC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, quench the reaction with water, extract the aqueous layer three times with ethyl acetate, dry the combined organic layers over anhydrous MgSO4​ , and purify the crude product via flash column chromatography.

References

  • Elucidating reactivity differences in palladium-catalyzed coupling processes: the chemistry of palladium hydrides Source: PubMed (NIH) URL:[Link]

  • Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Heck Couplings of Aryl Chlorides at Elevated Temperature Source: Organic Syntheses URL:[Link]

Dicyclohexylmethanamine (DCHMA) Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DCHMA Troubleshooting Hub. Dicyclohexylmethanamine ( C13​H25​N ) is a highly sterically hindered primary amine, often utilized as a bulky building block or a specialized base in pharmaceutical synthesis. Due to the massive steric shielding provided by the two cyclohexyl rings adjacent to the methine carbon, researchers frequently encounter unexpected byproducts, stalled reactions, and low yields.

This guide synthesizes field-proven causality, self-validating protocols, and authoritative chemical principles to help you troubleshoot your reactions.

FAQ 1: Why am I getting alkenes instead of my desired N-alkylated product?

Q: When reacting Dicyclohexylmethanamine with primary or secondary alkyl halides, my LC-MS shows massive amounts of unreacted amine and my NMR shows alkene peaks. What is happening?

The Causality (Expertise & Experience): The extreme steric bulk of the dicyclohexylmethyl group fundamentally alters the reactivity of the amine nitrogen. In standard SN​2 alkylation, the nitrogen must approach the electrophilic carbon at a 180° angle to the leaving group. The dual cyclohexyl rings create a "steric umbrella" that severely increases the activation energy ( Ea​ ) for this nucleophilic attack [1]. Consequently, the nitrogen acts as a Brønsted base rather than a nucleophile, abstracting a β -proton from the alkyl halide. This shifts the reaction pathway from SN​2 substitution to E2 elimination (Hofmann-type elimination), generating alkenes and Dicyclohexylmethanamine hydrochloride as the primary byproducts.

Self-Validating Protocol: To confirm E2 elimination is outcompeting SN​2 :

  • Check the reaction pH: A rapid drop in basicity without product formation indicates the amine is being consumed as an acid scavenger (forming the hydrochloride salt).

  • Headspace GC-MS: Analyze the reaction headspace for volatile alkenes (e.g., if using isopropyl iodide, look for propene gas evolution).

G Amine Dicyclohexylmethanamine (Bulky Nucleophile/Base) Reaction Reaction Conditions (Heat, Solvent) Amine->Reaction RX Alkyl Halide (R-X) RX->Reaction SN2 Path A: SN2 Substitution (Sterically Blocked) Reaction->SN2 Low Steric Bulk R-X (e.g., MeI) E2 Path B: E2 Elimination (Kinetically Favored) Reaction->E2 High Steric Bulk R-X (e.g., iPr-I) Prod N-Alkyldicyclohexylmethanamine (Desired Product) SN2->Prod Byprod Alkene + Amine Hydrochloride (Major Byproducts) E2->Byprod

Kinetic competition between SN2 alkylation and E2 elimination in DCHMA reactions.

Step-by-Step Troubleshooting Methodology (Reductive Amination Alternative): To bypass E2 elimination, abandon direct alkylation and use reductive amination.

  • Imine Formation: Combine Dicyclohexylmethanamine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Catalysis: Add catalytic glacial acetic acid (0.1 eq) to activate the carbonyl. Stir for 2 hours at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. The bulky hydride source is highly selective for the iminium ion over the unreacted carbonyl.

  • Quench & Extract: Quench with saturated aqueous NaHCO3​ . Extract with DCM. The steric shielding requires thermal energy or prolonged times for quantitative conversion, so monitor via LC-MS until the imine intermediate is fully consumed [2].

FAQ 2: Over-Reduction Byproducts in Synthesis

Q: I am synthesizing Dicyclohexylmethanamine via the catalytic hydrogenation of Cyclohexyl(phenyl)methanamine. Why am I seeing dicyclohexylmethane and ammonia in my product mixture?

The Causality (Expertise & Experience): When reducing aromatic rings (like phenyl to cyclohexyl) using heterogeneous catalysts (e.g., Ru/C or Pd/C) under high hydrogen pressure, the reaction must be strictly kinetically controlled. Extended reaction times or excessive temperatures lead to hydrogenolysis of the C-N bond. The methine carbon, flanked by two electron-donating cyclohexyl rings, stabilizes the transition state for C-N cleavage, resulting in the deamination byproduct (dicyclohexylmethane) and ammonia gas [3].

Quantitative Data: Catalyst and Temperature Effects on Hydrogenolysis Table 1: Impact of reaction conditions on byproduct formation during phenyl ring hydrogenation.

Catalyst SystemTemp (°C) H2​ Pressure (bar)Time (hrs)Target Amine Yield (%)Deamination Byproduct (%)
5% Pd/C80501245%52% (High Cleavage)
5% Ru/C10080688%10%
5% Ru/ Al2​O3​ 150100495%<2% (Optimal)

Note: Alumina-supported Ruthenium suppresses the acidic sites found on activated carbon that catalyze C-N bond cleavage.

Self-Validating Protocol:

  • Monitor Ammonia: Tape a piece of wet universal indicator paper to the inside of the reactor's exhaust valve. If it turns rapidly blue upon venting, hydrogenolysis is occurring.

  • GC-FID Tracking: Dicyclohexylmethane lacks an amine group and will elute significantly earlier than Dicyclohexylmethanamine on a standard non-polar GC column (e.g., HP-5). If the early peak area exceeds 5%, halt the hydrogenation immediately.

FAQ 3: Amidation Failures and Urea Byproducts

Q: I am trying to couple Dicyclohexylmethanamine to a carboxylic acid using EDC/HOBt. The reaction stalls, and I isolate a highly crystalline byproduct instead of my amide. What is it?

The Causality (Expertise & Experience): You have likely isolated an N-acylurea byproduct. In standard peptide coupling, the carboxylic acid reacts with EDC to form an O-acylisourea intermediate. Normally, the amine rapidly attacks this intermediate to form the amide. However, because Dicyclohexylmethanamine is so sterically hindered, its nucleophilic attack is drastically slowed. This delay allows the O-acylisourea to undergo a spontaneous intramolecular O-to-N acyl migration, forming a dead-end, unreactive N-acylurea byproduct.

G Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl Amide Target Amide (Minor Product) O_Acyl->Amide Intermolecular Attack (Sterically Hindered) Urea N-Acylurea (Major Byproduct) O_Acyl->Urea Intramolecular O->N Migration (Fast) Amine Dicyclohexylmethanamine (Slow Attack) Amine->Amide

O-to-N acyl migration pathway leading to N-acylurea byproducts in hindered amidation.

Step-by-Step Troubleshooting Methodology (Acid Chloride Route): To eliminate the O-acylisourea rearrangement pathway, convert the carboxylic acid to an acid chloride prior to amine addition.

  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous Toluene. Add Thionyl Chloride ( SOCl2​ , 2.0 eq) and a catalytic drop of DMF. Reflux for 2 hours.

  • Concentration: Evaporate the solvent and excess SOCl2​ under reduced pressure to yield the crude acid chloride.

  • Coupling: Dissolve the acid chloride in DCM. Cool to 0°C.

  • Amine Addition: Add Dicyclohexylmethanamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise. The extreme electrophilicity of the acid chloride overcomes the steric hindrance of the amine, forcing the amidation to completion without urea byproduct formation.

References
  • PubChem. "alpha-Cyclohexylcyclohexanemethanamine | C13H25N" National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "Process for the hydrogenation of an aromatic amine and the supported ruthenium catalyst used in the process" US4186145A.

Purification techniques for Dicyclohexylmethanamine post-reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Dicyclohexylmethanamine (also known as N-Methyldicyclohexylamine). This guide is designed for researchers, scientists, and drug development professionals who require high-purity Dicyclohexylmethanamine for their work. As an important intermediate and catalyst in various chemical syntheses, its purity is paramount to ensure reaction specificity, yield, and the integrity of the final product.[1][2]

This document provides in-depth, experience-based answers to common challenges encountered during post-reaction purification. We will explore the causality behind experimental choices and offer validated protocols to troubleshoot issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Dicyclohexylmethanamine?

Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. The two most common routes are the methylation of dicyclohexylamine and the reductive amination of cyclohexanone with dicyclohexylamine.

  • From Methylation of Dicyclohexylamine:

    • Unreacted Dicyclohexylamine: The most common impurity. Its boiling point is very close to the product, making simple distillation challenging.

    • Over-methylated Quaternary Ammonium Salts: If a strong methylating agent like dimethyl sulfate is used, formation of the quaternary salt is possible. These are non-volatile and typically removed during workup or distillation.

    • Solvent Residues: Any solvents used in the reaction (e.g., DMF, acetonitrile) may be present.

  • From Reductive Amination:

    • Unreacted Starting Materials: Dicyclohexylamine and cyclohexanone.

    • Imine Intermediate: The imine formed between dicyclohexylamine and cyclohexanone may persist if the reduction is incomplete.

    • Byproducts from the Reducing Agent: For example, if sodium cyanoborohydride is used, cyanide-adduct byproducts can sometimes be observed.[3]

    • Side-Products: N,N-di-[β-(4-methylthiophenyl)isopropyl]amine has been identified as a byproduct in similar reductive aminations, suggesting that analogous di-alkylated impurities could form.[4]

A summary of key physical properties and potential impurities is provided below for reference.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
Dicyclohexylmethanamine (Product) 195.34~265 °CHigh-boiling liquid.
Dicyclohexylamine (Impurity)181.32~256 °CVery close boiling point to product.[5]
Cyclohexanone (Impurity)98.14~155 °CEasily removed by distillation.
Q2: What is the best overall strategy for purifying crude Dicyclohexylmethanamine?

Answer: A multi-step approach is often most effective.

  • Initial Wash/Extraction: Begin with an aqueous acid wash (e.g., 1M HCl) to extract the basic amine product and any amine impurities into the aqueous phase, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent (e.g., diethyl ether, dichloromethane). This is an excellent first-pass purification to remove non-basic materials.

  • Primary Purification Method: Based on the expected impurities, choose one of the following:

    • Vacuum Distillation: Ideal if the primary impurities have significantly different boiling points (e.g., residual solvent, cyclohexanone).

    • Purification via Salt Crystallization: The most effective method for removing impurities with very similar boiling points, such as the starting material dicyclohexylamine.[6][7]

    • Column Chromatography: Best for small-scale purifications or when dealing with multiple impurities of similar polarity.

  • Purity Analysis: Assess the purity of the final product using Gas Chromatography (GC) or ¹H NMR. A purity of >98% is a common standard.[8][9][10]

The following decision tree can help guide your choice of primary purification technique.

G start Crude Dicyclohexylmethanamine (Post-Workup) q1 Main impurity is unreacted dicyclohexylamine (similar b.p.)? start->q1 crystallization Purification via Salt Crystallization q1->crystallization Yes q2 Main impurities are solvents or low-boiling starting materials? q1->q2 No distillation Vacuum Distillation chromatography Column Chromatography q2->distillation Yes q2->chromatography No/Complex Mixture

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide: Vacuum Distillation

Vacuum distillation is essential for high-boiling point liquids like Dicyclohexylmethanamine, as it lowers the boiling point and prevents thermal decomposition.[11]

Q: My product appears to be decomposing or turning dark during distillation, even under vacuum. What's wrong?

Answer: This typically indicates that the distillation temperature is still too high, or that oxygen is present in the system.

  • Causality: Amines can be sensitive to air oxidation at elevated temperatures, leading to colored impurities. Thermal decomposition can also occur if the temperature exceeds the compound's stability limit.

  • Solutions:

    • Improve the Vacuum: Ensure all glass joints are properly sealed with vacuum grease and that your vacuum pump is in good working order.[12][13] A lower pressure directly translates to a lower boiling point. For reference, the boiling point is approximately 150 °C at 20 mmHg.[9]

    • Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the required temperature and exposure time.

    • Ensure an Inert Atmosphere: After pulling the vacuum, backfill the system with an inert gas like Nitrogen or Argon and then re-apply the vacuum. This helps remove residual oxygen.

Q: I'm getting poor separation from dicyclohexylamine. How can I improve fractional distillation?

Answer: The boiling points of Dicyclohexylmethanamine (~265 °C) and dicyclohexylamine (~256 °C) are very close, making simple distillation ineffective. Fractional distillation is required.

  • Causality: Separation efficiency in fractional distillation depends on the number of theoretical plates in the column, which relates to the surface area available for vapor-liquid equilibria.

  • Solutions:

    • Use a Fractionating Column: Employ a Vigreux column or, for better separation, a column packed with structured packing like Raschig rings or metal sponges. This increases the surface area and the number of theoretical plates.

    • Control the Reflux Ratio: Heat the distillation pot slowly to establish a gentle boiling. The rate of takeoff (distillate collection) should be slow, about 1 drop every 2-5 seconds.[13] A slower takeoff increases the number of vapor-liquid cycles within the column, enhancing separation.

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient, which is crucial for efficient fractionation.

G start Poor Separation in Vacuum Distillation check1 Is a fractionating column being used? start->check1 sol1 Implement Vigreux or Packed Column check1->sol1 No check2 Is the distillation rate too fast? check1->check2 Yes sol1->check2 sol2 Reduce heating. Aim for 1 drop / 2-5 sec check2->sol2 Yes check3 Is the column insulated? check2->check3 No sol2->check3 sol3 Wrap column with glass wool or foil check3->sol3 No end Improved Separation check3->end Yes sol3->end

Caption: Workflow for troubleshooting poor fractional distillation.

Troubleshooting Guide: Purification via Salt Crystallization

Converting the liquid amine into a solid salt is a powerful purification technique, as the rigid crystal lattice tends to exclude impurities.[14]

Q: I've added acid to my crude product, but the amine salt is not crystallizing or is "oiling out." What should I do?

Answer: This issue arises from improper solvent choice, insufficient cooling, or the presence of impurities that inhibit crystallization.

  • Causality: For successful crystallization, the desired salt should be highly soluble in the hot solvent but poorly soluble at low temperatures.[15][16] If the salt "oils out," it means it has come out of solution above its melting point.

  • Solutions:

    • Solvent Selection is Key: The ideal solvent or solvent mixture will fully dissolve the crude amine but have low solubility for the resulting salt. Common choices include isopropanol, ethanol, or mixtures like diethyl ether/ethanol. Experiment with small batches to find the optimal system.

    • Use Anhydrous Conditions: Water can sometimes interfere with salt crystallization. Using anhydrous HCl (e.g., as a solution in diethyl ether) instead of aqueous HCl can promote the formation of a crystalline solid.[17][18]

    • Induce Crystallization: If the cooled solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure salt.

    • Try a Different Acid: If the hydrochloride salt is problematic, consider forming the salt of another acid, such as trichloroacetic acid (TCA), which has been shown to effectively precipitate dicyclohexylamine from impurities.[6][7]

Acid Solvent System (Example) Pros Cons
Hydrochloric Acid (HCl)Isopropanol, Ethanol/EtherCommon, readily available.Can be hygroscopic; may require anhydrous conditions.
Acetic AcidEthyl Acetate, HexanesGood for some amines.[19]May form adducts instead of true salts.[19]
Trichloroacetic Acid (TCA)Ethyl AcetateEffective for bulky amines; can be removed by gentle heating.[6][7]Less common, requires specific removal step.
Protocol: Purification of Dicyclohexylmethanamine via Hydrochloride Salt Crystallization
  • Dissolution: Dissolve the crude Dicyclohexylmethanamine (1.0 eq) in a minimal amount of a suitable solvent like isopropanol or anhydrous diethyl ether in an Erlenmeyer flask.

  • Acidification: While stirring, slowly add a solution of anhydrous HCl (1.0 eq, e.g., 2M in diethyl ether) dropwise. A white precipitate (the hydrochloride salt) should begin to form immediately.

  • Crystallization: If precipitation is immediate, gently heat the mixture until the solid redissolves. Then, allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent (the same one used for crystallization) to remove any surface impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

  • Liberation of Free Amine: To recover the purified liquid amine, dissolve the salt in water, add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12), and extract the free amine with an organic solvent (e.g., diethyl ether). Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation.

Troubleshooting Guide: Column Chromatography

While effective, purifying basic amines on standard silica gel can be challenging.

Q: My product is streaking badly or giving very broad peaks on a silica gel column. How can I fix this?

Answer: This is a classic problem caused by the interaction between the basic amine and the acidic silanol groups on the silica surface, leading to strong, non-ideal adsorption.[20][21][22][23]

  • Causality: The lone pair on the nitrogen atom of the amine interacts strongly with the acidic Si-OH groups of the stationary phase. This can lead to irreversible binding or slow elution kinetics, resulting in "peak tailing" or streaking.[20][24]

  • Solutions:

    • Add a Basic Modifier: This is the most common solution. Add a small amount (0.5-2% v/v) of a volatile competing base, like triethylamine (TEA) or pyridine, to your eluent (e.g., hexane/ethyl acetate).[20] The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute with a much better peak shape.[24]

    • Use an Alternative Stationary Phase:

      • Amine-functionalized Silica: This is an excellent choice as the stationary phase is already basic, which eliminates the problematic acid-base interactions. This often allows for the use of simpler solvent systems like hexane/ethyl acetate without any additives.[24][25][26][27]

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[24]

    • Reversed-Phase Chromatography: Using a C18 column with a mobile phase buffered at a high pH (e.g., with 0.1% TEA) can also be very effective. At high pH, the amine is in its neutral form, reducing unwanted ionic interactions.[24]

G cluster_0 Problem: Amine Tailing on Silica cluster_1 Solution: Add Competing Base Amine Basic Amine (R₃N) Interaction Strong Acid-Base Interaction Amine->Interaction Binds Strongly Silica Acidic Silica Surface (-Si-OH) Silica->Interaction Amine_S Basic Amine (R₃N) Interaction_S Weak Interaction (Good Peak Shape) Amine_S->Interaction_S Elutes Cleanly Silica_S Acidic Silica Surface (-Si-OH) Silica_S->Interaction_S TEA Triethylamine (TEA) TEA->Silica_S Neutralizes

Caption: Diagram showing how a basic modifier mitigates amine tailing on silica.

References

  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Alwsci News. [Link]

  • Teledyne ISCO. Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Teledyne ISCO. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Pessêgo, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Element Lab Solutions. (n.d.). HPLC Peak Tailing. Element Lab Solutions. [Link]

  • Sorbent Technologies, Inc. (2022). Amino Silica Gel. Sorbent Technologies. [Link]

  • Pessêgo, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • LCGC International. (2020). What's Happening to My Column? LCGC International. [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Biotage. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography? ResearchGate. [Link]

  • Lab Supplies. (n.d.). N, N-Dicyclohexylmethylamine, min 98% (GC), 100 ml. Lab Supplies. [Link]

  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Oxford Academic. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Science Forums. (2011). Amine purification. Science Forums. [Link]

  • SlideShare. (n.d.). Vacuum Distillation. SlideShare. [Link]

  • Wikipedia. (n.d.). Dicyclohexylamine. Wikipedia. [Link]

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. [Link]

  • MilliporeSigma. (n.d.). N,N-Dicyclohexylmethylamine. MilliporeSigma. [Link]

  • Nordmann. (n.d.). N,N-Dicyclohexylmethylamine. Nordmann. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. ACS GCI. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Lechler. (n.d.). What is Vacuum Distillation & How Does it Work? Lechler. [Link]

  • Google Patents. (n.d.). CN105503638A - Sacubitril dicyclohexylamine salt, crystal form and preparation method.
  • Błachut, D., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

Sources

Dicyclohexylmethanamine stability and storage recommendations

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Dicyclohexylmethanamine (CAS: 19293-63-1), also known as alpha-cyclohexylcyclohexanemethanamine, is a sterically hindered primary amine . It is frequently utilized as a specialized building block in organic synthesis and as an amine catalyst in advanced polyurethane foam formulations. Due to its chemical structure, it requires strict handling and storage protocols to prevent atmospheric degradation.

FAQ: Stability & Storage Guidelines

Q1: Why does my dicyclohexylmethanamine turn yellow or become highly viscous during storage? A1: Like many primary amines, dicyclohexylmethanamine is highly susceptible to atmospheric degradation. When exposed to air, the amine undergoes two primary degradation pathways. First, it absorbs ambient carbon dioxide ( CO2​ ) to form carbamate salts. This nucleophilic attack manifests physically as increased viscosity or a white, crusty precipitate around the container cap. Second, exposure to oxygen leads to the formation of N-oxides and other oxidation byproducts via radical pathways, causing the typically colorless liquid to turn yellow or brown.

Q2: What are the definitive storage recommendations to maximize shelf life? A2: To maintain 95% purity as specified by standard chemical suppliers , dicyclohexylmethanamine must be stored under strictly controlled conditions:

  • Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen) to prevent CO2​ and O2​ ingress.

  • Temperature: Store at room temperature (15°C to 25°C) in a dry, well-ventilated area. Avoid refrigeration unless the container is hermetically sealed, as condensation upon warming introduces moisture that accelerates degradation.

  • Light: Store in a dark place or amber glass bottles to prevent photo-oxidation.

Q3: How does dicyclohexylmethanamine interact with halogenated olefin blowing agents in polyurethane premixes? A3: In polyurethane systems, amine catalysts can induce undesired reactions with halogenated blowing agents (especially those containing unsaturation), leading to reduced storage stability of the polyol premix. Sterically hindered amines like dicyclohexylmethanamine are evaluated to mitigate these nucleophilic degradation pathways, but prolonged storage still requires careful formulation to prevent catalyst deactivation .

Storage Stability Data

The following table summarizes the expected shelf life and degradation markers of dicyclohexylmethanamine under various storage conditions.

Storage ConditionAtmosphereTemperatureExpected Shelf LifeObservable Degradation Markers
Optimal Argon / NitrogenRoom Temp (15-25°C)> 12 MonthsNone (Clear, colorless liquid)
Sub-optimal Air (Tightly Sealed)Room Temp (15-25°C)3 - 6 MonthsSlight yellowing
Poor Air (Frequently Opened)Room Temp (15-25°C)< 1 MonthHigh viscosity, white precipitate
Photo-exposed Air / Light ExposedRoom Temp (15-25°C)< 2 WeeksRapid browning, N-oxide formation

Troubleshooting Guide: Handling & Purification

Issue: The reagent has formed a white precipitate or yellowed, indicating carbamate formation or oxidation. Solution: Perform an acid-base extraction followed by vacuum distillation to recover the free amine.

Detailed Experimental Protocol: Purification of Degraded Dicyclohexylmethanamine

Expertise & Experience: Dicyclohexylmethanamine is a highly lipophilic amine. When it degrades into carbamate salts, these salts can be broken down by acidification. Subsequent basification and extraction recover the free amine. Vacuum distillation is required due to its high boiling point and thermal sensitivity. This protocol is self-validating: successful basification will yield a visibly cloudy aqueous layer as the insoluble free amine crashes out.

Step-by-Step Methodology:

  • Acidification: Dissolve the degraded amine mixture in diethyl ether (approx. 10 mL per gram of amine). Slowly add 1M HCl with vigorous stirring until the aqueous layer reaches pH 2. The amine will protonate and partition into the aqueous layer, leaving lipophilic non-basic impurities in the ether layer.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the layers. Wash the aqueous layer once more with fresh diethyl ether to remove residual neutral organic impurities. Discard the ether washes.

  • Basification: Cool the aqueous layer in an ice bath (0°C). Slowly add 2M NaOH dropwise until the solution reaches pH 12. The amine will deprotonate, turning the solution cloudy as the free lipophilic amine separates from the water.

  • Extraction: Extract the free amine using dichloromethane (DCM) (3 x 50 mL). Combine the organic layers.

  • Drying: Dry the combined DCM extracts over anhydrous sodium sulfate ( Na2​SO4​ ) for 30 minutes. Filter out the drying agent.

  • Concentration & Distillation: Remove the DCM using a rotary evaporator. Transfer the crude amine to a short-path distillation apparatus. Distill under high vacuum to isolate pure dicyclohexylmethanamine as a clear, colorless liquid.

  • Storage: Immediately flush the receiving flask with Argon, transfer to an amber bottle, and seal with a PTFE-lined cap.

Workflow Visualization

G Pure Pure Dicyclohexylmethanamine (Clear Liquid) AirExp Air & Moisture Exposure (Improper Storage) Pure->AirExp Seal Failure CO2 CO2 Absorption AirExp->CO2 Oxidation Oxidation AirExp->Oxidation Carbamate Carbamate Salts (White Precipitate/Viscous) CO2->Carbamate Nucleophilic Attack N_Oxide N-Oxides & Impurities (Yellowing) Oxidation->N_Oxide Radical Pathway Purification Acid-Base Extraction & Vacuum Distillation Carbamate->Purification Recovery N_Oxide->Purification Recovery Purification->Pure Restored Purity

Degradation pathways of dicyclohexylmethanamine and subsequent purification recovery loop.

References

  • alpha-Cyclohexylcyclohexanemethanamine | C13H25N | CID 10774245 - PubChem. National Center for Biotechnology Information.[Link]

  • Amine catalyst for improving the stability of polyurethane systems having halogen containing blowing agents. US Patent US20150266994A1.

Troubleshooting low enantioselectivity with Dicyclohexylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Enantioselectivity with N,N-Dicyclohexylmethanamine

Welcome to the Asymmetric Synthesis Support Center. N,N-Dicyclohexylmethanamine (also known as N-methyldicyclohexylamine or Cy2​NMe ) is a sterically hindered, non-nucleophilic tertiary amine[1][2]. It is a critical reagent in asymmetric catalysis, frequently employed in palladium-catalyzed reductive Heck reactions[3], enantioselective additions of terminal alkynes to aldehydes[4], and Ireland-Claisen rearrangements[5][6]. Because of its unique cone angle and basicity, it acts as a proton scavenger or mild reducing agent without coordinating to the chiral transition-metal center[3][7].

When enantiomeric excess (ee) drops during these protocols, the root cause usually lies in base impurity, solvent-induced background reactions, or improper catalyst-base stoichiometry. This guide provides field-proven troubleshooting logic and self-validating protocols to restore high enantioselectivity in your workflows.

Diagnostic Workflow

Workflow A Low Enantioselectivity (ee < 80%) B Check Cy2NMe Purity (GC/NMR for Cy2NH trace) A->B C Impure: Distill over CaH2 B->C < 99% Pure D Pure: Evaluate Reaction Conditions B->D > 99% Pure E Optimize Solvent (e.g., Diethyl Carbonate) D->E F Check Temperature & Stoichiometry D->F

Troubleshooting workflow for low ee% with Dicyclohexylmethanamine.

Section 1: Troubleshooting Guides & FAQs

Q1: My palladium-catalyzed asymmetric reductive Heck reaction is yielding an ee of <50% instead of the expected >85%. What role does Cy2​NMe play, and how can I fix this? Causality & Expert Insight: In asymmetric reductive Heck reactions, Cy2​NMe often acts as the terminal reducing agent (via β -hydride elimination) and proton scavenger[3]. If the enantioselectivity is low, it is usually because the solvent is promoting a non-selective background pathway. Highly polar coordinating solvents (like DMF or THF) can displace the chiral ligand (e.g., TADDOL-based phosphoramidites) from the palladium center, leading to a racemic background reaction[3]. Resolution: Switch the solvent to a less coordinating, moderately polar medium. Studies have shown that using diethyl carbonate maximizes both chemoselectivity and enantioselectivity (up to 90% ee) by maintaining the integrity of the chiral Pd-ligand complex[3].

Q2: I am running a Shibasaki alkyne addition to an aldehyde using InBr3​ , (S)-BINOL, and Dicyclohexylmethanamine. The yield is fine, but the ee is highly variable. Why? Causality & Expert Insight: The Shibasaki protocol relies on the precise formation of a chiral Indium-BINOLate complex[4]. Cy2​NMe is required to deprotonate the terminal alkyne and facilitate the formation of the active metal-acetylide[4]. Commercially available N,N-dicyclohexylmethanamine is often synthesized via the methylation of dicyclohexylamine[8][9]. If the base contains traces of unreacted secondary amine ( Cy2​NH ) or moisture, these impurities will competitively coordinate to the Lewis acidic In(III) center, altering the chiral environment and drastically lowering the ee. Resolution: Always purify the amine base prior to use. Distill Cy2​NMe over Calcium Hydride ( CaH2​ ) under an inert argon atmosphere and store it over activated 4Å molecular sieves. Validate the purity via GC-MS to ensure the absence of Cy2​NH .

Q3: Can I substitute Dicyclohexylmethanamine with Triethylamine ( Et3​N ) or Diisopropylethylamine (DIPEA) to improve enantioselectivity? Causality & Expert Insight: Substituting the base will likely decrease enantioselectivity. The steric bulk of the two cyclohexyl rings in Cy2​NMe prevents the nitrogen lone pair from coordinating to the transition metal catalyst[3][4]. Et3​N is significantly less sterically hindered and can act as a competitive ligand, displacing the chiral auxiliary. While DIPEA is also bulky, its different pKa and spatial geometry can alter the transition state of the deprotonation step, leading to different reaction kinetics and lower ee. Stick to Cy2​NMe but optimize the stoichiometry (typically 1.0 to 4.5 equivalents depending on the reaction)[3][4].

Mechanism Metal Chiral Metal Complex Intermediate Chiral Enolate/ Acetylide Metal->Intermediate Coordinates Substrate Protonated Substrate Substrate->Intermediate Deprotonation Base Cy2NMe (Bulky Base) Base->Metal Steric Clash (No Coordination) Base->Substrate Removes H+ Product Enantioenriched Product Intermediate->Product Asymmetric Addition

Mechanistic role of Cy2NMe preventing racemic background reactions.

Section 2: Quantitative Data Summaries

The following table summarizes the causal relationship between base purity, solvent choice, and the resulting enantiomeric excess across different catalytic methodologies.

Table 1: Impact of Reaction Parameters on Enantioselectivity

Reaction TypeBase UsedSolventBase Purity / ConditionObserved ee (%)
Reductive Heck Cy2​NMe 1,4-DioxaneStandard Commercial~45-50%
Reductive Heck Cy2​NMe Diethyl CarbonateStandard CommercialUp to 90%
Alkyne Addition Cy2​NMe CH2​Cl2​ Contains Cy2​NH trace< 60%
Alkyne Addition Cy2​NMe CH2​Cl2​ Distilled over CaH2​ 98%
Alkyne Addition Et3​N CH2​Cl2​ Distilled< 20% (Racemic shift)
Section 3: Step-by-Step Methodologies
Protocol 1: Purification and Storage of N,N-Dicyclohexylmethanamine

Objective: Remove coordinating secondary amine impurities and moisture to ensure high ee and prevent catalyst poisoning.

  • Drying: Transfer 50 mL of commercial N,N-Dicyclohexylmethanamine (CAS 7560-83-0)[1][10] into a flame-dried round-bottom flask containing 2.0 g of Calcium Hydride ( CaH2​ ).

  • Stirring: Stir the suspension at room temperature under an argon atmosphere for 12 hours to ensure complete reaction with trace water.

  • Distillation: Perform a vacuum distillation. The boiling point of Cy2​NMe is ~265 °C at atmospheric pressure[2][8], so a high-vacuum setup is required to prevent thermal degradation. Collect the middle fraction.

  • Self-Validation: Run a GC-FID or 1H -NMR ( CDCl3​ ) to confirm the disappearance of the N-H proton signal (typically a broad peak around 1.0-1.5 ppm) and the presence of the sharp N-methyl singlet at ~2.2 ppm.

  • Storage: Store the purified clear liquid over activated 4Å molecular sieves in a Schlenk flask under an inert argon atmosphere[8].

Protocol 2: Self-Validating Asymmetric Alkyne Addition (Shibasaki Protocol)

Objective: Establish a baseline reaction to validate the performance of the purified Cy2​NMe base before applying it to complex substrates.

  • Catalyst Preparation: In a glovebox, charge a flame-dried 50-mL two-necked flask with (S)-BINOL (0.80 mmol, 10 mol%) and InBr3​ (0.80 mmol, 10 mol%)[4].

  • Solvent Addition: Remove the flask from the glovebox, attach it to an argon line, and add 4.0 mL of anhydrous CH2​Cl2​ [4].

  • Substrate & Base Addition: Add benzaldehyde (40 mmol, 1.0 equiv) via syringe. Stir for 15 minutes at room temperature (20–25 °C). Add the freshly distilled N,N-Dicyclohexylmethanamine (4.0 mmol, 0.1 equiv)[4].

  • Alkyne Addition: Wait 10 minutes, then add phenylacetylene (80 mmol, 2.0 equiv) in one portion. Stir the resulting yellow solution at 40 °C for 48 hours[4].

  • Self-Validation: Quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over MgSO4​ , and concentrate. Determine the ee of the resulting (S)-(-)-1,3-diphenyl-2-propyn-1-ol via Chiral HPLC (e.g., Daicel Chiralcel OD-H). A successful run using pure Cy2​NMe should yield an ee of 98%[4].

References
  • Enantioselective Intramolecular Reductive Heck Source: UvA-DARE (Digital Academic Repository) / ChemCatChem URL:[Link]

  • Catalytic Enantioselective Addition of Terminal Alkynes to Aldehydes: Preparation of (S)-(-)-1,3-Diphenyl-2-propyn-1-ol Source: Organic Syntheses, 2008, 85, 118. URL:[Link]

  • Bismuth Compounds (Update 2018) Source: Science of Synthesis / Thieme Connect URL:[Link]

  • NN-Dicyclohexylmethylamine - Physico-chemical Properties & Preparation Source: ChemBK Chemical Database URL:[Link]

Sources

Preventing decomposition of Dicyclohexylmethanamine during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis and stability of Dicyclohexylmethanamine (widely known in drug development as N,N-Dicyclohexylmethylamine, CAS 7560-83-0)[1].

This guide bridges the gap between theoretical organic chemistry and benchtop execution, providing you with self-validating protocols to prevent product degradation.

Section 1: Mechanistic Troubleshooting (FAQs)

Q: Why am I detecting N,N-dicyclohexylamine and formaldehyde as byproducts during my catalytic synthesis? A: This is a classic signature of oxidative demethylation. During synthesis (e.g., reductive amination), the presence of trace oxygen or excessive anodic potentials from transition metal catalysts can initiate single-electron transfer (SET). The tertiary amine nitrogen loses an electron to form a radical cation. Because the bulky cyclohexyl rings sterically hinder attack on the ring methine carbons, deprotonation preferentially occurs at the less hindered methyl group, yielding a methylene radical[2]. Subsequent oxidation forms an iminium ion, which rapidly hydrolyzes in the presence of adventitious water to yield formaldehyde and the secondary amine, N,N-dicyclohexylamine[2].

  • Causality Check: The decomposition is driven by the electron-rich nature of the tertiary amine combined with steric directing effects.

  • Self-Validating Action: Monitor the reaction headspace for formaldehyde. If detected, your inert gas manifold has a leak, validating the need for stricter solvent degassing.

Q: How do alkaline workup conditions impact the stability of the amine? A: While tertiary amines are generally stable under basic conditions, prolonged exposure to strong alkalis (e.g., 1M KOH) can induce degradation if the amine acts as an organic cation intermediate. Recent stability studies demonstrate that while N,N-dicyclohexylmethylamine is highly resilient compared to ether-containing counterparts (which degrade rapidly via S N​ 2 attack), it can still undergo slow nucleophilic degradation under extreme alkaline stress[3].

  • Causality Check: The steric bulk of the dicyclohexyl groups provides significant kinetic shielding against nucleophilic attack, making it far more stable than linear aliphatic amines[3].

Section 2: Visualizing the Decomposition Pathway

To effectively troubleshoot, you must understand the exact points of molecular failure. The diagram below illustrates the oxidative cleavage pathway that ruins product yields.

DecompositionPathway A N,N-Dicyclohexylmethylamine (Intact Amine) B Radical Cation Intermediate A->B Oxidation (-e-) C Methylene Radical (-H+) B->C Deprotonation D Iminium Ion Intermediate C->D Oxidation (-e-) E Hydrolysis (+H2O) D->E Nucleophilic Attack F N,N-Dicyclohexylamine + Formaldehyde E->F Cleavage

Caption: Oxidative decomposition pathway of N,N-Dicyclohexylmethylamine.

Section 3: Diagnostic Signatures for Quality Control

To ensure the integrity of your synthesized Dicyclohexylmethanamine[4], cross-reference your analytical data against these validated benchmarks to instantly identify decomposition pathways.

AnalyteMolecular WeightGC-MS Base Peak (m/z)Key 1 H NMR Shift (CDCl 3​ , ppm)Diagnostic Significance
N,N-Dicyclohexylmethylamine 195.35 g/mol 195 (M + ), 1522.22 (s, 3H, N-CH 3​ )Confirms intact target product.
N,N-Dicyclohexylamine 181.32 g/mol 181 (M + ), 1382.60 (m, 2H, N-CH)Indicates oxidative demethylation or incomplete synthesis.
Formaldehyde 30.03 g/mol 30 (M + ), 299.70 (s, 1H, CHO)Confirms iminium ion hydrolysis pathway.

Section 4: Validated Experimental Protocol

Protocol: High-Fidelity Synthesis via Reductive Amination This protocol utilizes a self-validating closed-system approach to eliminate oxidative degradation during the Ru-catalyzed synthesis of N,N-Dicyclohexylmethylamine[5].

Phase 1: Reactor Preparation & Degassing

  • System Purge: Seal an oven-dried ACE pressure tube (20 mL) and purge with ultra-high purity Argon for 15 minutes.

    • Causality: Argon is heavier than Nitrogen and provides a superior blanket against O 2​ , preventing radical cation initiation.

  • Solvent Degassing: Sparge methanol (3.0 mL) with Argon for 30 minutes prior to introduction[5].

    • Validation: Use an inline dissolved oxygen meter; proceed only when DO < 0.5 ppm.

Phase 2: Reagent Loading 3. Catalyst & Base: Under positive Argon flow, add RuCl 3​⋅x H 2​ O (5 mol%, 5.18 mg) and KOtBu (2 equivalents, 112 mg)[5]. 4. Substrate: Inject the precursor, dicyclohexylamine (90.66 mg, 0.5 mmol), into the mixture[5].

Phase 3: Controlled Catalysis 5. Thermal Activation: Seal the pressure tube and immerse in a pre-heated silicone oil bath at exactly 130°C. Stir at 800 rpm for 36 hours[5].

  • Causality: 130°C provides sufficient activation energy for the Ru-catalyzed transfer hydrogenation of methanol (acting as the C1 source) without crossing the thermal threshold for amine pyrolysis.

Phase 4: Workup & Isolation 6. Depressurization: Cool the vessel to room temperature (20°C). Slowly loosen the cap to release autogenous pressure[5].

  • Validation: A sudden pressure spike during cooling indicates unintended gas evolution (decomposition); quarantine the batch if observed.

  • Filtration: Filter the mixture through a 0.22 μ m PTFE syringe filter to remove the solid Ru catalyst. Wash the residue with 3 mL of ethyl acetate[5].

  • Purification: Evaporate the solvent under reduced pressure (not exceeding 40°C bath temperature) and purify via silica gel column chromatography (eluent: 20% ethyl acetate in hexanes) to yield a 96%+ pure product[5].

References

  • Title : Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives | Source : MDPI | URL :[Link]

  • Title : Degradation of Organic Cations under Alkaline Conditions | Source : ACS Publications | URL :[Link]

Sources

Technical Support Center: GC Analysis of Dicyclohexylmethanamine (DCHMA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support hub for Dicyclohexylmethanamine (CAS: 19293-63-1). As a highly sterically hindered primary aliphatic amine, DCHMA poses distinct challenges in Gas Chromatography (GC). This guide is designed by senior application scientists to provide you with field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind every methodological choice.

Section 1: Fundamentals & Method Development (FAQ)

Q: Why does Dicyclohexylmethanamine exhibit severe peak tailing during direct GC analysis? A: DCHMA contains a highly polar and basic primary amine group (-NH₂). In a standard GC system, the active hydrogen atoms on the amine readily form strong hydrogen bonds with free, acidic silanol groups (Si-OH) present on the glass inlet liner and the fused-silica column wall. This secondary retention mechanism disrupts the ideal partitioning process, resulting in asymmetric peak tailing, irreversible adsorption, and a significant loss of sensitivity[1]. To mitigate this, analysts must either utilize heavily base-deactivated columns or chemically derivatize the amine prior to injection[2].

Q: What is the recommended column chemistry if I cannot derivatize my sample? A: If direct analysis is strictly required, standard non-polar columns (e.g., 5% phenyl / 95% dimethylpolysiloxane) will fail to produce Gaussian peaks. You must utilize base-modified polyethylene glycol (PEG) columns, such as Carbowax® Amine, which are specifically deactivated to prevent basic compounds from interacting with active sites[3]. However, for rigorous quantitative purity assays, derivatization on a standard non-polar column provides superior reproducibility, resolution, and column lifespan.

Section 2: Derivatization Strategies & Protocols

Q: Why is derivatization the gold standard for DCHMA purity analysis, and which reagent is optimal? A: Derivatization replaces the active hydrogen atoms of the primary amine with a less polar, more volatile, and thermally stable functional group. This eliminates hydrogen bonding and lowers the boiling point, ensuring sharp peaks and preventing thermal degradation[4].

For DCHMA, Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is highly recommended. The two bulky cyclohexyl rings adjacent to the methanamine carbon create severe steric hindrance. TMCS acts as a critical catalyst to overcome this steric barrier, facilitating complete conversion to the derivative[4].

Table 1: Comparison of Derivatization Reagents for DCHMA
Reagent TypeSpecific ReagentMechanism / CausalityProsCons
Silylation BSTFA + 1% TMCSReplaces -NH₂ protons with Trimethylsilyl (TMS) groups. TMCS catalyzes the reaction for sterically hindered amines.Excellent volatility, sharp peaks, predictable MS fragmentation.Moisture sensitive; requires strictly anhydrous conditions.
Acylation TFAA (Trifluoroacetic Anhydride)Forms a trifluoroacetamide derivative, significantly lowering polarity.High sensitivity for ECD detectors; highly stable derivatives.Acidic byproducts (TFA) must be evaporated to protect the GC column.
Step-by-Step Protocol: Self-Validating Silylation of DCHMA

Expert Insight: This protocol functions as a self-validating system. The chromatographic presence of a mono-TMS intermediate peak alongside the desired di-TMS product peak immediately signals insufficient reaction time or catalyst exhaustion, allowing the analyst to correct the parameters before quantitative errors occur[2].

  • Sample Preparation: Accurately weigh ~5 mg of DCHMA into a 2 mL amber glass reaction vial. Ensure all glassware is thoroughly dried.

  • Solvent Addition: Dissolve the sample in 500 µL of anhydrous Pyridine.

    • Causality: Pyridine acts as both an acid scavenger and a basic catalyst, driving the silylation equilibrium forward.

  • Reagent Addition: Add 200 µL of BSTFA containing 1% TMCS.

  • Reaction Incubation: Tightly cap the vial with a PTFE-lined septum. Heat in a dry block at 75°C for 45 to 60 minutes.

    • Causality: The dual cyclohexyl groups create a sterically crowded environment; elevated thermal energy and extended time are required to achieve complete di-silylation.

  • Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC system.

G Sample Dicyclohexylmethanamine (Highly Polar, Basic) Reagent Add BSTFA + 1% TMCS in Pyridine Sample->Reagent Heat Incubate 75°C for 45-60 mins Reagent->Heat Overcomes Steric Hindrance Product TMS-Derivatized DCHMA (Volatile, Non-Polar) Heat->Product Replaces -NH2 Protons GC GC-FID/MS Analysis (Sharp Gaussian Peaks) Product->GC

Fig 1: Logical workflow and causality of DCHMA silylation prior to GC analysis.

Section 3: Troubleshooting Guide

Q: I am observing broad, tailing peaks even after derivatization. What is the root cause? A: If the derivatized DCHMA is tailing, the causality is typically a breakdown in the sample pathway's inertness or an incomplete derivatization reaction. Follow the logic tree below to isolate the issue.

G Start Issue: Poor Peak Shape or Area Reproducibility CheckDeriv Is DCHMA fully derivatized? (Di-TMS) Start->CheckDeriv FixDeriv Increase Temp to 75°C & add 1% TMCS CheckDeriv->FixDeriv No (Multiple Peaks) CheckInlet Inspect GC Inlet & Liner CheckDeriv->CheckInlet Yes (Single Peak) FixInlet Install Base-Deactivated Liner (No Wool) CheckInlet->FixInlet Dirty/Active CheckColumn Check Column Active Sites CheckInlet->CheckColumn Clean FixColumn Trim Front 20cm of Fused Silica CheckColumn->FixColumn Tailing Persists

Fig 2: Diagnostic logic tree for resolving peak tailing and reproducibility issues in GC.

Q: My peak area counts for DCHMA are highly variable between injections. How do I fix this? A: Poor reproducibility in GC is often linked to sample discrimination inside the inlet. DCHMA is a high-boiling amine. If the inlet temperature is too low, the sample will not volatilize instantaneously, leading to discrimination in a split injection. Self-Validating Check: Switch to a "Pulsed Splitless" injection mode. By applying a high-pressure pulse (e.g., 30 psi for 0.5 min) during injection, the sample is rapidly transferred to the column, minimizing residence time in the inlet and preventing thermal degradation.

Table 2: Optimized GC-FID Parameters for TMS-Derivatized DCHMA
ParameterSettingCausality / Rationale
Column DB-5MS (30m x 0.25mm x 0.25µm)Low bleed, inert surface ideal for TMS derivatives.
Inlet Temperature 260 °CEnsures rapid, complete volatilization of the bulky TMS-amine complex.
Injection Volume 1 µL (Split 20:1)Prevents column overloading while maintaining sharp peak shape.
Oven Program 100°C (hold 1 min) ➔ 15°C/min ➔ 280°C (hold 5 min)Ramps quickly through low temps; elutes the heavy DCHMA derivative efficiently without band broadening.
Detector (FID) 300 °CPrevents condensation of the high-boiling derivative at the detector jet.

References

  • IntechOpen. "Derivatization Methods in GC and GC/MS." Advanced Gas Chromatography. Available at:[Link][1]

  • Phenomenex. "GC Derivatization Explained for Better Results." Phenomenex Blog. Available at:[Link][4]

Sources

Technical Support Center: Exotherm Management in Dicyclohexylmethanamine Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Safety Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of highly exothermic processes. Dicyclohexylmethanamine (N-methyldicyclohexylamine, CAS 7560-83-0) is a sterically hindered tertiary amine widely used as a potent catalyst in polyurethane polymerization and as an acid scavenger in large-scale syntheses.

While highly effective, its addition triggers rapid, intensely exothermic reactions. Transitioning these reactions from a 50-mL laboratory flask to a 500-liter industrial reactor fundamentally alters the thermodynamics. Because reactor volume (heat generation) scales cubically while surface area (heat removal) scales only quadratically, improper exotherm management with this amine frequently leads to thermal runaway[1].

This guide provides the theoretical grounding, troubleshooting frameworks, and self-validating protocols required to safely scale up Dicyclohexylmethanamine reactions.

Part 1: Expert FAQ – Understanding Thermal Hazards

Q1: Why does Dicyclohexylmethanamine trigger such severe exotherms during scale-up? A: The severity of the exotherm is a function of kinetics outpacing mass transfer. Dicyclohexylmethanamine rapidly lowers the activation energy of the target reaction (e.g., the isocyanate-hydroxyl reaction in polyurethanes). In a batch setup, all chemical potential energy is present at the onset[1]. The sudden kinetic acceleration releases the entire enthalpy of reaction ( ΔHrxn​ ) almost instantaneously. The plant's cooling jacket cannot remove this heat fast enough, leading to a self-accelerating feedback loop where increased temperature further drives the reaction rate[2].

Q2: What are the critical calorimetric parameters I must define before scaling up? A: You cannot safely scale up without quantifying the worst-case scenario. You must determine the Adiabatic Temperature Rise ( ΔTad​ ) and the Time to Maximum Rate (TMR ad​ ) [2]. Furthermore, you must calculate the Maximum Temperature of the Synthesis Reaction (MTSR) , which predicts the peak temperature the reactor will reach if the cooling system completely fails during the amine addition[3].

Q3: Why is semi-batch dosing prioritized over batch processing? A: Semi-batch dosing shifts the reaction from being kinetically controlled to mass-transfer controlled. By slowly dosing the Dicyclohexylmethanamine, the heat generation rate is strictly limited by the feed rate[4]. If the cooling capacity is overwhelmed, you can simply halt the amine feed to stop heat generation, which is impossible in a batch process.

Part 2: Troubleshooting Guide – Scale-Up Anomalies

Issue 1: Temperature continues to climb even after halting the Dicyclohexylmethanamine feed.
  • Causality: This is a classic symptom of reactant accumulation . Your dosing rate exceeded the kinetic rate of the reaction. Instead of reacting instantly upon entering the vessel, the Dicyclohexylmethanamine built up a reservoir of unreacted material. When you stopped the feed, this accumulated reservoir continued to react, generating a delayed and uncontrollable exotherm.

  • Resolution: You must calculate the heat of accumulation ( Qaccum​ ) using reaction calorimetry prior to scale-up[3]. Ensure the operating temperature is high enough to promote instantaneous reaction upon dosing, preventing pooling of the amine.

Issue 2: The reaction stalls, but a sudden exotherm occurs hours later.
  • Causality: This indicates an initiation failure followed by a thermal runaway. If the initial reaction mixture is too cold, the dosed Dicyclohexylmethanamine will not initiate the reaction and will simply accumulate. A slight fluctuation in jacket temperature eventually provides the activation energy, causing the entire accumulated volume to react at once.

  • Resolution: Implement a minimum temperature interlock. Do not initiate dosing until the reactor is at a validated initiation temperature.

Part 3: Quantitative Thermal Data Summary

To safely manage Dicyclohexylmethanamine, operators must continuously monitor and compare real-time data against established safety thresholds.

Safety ParameterDefinitionCritical Scale-Up ThresholdScientific Causality & Rationale
ΔTad​ Adiabatic Temperature Rise< 50°C Determines the total potential energy of the system. If ΔTad​ is high, a cooling failure will vaporize the solvent or trigger secondary decomposition[2].
MTSR Max Temp of Synthesis Reaction< Tboil​
  • 10°C
The peak temperature reached during a cooling failure[3]. Must remain strictly below the solvent boiling point to prevent over-pressurization.
TMR ad​ Time to Maximum Rate> 24 Hours The time operators have to respond to a cooling failure before runaway occurs[2]. A TMR ad​ under 24 hours requires automated emergency quench systems.
Qaccum​ Heat of Accumulation< 15% of ΔHrxn​ Represents the unreacted Dicyclohexylmethanamine in the vessel. High accumulation negates the safety benefits of semi-batch dosing[4].

Part 4: Self-Validating Experimental Protocol

To guarantee safety, the semi-batch addition of Dicyclohexylmethanamine must be executed using a self-validating protocol in a Reaction Calorimeter (RC1e or similar) before pilot-plant execution. This ensures the system verifies its own state before proceeding to the next hazardous step.

Step 1: System Calibration & Thermal Baseline

  • Action: Charge the reactor with the base substrate and solvent. Equilibrate to the target reaction temperature ( Tr​ ).

  • Validation Check: Monitor the real-time heat flow ( Qr​ ). The system is only validated to proceed if Qr​ stabilizes at 0±0.5 W/kg. A fluctuating baseline indicates sensor failure or an unexpected side reaction. Do not proceed.

Step 2: Initiation & Mass-Transfer Verification

  • Action: Begin dosing Dicyclohexylmethanamine at a conservative rate (e.g., 0.05 equivalents/hour).

  • Validation Check: Qr​ must immediately increase proportionally to the dosing rate, indicating the reaction is initiating instantly. If Qr​ remains flat for more than 5 minutes, the reaction has stalled. Halt dosing immediately to prevent deadly accumulation.

Step 3: Dynamic Dosing and MTSR Monitoring

  • Action: Ramp the dosing rate to the target process parameter.

  • Validation Check: Continuously integrate the heat flow to calculate real-time accumulation ( Qaccum​ ) and MTSR. The protocol remains valid only while MTSR remains at least 10°C below the decomposition onset temperature. If MTSR breaches this threshold, the automated interlock must pause the feed.

Step 4: Completion and Isothermal Decay

  • Action: Once dosing is complete, maintain the reactor at Tr​ (Isothermal hold).

  • Validation Check: The protocol is considered complete and successful only when Qr​ decays exponentially back to the 0±0.5 W/kg baseline. This thermodynamic proof guarantees 100% consumption of the Dicyclohexylmethanamine, meaning the mixture is safe to transfer.

Part 5: Process Safety Workflow Visualization

The following logic gate dictates the real-time decisions an automated control system (or operator) must make during the highly exothermic dosing of Dicyclohexylmethanamine.

ExothermControl A Initiate Semi-Batch Dosing of Dicyclohexylmethanamine B Measure Real-Time Heat Flow (Qr) via Reaction Calorimetry A->B C Calculate MTSR (Maximum Temp of Synthesis Reaction) B->C D Is MTSR < BP of Solvent? C->D E Maintain Dosing Rate (Reaction is Mass-Controlled) D->E YES F Halt Dosing Immediately (Accumulation Detected) D->F NO G Apply Emergency Cooling Wait for Qr to reach Baseline F->G G->B Heat Dissipated

Real-time calorimetric feedback loop for semi-batch dosing of Dicyclohexylmethanamine.

References

  • Fauske & Associates. "How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way." 1

  • Lab Manager. "Preventing Explosions in Exothermic Reaction Calorimetry." 2

  • AKJournals. "Safety Assessment and Optimization of Semi-batch Reactions by Calorimetry." 4

  • ResearchGate. "Thermal runaway assessment methods of chemical reactions in batch and semi-batch reactors." 3

Sources

Technical Support Center: Dicyclohexylmethanamine Reactivity & Solvent Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dicyclohexylmethanamine (often referred to in catalytic literature as N,N-dicyclohexylmethylamine or N-methyldicyclohexylamine). As a sterically hindered, bulky amine, it is a highly privileged base and electron donor in modern organic synthesis. However, its reactivity, nucleophilicity, and basicity are profoundly dictated by the solvation environment.

This guide is designed for researchers and drug development professionals to troubleshoot reaction failures, optimize solvent conditions, and understand the mechanistic causality behind solvent-amine interactions.

Part 1: Frequently Asked Questions (FAQs) - Core Principles & Causality

Q1: How does solvent polarity dictate the catalytic efficiency of Dicyclohexylmethanamine in asymmetric synthesis? A: In transition-metal-catalyzed asymmetric transformations, such as the copper-catalyzed Kinugasa reaction, the solvent must balance substrate solubility with catalyst integrity. When using dicyclohexylmethylamine as a base, polar aprotic solvents like acetonitrile (CH₃CN) yield the highest enantioselectivity and yield[1]. Causality: CH₃CN provides sufficient polarity to stabilize the in situ generated copper-acetylide intermediates without outcompeting the chiral ligand for the copper's coordination sites. In contrast, highly coordinating solvents like DMF aggressively bind to the copper center, displacing the chiral ligand and resulting in a racemic background reaction (zero diastereoselectivity)[1].

Q2: Why does switching to a bulky protic solvent improve stereoselectivity in base-catalyzed cycloadditions? A: In base-catalyzed Diels-Alder (DA) reactions (e.g., of 2H-pyran-2,5-diones), pairing dicyclohexylmethylamine with tert-butyl alcohol (t-BuOH) dramatically increases endo selectivity compared to using isopropyl alcohol or aprotic solvents[2]. Causality: The bulky dicyclohexylmethylamine acts purely as a Brønsted base to generate the reactive enolate intermediate, while its steric hindrance prevents unwanted nucleophilic attack. The bulky protic solvent (t-BuOH) forms a highly structured, hydrogen-bonded network around the chair-like transition state, locking the conformation to favor the endo approach while shielding the exo face[2].

Q3: What causes the unexpected degradation (demethylation) of Dicyclohexylmethanamine during electrochemical processes? A: If you observe formaldehyde and N,N-dicyclohexylamine as byproducts during electrochemical oxidations, your solvent likely contains trace water. Causality: Electrochemical oxidation of the amine initially forms a radical cation, which rapidly deprotonates to form a methylene radical, followed by further oxidation to an iminium ion. If the organic solvent is not strictly anhydrous, water molecules nucleophilically attack the iminium intermediate, hydrolyzing it to yield formaldehyde and the secondary amine (N,N-dicyclohexylamine)[3].

Part 2: Troubleshooting Guide

Issue 1: Complete Loss of Diastereoselectivity in Cu-Catalyzed Reactions
  • Symptom: The reaction proceeds with good yield, but the product is a racemic mixture.

  • Root Cause: The solvent is too strongly coordinating (e.g., DMF, DMSO), stripping the chiral ligand from the Cu-dicyclohexylmethylamine complex.

  • Resolution: Switch the solvent to CH₃CN or CH₂Cl₂. Ensure the dicyclohexylmethylamine is freshly distilled, as oxidized amine impurities can also act as competitive achiral ligands.

Issue 2: Low Endo Selectivity in Base-Catalyzed Diels-Alder Reactions
  • Symptom: The endo:exo ratio drops below 2:1.

  • Root Cause: Either the base loading is too high, or the solvent is insufficiently bulky. High base loading accelerates the reaction rate but overrides the solvent-mediated transition state control[2].

  • Resolution: Reduce the dicyclohexylmethylamine loading to exactly 0.1 equivalents. Switch the solvent strictly to t-BuOH. Do not use methanol or ethanol, as their smaller steric profiles fail to properly shield the transition state.

Issue 3: Electrode Fouling and Amine Degradation in Electro-oxidation
  • Symptom: Rapid drop in current during cyclic voltammetry; detection of formaldehyde in the electrolyte.

  • Root Cause: Hydrolysis of the reactive iminium intermediate due to trace water in the solvent system[3].

  • Resolution: Use anhydrous acetonitrile stored over 3Å molecular sieves. Alternatively, if water is required for the specific protocol, lower the oxidation potential by introducing a reversible redox mediator to prevent direct amine over-oxidation.

Part 3: Quantitative Data & Solvent Comparison

The following tables summarize the critical impact of solvent choice on reaction outcomes when utilizing Dicyclohexylmethanamine.

Table 1: Solvent Effects on Cu-Catalyzed Kinugasa Reaction[1]
SolventYield (%)cis:trans Ratioee (cis) (%)Mechanistic Observation
CH₃CN 97 85 : 15 82 Optimal balance of solubility and ligand coordination.
CH₂Cl₂6984 : 1681Good selectivity, but lower reaction rate/yield.
DMFN/ANo SelectivityN/ASolvent outcompetes chiral ligand for Cu center.
Table 2: Base/Solvent System Effects on Diels-Alder Selectivity[2]
BaseSolventBase Loading (equiv)Yield (%)endo:exo Ratio
TriethylamineIsopropyl alcohol0.1702.1 : 1
Dicyclohexylmethylamine t-BuOH 0.1 58 8.5 : 1
Dicyclohexylmethylaminet-BuOH1.0 (Excess)HighLow
Dicyclohexylmethylaminet-BuOH0.0218 (10 days)9.0 : 1

Part 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following step-by-step methodologies.

Protocol A: Optimized Cu-Catalyzed Asymmetric Kinugasa Reaction

Objective: Synthesize chiral β-lactams using dicyclohexylmethylamine as the base in an optimized CH₃CN environment.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon three times.

  • Catalyst Complexation: Add Cu(OAc)₂ (10 mol%) and the chiral ligand (10 mol%) to the tube. Inject 1.0 mL of anhydrous CH₃CN. Stir at room temperature for 1 hour to ensure complete complexation (solution will change color).

  • Cooling: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Self-validation step: Do not proceed until the internal temperature stabilizes, as higher temperatures degrade enantioselectivity.

  • Reagent Addition: Add the alkyne (0.2 mmol) and the nitrone (0.22 mmol).

  • Base Injection: Dropwise, inject freshly distilled dicyclohexylmethylamine (1.0 equiv).

  • Reaction: Stir at 0 °C for 24 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via chiral HPLC.

Protocol B: Base-Catalyzed Diels-Alder Reaction of 2H-Pyran-2,5-diones

Objective: Achieve high endo selectivity using a bulky base/bulky protic solvent system.

  • Dissolution: Dissolve the 2H-pyran-2,5-dione derivative (1.0 equiv) in anhydrous tert-butyl alcohol (0.1 M concentration) in a round-bottom flask.

  • Base Addition: Add exactly 0.1 equivalents of dicyclohexylmethylamine. Critical: Do not exceed 0.1 equiv, as excess base accelerates the reaction at the cost of the hydrogen-bonded transition state control.

  • Reaction: Stir the mixture rapidly at room temperature for 48 hours.

  • Monitoring: Monitor via TLC until the starting material is consumed. If the reaction stalls, do not add more base; instead, allow more time.

  • Isolation: Concentrate the t-BuOH under reduced pressure and purify the diastereomers via flash column chromatography (silica gel).

Part 5: Mechanistic Visualizations

G Start Dicyclohexylmethanamine Reaction Setup Solvent Select Solvent Class Start->Solvent Protic Bulky Protic (e.g., t-BuOH) Solvent->Protic Base Catalysis PolarAprotic Polar Aprotic (e.g., CH3CN) Solvent->PolarAprotic Cu-Catalysis HighlyPolar Highly Polar Aprotic (e.g., DMF) Solvent->HighlyPolar Avoid in Cu-Cat Outcome1 High Endo Selectivity (Diels-Alder) Protic->Outcome1 H-Bonding Stabilization Outcome2 High Enantioselectivity & Yield (Kinugasa) PolarAprotic->Outcome2 Ideal Coordination Outcome3 Loss of Selectivity (Ligand Displacement) HighlyPolar->Outcome3 Catalyst Poisoning

Workflow for solvent selection to optimize Dicyclohexylmethanamine reactivity.

G Amine Dicyclohexylmethanamine RadicalCation Radical Cation Intermediate Amine->RadicalCation -e- (Anodic Oxidation) Iminium Iminium Ion RadicalCation->Iminium -e-, -H+ Hydrolysis Hydrolysis (Trace H2O) Iminium->Hydrolysis +H2O (Solvent Impurity) Products Formaldehyde + Dicyclohexylamine Hydrolysis->Products C-N Bond Cleavage

Electrochemical degradation pathway of Dicyclohexylmethanamine in non-anhydrous solvents.

References

  • Development of TsDPEN based imine-containing ligands for the copper-catalysed asymmetric Kinugasa reaction - PMC National Institutes of Health (NIH)[Link]

  • Base-Catalyzed Diels-Alder Reactions of 2H-Pyran-2,5-diones: A Mild Approach to Basiliolide B Peking University Shenzhen Graduate School (PKUSZ)[Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives MDPI[Link]

Sources

Validation & Comparative

Strategic Base Selection in Organic Synthesis: N-Methyldicyclohexylamine vs. Triethylamine

Author: BenchChem Technical Support Team. Date: March 2026

As organic synthesis advances toward highly congested and stereochemically complex targets, the choice of a tertiary amine base is rarely a trivial matter of proton scavenging. The subtle interplay between basicity ( pKa​ ), steric hindrance, and nucleophilicity dictates reaction pathways, transition state geometries, and ultimately, product distribution.

This guide provides an objective, data-driven comparison between the ubiquitous Triethylamine (TEA) and the highly hindered N-Methyldicyclohexylamine (Cy2NMe, also referred to as N,N-dicyclohexylmethylamine or MCHA). By examining their physicochemical profiles and performance in complex methodologies, we establish a rational framework for base selection in advanced synthetic workflows.

Physicochemical Profiling and Quantitative Comparison

While both TEA and Cy2NMe are tertiary amines, their structural divergence leads to vastly different operational profiles. TEA is a standard, moderately hindered base suitable for general deprotonation. However, its residual nucleophilicity can lead to unwanted side reactions, such as the formation of quaternary ammonium salts or transition-metal catalyst poisoning.

Conversely, Cy2NMe features two bulky cyclohexyl rings, rendering the nitrogen lone pair highly shielded. This creates a strictly non-nucleophilic base that provides superior stereocontrol and prevents competitive nucleophilic attack on sensitive electrophiles.

Table 1: Quantitative Comparison of TEA and Cy2NMe
PropertyTriethylamine (TEA)N-Methyldicyclohexylamine (Cy2NMe)
CAS Number 121-44-87560-83-0
Molecular Formula C6​H15​N C13​H25​N
pKa​ (Conjugate Acid) ~10.75~11.03
Boiling Point 89 °C265 °C
Steric Hindrance ModerateVery High
Nucleophilicity Moderate (High risk of alkylation)Negligible (Non-nucleophilic)
Primary Utility General acid scavenging, esterificationsStereoselective enolization, metal catalysis

Mechanistic Causality: The Role of Sterics in Pathway Determination

The causality behind base selection hinges on the concept of productive deprotonation . In reactions involving highly reactive electrophiles (like silyl triflates) or sensitive transition-metal complexes, the base must abstract a proton without coordinating to the electrophilic center.

BaseSelection Start Evaluate Reaction Requirements Sterics Is nucleophilic attack by the base a risk? Start->Sterics TEA Triethylamine (TEA) Standard Deprotonation Sterics->TEA No (e.g., simple neutralizations) Cy2NMe N-Methyldicyclohexylamine (Cy2NMe) Non-Nucleophilic Sterics->Cy2NMe Yes (e.g., transition metal catalysis)

Workflow for selecting between TEA and Cy2NMe based on steric requirements.

When TEA is exposed to highly electrophilic silylating agents, it can form a reactive silyl-ammonium intermediate. This intermediate can lead to non-selective silylation or degradation. Cy2NMe's massive steric bulk prevents this coordination, forcing the electrophile to react exclusively with the target substrate (e.g., an enolate). Furthermore, in materials science, the precise spatial dimensions of Cy2NMe make it an extraordinary structure-directing agent (SDA) for templating microporous aluminophosphates, vastly outperforming TEA[1].

Application Case Studies & Self-Validating Protocols

Case Study A: Diastereoselective Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement of allylic esters is profoundly influenced by the choice of amine base. The highest levels of diastereoselectivity are achieved using the specific combination of tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) and Cy2NMe[2]. While TEA often yields mixed E/Z ketene acetal geometries due to competitive transition states, Cy2NMe strictly enforces a single geometry.

IrelandClaisen AllylEster Allylic Ester EnolateFormation Enolization + Silylation (Cy2NMe + TBSOTf) AllylEster->EnolateFormation SilylKeteneAcetal Silyl Ketene Acetal (Strict Geometry Control) EnolateFormation->SilylKeteneAcetal Steric bulk prevents base-silyl coordination Rearrangement [3,3]-Sigmatropic Rearrangement SilylKeteneAcetal->Rearrangement Product gamma,delta-Unsaturated Acid Rearrangement->Product

Ireland-Claisen pathway highlighting the role of Cy2NMe in geometry control.

Protocol: Self-Validating Enolization and Rearrangement Self-Validating Principle: The physical state of the reaction mixture acts as an internal control. The absence of a dense precipitate upon the addition of the silylating agent confirms that non-productive silyl-ammonium complexation (common with TEA) has been successfully avoided.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the allylic ester (1.0 mmol) and dissolve in anhydrous toluene (5.0 mL).

  • Base Addition: Add Cy2NMe (1.5 mmol). Validation Checkpoint: The solution must remain clear. Cloudiness indicates moisture and the formation of a hydrate complex.

  • Silylation: Cool the mixture to -78 °C. Dropwise, add TBSOTf (1.2 mmol). The extreme steric bulk of Cy2NMe ensures that TBSOTf reacts exclusively with the transient enolate.

  • Rearrangement: Warm the reaction to 105 °C and stir for 10 hours[2].

  • Workup: Quench with 1M NaOH, extract with CH2​Cl2​ , and acidify the aqueous layer to isolate the diastereomerically pure γ,δ-unsaturated acid.

Case Study B: O-Phenylation of Tertiary Alcohols via Organobismuth Reagents

In transition-metal and heavy-main-group catalysis, TEA can act as a competitive ligand, poisoning the catalyst by occupying active coordination sites. Cy2NMe is employed as a non-coordinating base to facilitate the O-phenylation of sensitive tertiary alcohols using fluorotetraphenylbismuth(V) and copper catalysts[3].

Protocol: Copper-Catalyzed O-Phenylation

  • Reagent Assembly: In a glovebox, combine the tertiary alcohol (1.0 mmol), Ph4​BiF (1.2 mmol), and Cu(OAc)2​ (0.1 mmol) in a dry vial.

  • Base Introduction: Add Cy2NMe (2.0 mmol) and anhydrous toluene (4.0 mL). Causality Note: Cy2NMe is chosen over TEA because it provides the necessary basicity to neutralize generated HF without coordinating to the Cu(II) center, which would otherwise arrest the catalytic cycle[3].

  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Filter through a short pad of Celite to remove bismuth and copper salts, then concentrate for column chromatography.

Case Study C: Synthesis of Microporous Aluminophosphates (AlPO4-5)

Beyond molecular synthesis, amine bases act as structure-directing agents (SDAs) in materials science. While TEA is frequently used, Cy2NMe demonstrates extremely high specificity for the production of large-pore microporous AFI materials (AlPO4-5)[1]. The spatial dimensions of Cy2NMe perfectly template the AFI pore structure, allowing for pure phase synthesis under a much wider range of gel compositions than TEA[1].

Conclusion and Best Practices

The substitution of TEA with Cy2NMe is a strategic maneuver to eliminate nucleophilic side reactions, enforce stereochemical control, and prevent catalyst deactivation. To maintain the integrity of these self-validating workflows, it is critical to ensure that Cy2NMe is rigorously purified. Commercial Cy2NMe should be freshly distilled from calcium hydride ( CaH2​ ) under reduced pressure (e.g., 82-85 °C at 110 mmHg) prior to use[4]. This removes trace secondary amines and moisture, which could otherwise compromise its strictly non-nucleophilic profile.

References
  • The Extremely High Specificity of N-Methyldicyclohexylamine for the Production of the Large-Pore Microporous AFI Material Source: ResearchGate URL:[Link]

  • Science of Synthesis 20.2 Carboxylic Acids Source: Thieme Connect URL:[Link]

  • Bismuth Compounds (Update 2018) Source: Thieme Connect URL:[Link]

  • Organic Syntheses Procedure: Preparation of Chiral Propargyl Alcohols Source: Organic Syntheses URL:[Link]

Sources

Comparing the catalytic activity of Dicyclohexylmethanamine and other amines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Catalytic Activity of Dicyclohexylmethanamine vs. Alternative Amines

Nomenclature & Field Context

In industrial catalysis and organic synthesis, Dicyclohexylmethanamine is universally recognized by its structural synonyms: N-Methyldicyclohexylamine (MDCHA) or N,N-Dicyclohexylmethylamine (CAS: 7560-83-0)[1]. As a Senior Application Scientist, I frequently evaluate tertiary amines for their catalytic efficacy. While standard amines like Triethylenediamine (TEDA) or N,N-Dimethylcyclohexylamine (DMCHA) are prized for their aggressive reaction rates, MDCHA occupies a highly specialized niche. It is a sterically hindered, low-odor co-catalyst engineered specifically for delayed-action curing in polyurethane (PU) foams[2] and as a highly selective base in complex organic transformations, such as the O-phenylation of tertiary alcohols[3].

Mechanistic Causality: The Steric Hindrance Paradigm

To understand why MDCHA behaves differently from its alternatives, we must analyze its molecular geometry. The catalytic activity of a tertiary amine is governed by the nucleophilicity and accessibility of its nitrogen lone pair.

  • Unhindered Amines (e.g., TEDA, DMCHA): Possess highly exposed nitrogen atoms. They rapidly coordinate with isocyanates at ambient temperatures, driving an immediate and aggressive gelation (crosslinking) reaction.

  • Hindered Amines (e.g., MDCHA): The presence of two bulky cyclohexyl rings creates a physical shield around the nitrogen lone pair[4]. At ambient temperatures, the approach of bulky isocyanate molecules is sterically restricted. MDCHA only reaches peak catalytic efficiency when the exothermic blowing reaction (water + isocyanate) raises the system's temperature, increasing molecular mobility.

This causality—steric shielding leading to thermal activation—is what provides MDCHA with its signature "delayed-action" profile, allowing PU foams to flow into complex molds before the surface crosslinks, thereby improving "skin curing"[2].

Mechanism cluster_0 Sterically Hindered Catalyst (MDCHA) cluster_1 Unhindered Catalyst (TEDA/DMCHA) MDCHA MDCHA (Bulky Cyclohexyl Rings) Access1 Restricted N-Lone Pair Access MDCHA->Access1 Outcome1 Delayed Gelation (Enhanced Skin Curing) Access1->Outcome1 TEDA TEDA / DMCHA (Exposed Nitrogen) Access2 High N-Lone Pair Accessibility TEDA->Access2 Outcome2 Rapid Gelation (Fast Crosslinking) Access2->Outcome2

Fig 1: Mechanistic divergence between sterically hindered (MDCHA) and unhindered amine catalysts.

Comparative Performance Data

To objectively evaluate MDCHA against industry standards, we must look at both physicochemical properties and kinetic reactivity.

Table 1: Physicochemical Comparison of Common Amine Catalysts

CatalystChemical NameMW ( g/mol )Steric HindrancePrimary Application
MDCHA N-Methyldicyclohexylamine195.34HighCo-catalyst, Skin Curing[4]
DMCHA N,N-Dimethylcyclohexylamine127.23ModerateRigid Foam Gelling
TEDA Triethylenediamine112.17LowUniversal Strong Gelling
BDMAEE Bis(2-dimethylaminoethyl) ether160.26LowStrong Blowing (Water-NCO)

Table 2: Kinetic Reactivity Profile (Standard Rigid PU Foam Formulation) Note: Data reflects a standard formulation using 100 parts polyol, 2.0 parts water, and 110 parts Polymeric MDI.

Catalyst System (php)Cream Time (s)Gel Time (s)Tack-Free Time (s)Resulting Skin Quality
1.5 DMCHA154560Brittle / Friable
1.5 TEDA (33% soln)123550Poor Flow, Voids
1.2 DMCHA + 0.3 MDCHA185570Excellent, Smooth & Dense

Self-Validating Experimental Protocols

A. Polyurethane Reactivity Profiling

Objective: Quantify the delayed-action effect of MDCHA compared to DMCHA in rigid foams[2]. Causality: Replacing a fraction of DMCHA with MDCHA delays the gel point, allowing the expanding polymer to fully pack against the mold walls before solidifying.

  • Masterbatch Preparation: In a standardized mixing cup, blend 100 parts polyether polyol, 2.0 parts deionized water, and 1.5 parts silicone surfactant.

  • Catalyst Dosing: Add the target catalyst system (e.g., Control: 1.5 php DMCHA; Test: 1.2 php DMCHA + 0.3 php MDCHA).

  • Isocyanate Introduction: Add 110 parts of Polymeric MDI. Immediately subject the mixture to high-shear mixing at 3000 RPM for exactly 5 seconds.

  • Kinetic Profiling:

    • Cream Time: Record the time (in seconds) when the mixture turns opaque and begins to expand.

    • Gel Time: Record the time when a wooden tongue depressor inserted into the foam pulls strings of polymer.

    • Tack-Free Time: Record the time when the foam surface no longer sticks to a gloved finger.

  • Self-Validation (Quality Control): Cut the cured foam cross-sectionally. A successful MDCHA formulation must exhibit a dense, non-friable outer skin (1-2 mm thick) and a uniform cellular core. If the skin is friable, the gelation occurred too rapidly, indicating insufficient steric hindrance in the catalyst package.

Workflow Step1 1. Masterbatch Preparation Polyol, H2O, Surfactant Step2 2. Catalyst Dosing Control vs. MDCHA vs. DMCHA Step1->Step2 Step3 3. Isocyanate Addition High-Shear Mixing (3000 RPM, 5s) Step2->Step3 Step4 4. Kinetic Profiling Cream, Gel, and Tack-Free Times Step3->Step4 Step5 5. Physical Validation Skin Density & Core Strength Step4->Step5

Fig 2: Standardized self-validating workflow for polyurethane foam reactivity profiling.

B. Organic Synthesis: O-Phenylation of Tertiary Alcohols

Objective: Catalytic transfer of a phenyl group using organobismuth(V) reagents[3]. Causality: Tertiary alcohols are highly prone to dehydration (forming alkenes) in the presence of strong, unhindered bases. MDCHA is selected because its steric bulk prevents it from acting as a strong nucleophile, allowing it to act as a mild, selective proton scavenger without inducing elimination reactions[1].

  • Reaction Setup: In a flame-dried Schlenk flask, combine the tertiary alcohol (1.0 mmol) and tetraphenylbismuth fluoride (1.2 mmol) in 5 mL of anhydrous toluene.

  • Catalyst Dosing: Add MDCHA (0.1 mmol, 10 mol%) via a micro-syringe.

  • Thermal Activation: Stir the mixture at 80°C for 12 hours under an inert argon atmosphere.

  • Quenching & Extraction: Cool to room temperature, quench with 5 mL of deionized water, and extract with ethyl acetate (3 x 10 mL).

  • Self-Validation (Quality Control):

    • TLC Monitoring: Confirm the disappearance of the starting alcohol.

    • GC-MS Analysis: Verify the molecular weight of the target ether. The strict absence of alkene byproducts validates the choice of MDCHA over unhindered bases like DBU.

References

  • MOFAN Polyurethane. "Wholesale N-Methyldicyclohexylamine Cas#7560-83-0 Manufacturer." MOFAN,[Link]

Sources

Comprehensive Guide: Analysis of Reaction Kinetics Using N,N-Dicyclohexylmethylamine (DCHMA) vs. Alternative Amine Bases

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Role of Steric Bulk in Reaction Kinetics

In advanced organic synthesis and electrocatalysis, the choice of an amine base fundamentally dictates the kinetic pathways of a reaction system. Dicyclohexylmethanamine—most commonly utilized in its tertiary amine form, N,N-Dicyclohexylmethylamine (DCHMA) —is a highly lipophilic, sterically hindered base.

Unlike traditional bases such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), DCHMA possesses two rigid cyclohexyl rings and a single methyl group. This specific architecture creates a "steric umbrella" around the nitrogen lone pair. As a Senior Application Scientist, I frequently leverage DCHMA to manipulate reaction kinetics in two primary domains:

  • Preventing Catalyst Poisoning: In transition-metal catalysis (e.g., Pd-catalyzed cross-couplings), DCHMA neutralizes acidic byproducts without coordinating to the metal center, thereby accelerating the turnover frequency (TOF) and trapping kinetic products.

  • Stabilizing Radical Intermediates: In homogeneous electrocatalysis, the bulky cyclohexyl groups stabilize amine radical cations via steric shielding, drastically increasing the second-order rate constants of electron transfer [1].

This guide objectively compares the kinetic performance of DCHMA against alternative amines, providing self-validating experimental protocols to help researchers optimize their synthetic workflows.

Comparative Kinetic Performance

Redox Kinetics in Electrocatalytic Dealkylation

In the homogeneous electrocatalytic oxidation of amines mediated by ferrocene, the reaction kinetics are governed by the rate of single-electron transfer from the amine to the electrogenerated ferrocenium ion ( Fc+ ).

The Causality of Steric Acceleration: When comparing Dicyclohexylamine (DCHA, secondary), N,N-Dimethylcyclohexylamine (DMCHA, tertiary), and DCHMA (tertiary, bulky), DCHMA exhibits the fastest kinetics. The dual cyclohexyl rings inductively stabilize the transient nitrogen-centered radical cation and sterically protect it from rapid, non-productive dimerization. This lowers the transition state energy for the initial electron transfer. Furthermore, the extreme steric crowding directs the subsequent fragmentation pathway exclusively toward the elimination of the least hindered moiety—the methyl group [1].

Table 1: Kinetic Parameters for Electrocatalytic Amine Oxidation (Ferrocene Mediator)

Amine BaseStructure TypeRelative Steric BulkCatalytic EfficiencySecond-Order Rate Constant ( kobs​ )Primary Reaction Pathway
DCHA SecondaryHighLowSlowestCycloalkyl elimination
DMCHA TertiaryModerateModerateIntermediateMethyl elimination
DCHMA TertiaryVery HighHighFastestMethyl elimination
Base-Mediated Kinetics in Pd-Catalyzed Helicene Synthesis

In the synthesis of high-persistence length [4]-helicene synthons via palladium-mediated cross-couplings (Heck/Stille), the reaction must be carefully tuned to favor the kinetic helicene product over thermodynamic degradation or photo-driven byproducts [2].

The Causality of Base Selection: If TEA is used, its exposed nitrogen lone pair coordinates to the electrophilic Pd(II) intermediates, forming off-cycle resting states that stall the reaction. DIPEA offers improvement, but DCHMA provides the optimal balance. Its extreme steric hindrance renders it entirely non-nucleophilic toward the Pd center, maintaining a high concentration of the active catalyst. This accelerates the oxidative addition and transmetalation steps, allowing the reaction to reach full conversion rapidly at lower temperatures, effectively trapping the kinetic helicene diastereomer [2].

Table 2: Base Comparison in Pd-Catalyzed Cross-Coupling for Helicene Synthons

BaseNucleophilicityCoordination to PdKinetic Product YieldSuitability for Bulky Substrates
TEA HighHigh (Poisoning risk)Low (~3%)Poor
DIPEA LowLowModerateGood
DCHMA Very LowVery LowHigh (~10-42%)Excellent

Logical Workflows & Visualizations

To understand how steric bulk dictates the kinetic pathway, consider the energy landscape of the electrocatalytic oxidation process.

G cluster_0 Steric Influence on Transition State R Amine + Ferrocenium (Reactants) TS_DCHA DCHA (Secondary) Low Stability Radical Slow Kinetics R->TS_DCHA k_slow TS_DMCHA DMCHA (Tertiary) Moderate Stability Intermediate Kinetics R->TS_DMCHA k_med TS_DCHMA DCHMA (Tertiary, Bulky) High Radical Stability Fastest Kinetics R->TS_DCHMA k_fast P_DCHA Cycloalkyl Elimination Product TS_DCHA->P_DCHA P_Me Methyl Elimination Product TS_DMCHA->P_Me TS_DCHMA->P_Me

Caption: Kinetic pathways of electrocatalytic amine oxidation based on steric bulk.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify that the observed kinetic enhancements are solely due to the amine structure.

Protocol 1: Cyclic Voltammetry (CV) for Electrocatalytic Oxidation Kinetics

This protocol extracts the second-order rate constant ( kobs​ ) of DCHMA oxidation by comparing the diffusion-controlled current ( id​ ) of ferrocene to the catalytic current ( ic​ ) generated in the presence of the amine [1].

Reagents & Materials:

  • Ferrocene (1.0 mM, internal standard and mediator)

  • DCHMA (10.0 to 50.0 mM)

  • Tetrabutylammonium hexafluorophosphate ( [Bu4​N][PF6​] , 0.1 M) in anhydrous Acetonitrile

  • Glassy carbon working electrode (3 mm diameter), Pt wire counter electrode, Ag/Ag+ reference electrode.

Step-by-Step Methodology:

  • Electrode Preparation: Polish the glassy carbon electrode with 0.05 µm alumina slurry, sonicate in distilled water, and rinse with acetonitrile to ensure a pristine surface (prevents fouling artifacts).

  • Baseline Validation (Internal Control): Record the CV of 1.0 mM ferrocene in the 0.1 M [Bu4​N][PF6​] electrolyte solution at scan rates ( v ) ranging from 0.1 to 5.0 V/s. Verify that the peak current ( id​ ) scales linearly with v1/2 (Randles-Sevcik equation), confirming a purely diffusion-controlled reversible one-electron transfer.

  • Catalytic Assessment: Add DCHMA to the cell to achieve a 10.0 mM concentration. Record the CV at the same scan rates. You will observe a loss of the cathodic return peak and an amplification of the anodic peak ( ic​ ), indicating the catalytic consumption of Fc+ by DCHMA.

  • Kinetic Extraction: Plot the ratio ic​/id​ against 1/v1/2 . Use digital simulation software (e.g., DigiElch) to fit the working curve and extract the second-order rate constant ( kobs​ ).

  • Comparative Run: Repeat steps 1-4 using DCHA and DMCHA to validate the kinetic hierarchy (DCHA ≪ DMCHA < DCHMA).

Workflow Step1 Prepare 0.1 M [Bu4N][PF6] in MeCN Step2 Add Ferrocene (1 mM) & DCHMA (10-50 mM) Step1->Step2 Step3 Run Cyclic Voltammetry (Glassy Carbon WE) Step2->Step3 Step4 Vary Scan Rates (0.1 - 5.0 V/s) Step3->Step4 Step5 Extract Rate Constant via Digital Simulation Step4->Step5

Caption: Step-by-step cyclic voltammetry workflow for extracting reaction kinetics.

Protocol 2: Pd-Catalyzed Cross-Coupling for Kinetic Helicene Resolution

This protocol utilizes DCHMA to accelerate the cross-coupling of bis(aryl)ethene precursors, trapping the kinetic [4]-helicene product before photo-degradation can occur [2].

Reagents & Materials:

  • Aryl halide precursor (1.0 equiv)

  • Alkene coupling partner (1.2 equiv)

  • Palladium(II) acetate ( Pd(OAc)2​ , 0.05 equiv)

  • Tetraethylammonium chloride (1.2 equiv, phase transfer/ligand)

  • DCHMA (1.5 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an argon-filled glovebox, charge a 25 mL Schlenk flask with the aryl halide, alkene, Pd(OAc)2​ , tetraethylammonium chloride, and DCHMA.

  • Solvent Addition: Add anhydrous DMAc to achieve a 0.2 M concentration of the limiting reagent. Seal the flask.

  • Kinetic Heating: Transfer the flask to a Schlenk line. Heat the reaction mixture precisely to 90 °C. Causality note: DCHMA's steric bulk prevents it from coordinating to Pd at this elevated temperature, ensuring the catalytic cycle turns over rapidly.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC or GC-MS. Because DCHMA prevents catalyst deactivation, full conversion should be observed significantly faster (e.g., 20 hours) compared to runs using TEA.

  • Quench and Purify: Distill off the DMAc under high vacuum. Dissolve the residual solids in Dichloromethane (DCM) and wash with 1 M aqueous NaHCO3​ to remove the DCHMA-hydrochloride salts. Purify via column chromatography to isolate the kinetic helicene product.

References

  • Title: Electrocatalytic Dealkylation of Amines Mediated by Ferrocene Source: Organometallics 2019, 38 (21), 4280–4287. URL: [Link]

  • Title: An efficient pathway to high persistence length helicenes from scalable [4]-helicene synthons Source: RSC Advances 2025, 15, 20935-20943. URL: [Link]

Comparative Guide: Spectroscopic Validation and Performance Analysis of Dicyclohexylmethanamine Synthesis Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of sterically hindered amines, Dicyclohexylmethanamine (DCHMA, CAS: 19293-63-1) occupies a unique chemical space. Formally identified as alpha-cyclohexylcyclohexanemethanamine[1], DCHMA is a primary amine flanked by two bulky cyclohexyl rings. It provides the extreme steric shielding typically associated with secondary amines, while retaining the unique reactivity profile of a primary nitrogen.

Commercial specifications for DCHMA typically require a purity of 98%[2][3]. Achieving and verifying this purity requires stringent analytical workflows. As a Senior Application Scientist, I have designed this guide to objectively compare DCHMA against alternative hindered amines, detail the causality behind its synthesis, and provide self-validating protocols for its spectroscopic certification.

Mechanistic Logic & Synthesis Pathways

The synthesis of highly hindered amines is notoriously prone to side reactions. The preferred industrial and laboratory route for DCHMA is the reductive amination of dicyclohexyl ketone, typically proceeding through an oxime intermediate.

The Causality of Catalyst Selection: When reducing the dicyclohexyl ketone oxime, the choice of catalyst dictates the impurity profile. Palladium on Carbon (Pd/C) frequently catalyzes the hydrogenolysis of the C-N bond in highly hindered systems, leading to dicyclohexylmethane and ammonia (over-reduction). To prevent this, Raney Nickel is selected. It operates efficiently at moderate temperatures (50°C) and preserves the delicate C-N bond, suppressing the formation of secondary amine cleavage products.

Synthesis_Pathway Start Dicyclohexyl Ketone Step1 Oximation (NH2OH·HCl, NaOAc) Start->Step1 Intermediate Dicyclohexyl Ketone Oxime Step1->Intermediate Step2 Catalytic Reduction (H2, Raney Ni, 50°C) Intermediate->Step2 Product Dicyclohexylmethanamine (Target Product) Step2->Product Primary Pathway Impurity1 Under-reduction (Imine/Oxime Impurity) Step2->Impurity1 Incomplete Rxn Impurity2 Hydrogenolysis (Dicyclohexylmethane) Step2->Impurity2 Over-reduction

Figure 1: Synthetic pathway for DCHMA highlighting potential impurity generation.

Spectroscopic Validation Framework

Validating the synthesized product requires distinguishing the target molecule from under-reduced (oxime) and over-reduced (cleavage) impurities.

Spectroscopic Causality: As observed in related hybrid scaffolds like cyclohexyl(phenyl)methanamine, the methine proton adjacent to the amine is the critical diagnostic signal[4]. While the presence of a phenyl group in hybrid scaffolds deshields the methine proton to approximately 3.65 ppm[5], the purely aliphatic environment of DCHMA shifts this diagnostic proton upfield to a multiplet at ~2.55 ppm . Monitoring the integration of this specific proton against the aliphatic cyclohexyl envelope (1.0–1.9 ppm) serves as the primary check for successful reduction[5].

Table 1: Spectroscopic Diagnostic Signals (DCHMA vs. Alternatives)
CompoundStructural ClassDiagnostic 1 H-NMR Shift (CDCl 3​ )Characteristic FTIR BandESI-MS [M+H] +
DCHMA Primary Amine, Bulky~2.55 ppm (m, 1H, methine)3380, 3290 cm −1 (N-H stretch)196.2 m/z
Dicyclohexylamine (DCHA) Secondary Amine~2.60 ppm (m, 2H, methine)3250 cm −1 (single N-H)182.2 m/z
Triphenylmethanamine Primary Amine, Extreme~7.1–7.4 ppm (m, 15H, aryl)3395, 3320 cm −1 260.1 m/z

Performance Comparison: DCHMA vs. Alternative Bulky Amines

When selecting a hindered amine for drug development or complex synthesis, engineers must balance nucleophilicity against basicity.

Table 2: Performance Metrics in Chemical Development
ReagentAmine TypeSteric Hindrance ProxyNucleophilicityPrimary Application
DCHMA PrimaryHighModerateChiral auxiliary precursor, specialized building block
DCHA SecondaryVery HighLowNon-nucleophilic base, stable salt formation
Tritylamine PrimaryExtremeVery LowSterically demanding protecting group

Comparative Insight: While DCHA is the industry standard for non-nucleophilic bases, it cannot participate in primary-amine specific reactions (e.g., forming imines or amides). DCHMA bridges this gap, allowing chemists to install a highly lipophilic, sterically demanding moiety via standard amide coupling or reductive amination workflows.

Self-Validating Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Trustworthiness Principle: This protocol is self-validating through stoichiometric gas uptake monitoring.

  • Oximation: Dissolve dicyclohexyl ketone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) dissolved in minimal water. Reflux for 3 hours. Precipitate the oxime by adding cold water, filter, and dry.

  • Catalytic Hydrogenation: Transfer the oxime to a high-pressure reactor. Add methanol and a catalytic amount of Raney Nickel (10% w/w).

  • Self-Validation Check (Gas Uptake): Pressurize the vessel with H2​ gas to 50 psi at 50°C. Monitor the pressure drop. The reaction is complete only when exactly 2.0 molar equivalents of H2​ are consumed. A stalled uptake at 1.0 eq indicates an arrested imine intermediate; an uptake >2.0 eq indicates C-N bond cleavage.

  • Isolation: Filter the catalyst carefully under inert atmosphere. Concentrate the filtrate to yield crude DCHMA (Molecular Weight: 195.34 g/mol [1]).

Protocol B: Spectroscopic Validation via Quantitative NMR (qNMR)

Trustworthiness Principle: This protocol uses an internal standard to create a closed-loop mass balance. If NMR-invisible impurities (like inorganic salts) are present, the calculated mass will fail to match the gravimetric mass.

  • Gravimetric Preparation: On a 5-place analytical balance, weigh exactly 20.00 mg of the synthesized DCHMA and 10.00 mg of 1,3,5-Trimethoxybenzene (Internal Standard, IS).

  • Solvation: Dissolve the mixture completely in 0.6 mL of CDCl 3​ and transfer to a standard 5mm NMR tube.

  • Acquisition Causality: Acquire the 1 H-NMR spectrum. Crucially, set the relaxation delay ( D1​ ) to 30 seconds ( >5×T1​ ). Why? Failing to allow complete longitudinal relaxation will artificially suppress the integration of the IS protons, leading to a falsely inflated purity calculation.

  • Integration & Mass Balance: Integrate the IS aromatic singlet at ~6.1 ppm (3H) against the DCHMA methine multiplet at ~2.55 ppm (1H). Calculate the absolute mass of DCHMA based on the molar ratio.

  • Validation: If the NMR-calculated mass is within 2% of the gravimetrically weighed mass, the product is certified 98% pure.

qNMR Sample DCHMA Sample (Unknown Purity) Prep Gravimetric Prep (CDCl3, 0.1mg precision) Sample->Prep IS 1,3,5-Trimethoxybenzene (Internal Standard) IS->Prep Acq 1H-NMR Acquisition (D1 > 5*T1) Prep->Acq Analysis Integration & Mass Balance Calculation Acq->Analysis Valid Pass: Purity ≥ 98% Analysis->Valid Meets Spec Invalid Fail: Impurities Detected Analysis->Invalid Fails Spec

Figure 2: Self-validating quantitative NMR (qNMR) workflow for DCHMA purity certification.

Sources

Optimizing Catalytic Workflows: A Comparative Guide to Dicyclohexylmethanamine Performance Across Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Role of Dicyclohexylmethanamine

Dicyclohexylmethanamine (also widely known as N,N-dicyclohexylmethylamine or N-methyldicyclohexylamine, CAS 7560-83-0) is a highly sterically hindered, non-nucleophilic tertiary amine[1]. In advanced organic synthesis and pharmaceutical development, it serves as an elite proton scavenger. Unlike unhindered amines (e.g., triethylamine), its dual cyclohexyl rings provide a "steric shield" around the nitrogen lone pair, preventing unwanted nucleophilic attack on sensitive electrophiles such as transition metal centers or highly reactive silyl triflates[2].

However, the efficacy of Dicyclohexylmethanamine is not absolute—it is fundamentally dictated by the solvent system. As a Senior Application Scientist, I emphasize that the solvent controls the thermodynamics of the amine-acid byproduct precipitation and the stabilization of critical transition states.

Solvent-Base Dynamics: The Causality of Performance

When Dicyclohexylmethanamine scavenges a proton, it forms a bulky ammonium salt. The solubility of this salt, governed by the solvent, dictates the reaction's progression:

  • Polar Aprotic Solvents (e.g., DMF): Keep the ammonium salt partially dissolved, preventing it from passivating the catalyst surface. This is critical for Palladium-catalyzed cross-couplings[3].

  • Coordinating Solvents (e.g., THF): Facilitate tight transition-state geometries while allowing the ammonium salt to precipitate cleanly, driving the equilibrium forward in enolate chemistry[2].

G A Dicyclohexylmethanamine (NCy2Me) B Polar Aprotic Solvents (e.g., DMF) A->B paired with C Non-Polar Solvents (e.g., Toluene) A->C paired with D High Solubility of Amine-HX Salts B->D induces E Precipitation of Amine-HX Salts C->E induces F Optimal for Pd-Catalyzed Cross-Coupling (Heck) D->F drives G Optimal for Enolate Formation (Claisen) E->G drives

Fig 1: Solvent-dependent mechanistic pathways of Dicyclohexylmethanamine.

Comparative Performance Data

Palladium-Catalyzed Heck Reactions

In the synthesis of pharmaceutical intermediates, such as α-benzyl-β-keto esters via the Heck reaction, solvent selection is paramount. A systematic screening demonstrated that coupling demanding substrates requires a delicate balance of catalyst, base, and solvent ()[3].

Table 1: Solvent Screening for Pd-Catalyzed Heck Reaction with Dicyclohexylmethanamine

SolventYield (%)Reaction TimeByproduct ProfileMechanistic Causality
DMF 95% 4 h Clean High polarity stabilizes the Pd(II) intermediate; dissolves amine-HBr salt.
Acetonitrile 60%12 hModerateCompetitive coordination to the Pd center retards the catalytic cycle.
THF 45%12 hHigh des-bromoInsufficient boiling point (100°C required); poor salt solubility limits turnover.
Toluene 20%24 hCatalyst crash-outNon-polar nature fails to stabilize the cationic Pd transition state.
Ireland-Claisen Rearrangements

For the stereoselective synthesis of γ,δ-unsaturated acids, Dicyclohexylmethanamine is paired with silyl triflates to induce the Ireland-Claisen rearrangement. Here, the solvent must support a highly ordered chair-like transition state ()[2].

Table 2: Solvent Effects on Ireland-Claisen Rearrangement

SolventDiastereoselectivity (syn:anti)Yield (%)Mechanistic Causality
THF 95:5 85% Coordinates silyl species; perfectly stabilizes the cyclic transition state.
DCM 80:2070%Weaker coordination leads to a looser transition state and lower selectivity.
Toluene 60:4050%Poor solubility of the active enolate species disrupts the reaction kinetics.

Validated Experimental Protocols

Protocol 1: Heck Coupling in DMF (Self-Validating System)

Application: Synthesis of α-benzyl-β-keto esters.[3]

  • Preparation: In a dried pressure tube, add Pd(dbpf)Cl2 (2.5 mol%) and tetrabutylammonium chloride (TBAC, 1.0 equiv). Causality: TBAC acts as a phase-transfer catalyst and stabilizes the active Pd nanoparticles.

  • Solvent & Substrate Addition: Add anhydrous DMF (0.5 M), followed by the aryl bromide (1.0 equiv) and Baylis-Hillman adduct (1.2 equiv).

  • Base Addition: Add Dicyclohexylmethanamine (2.0 equiv) last. Causality: Adding the amine last prevents premature reduction of Pd(II) to Pd(0) before the substrate is fully coordinated.

  • Execution: Seal the tube and heat to 100°C for 4 hours. Causality: A closed system prevents solvent evaporation, while 100°C provides the activation energy for sterically hindered substrates.

  • Self-Validating Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water (3x) to remove DMF and the amine-hydrochloride salt.

    • Validation Check: If the organic layer remains cloudy, amine salts are still present. Perform an additional wash with 0.1 M HCl until the organic layer is perfectly clear.

Protocol 2: Ireland-Claisen Rearrangement in THF

Application: Stereoselective synthesis of γ,δ-unsaturated acids.[2]

  • Enolization: Dissolve the allylic ester (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78°C under argon.

  • Base Addition: Inject Dicyclohexylmethanamine (1.2 equiv).

  • Silylation: Dropwise addition of tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.1 equiv). Causality: The extreme steric bulk of Dicyclohexylmethanamine ensures it acts exclusively as a base, deprotonating the ester without attacking the highly electrophilic silicon center.

  • Rearrangement: Allow the reaction to warm to room temperature, then heat to 60°C for 2 hours.

  • Workup: Quench with 1M NaOH. Extract the aqueous layer, then acidify to pH 2 with HCl and extract with DCM to isolate the pure acid.

Experimental Decision Workflow

W N1 Substrate Preparation N2 Solvent Selection (DMF vs THF) N1->N2 N3 Add NCy2Me (Proton Scavenger) N2->N3 N4 Reaction Execution N3->N4 N5 Aqueous Workup (Salt Removal) N4->N5

Fig 2: Standard experimental workflow for Dicyclohexylmethanamine reactions.

Conclusion

The performance of Dicyclohexylmethanamine is inextricably linked to its solvent environment. For transition-metal catalysis requiring high temperatures and intermediate stabilization (e.g., Heck reactions), polar aprotic solvents like DMF are mandatory. Conversely, for highly ordered pericyclic reactions (e.g., Ireland-Claisen), coordinating solvents like THF provide the necessary geometric stabilization. By understanding these causal relationships, researchers can rationally design, troubleshoot, and optimize their synthetic workflows.

References

  • Bennett, N. J., Goldby, A., & Pringle, R. (2010). Improved Palladium-Catalysed Synthesis of α-Benzyl-β-keto Ester. Synlett, 1688-1690. [Link]

  • Phillips, A. J., & Love, C. E. (n.d.). Ireland–Claisen Rearrangement Induced by Silyl Triflates. Science of Synthesis, Thieme Connect.[Link]

Sources

Literature Review & Comparison Guide: Dicyclohexylmethanamine in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis, the selection of an amine base dictates the delicate balance between proton abstraction and unwanted nucleophilic interference. Dicyclohexylmethanamine —pervasively referred to in synthetic literature as N,N-Dicyclohexylmethylamine or N-methyldicyclohexylamine (Cy₂NMe, CAS 7560-83-0) —has emerged as a privileged, highly sterically hindered tertiary amine[1].

(Nomenclature Note: While IUPAC strictly assigns "dicyclohexylmethanamine" to the primary amine CAS 19293-63-1, modern synthetic literature overwhelmingly uses this nomenclature interchangeably with the tertiary amine Cy₂NMe. This guide focuses on the tertiary amine due to its critical role as a non-nucleophilic base and structural template).

Cy₂NMe features a unique structural topology: a methyl group flanked by two massive cyclohexyl rings. This creates an extreme cone angle that physically shields the nitrogen lone pair, rendering it entirely non-nucleophilic while retaining a robust pKa (~10.5). This guide objectively compares Cy₂NMe against standard amine bases and provides validated experimental protocols for its two most critical applications: soft enolization in Ireland-Claisen rearrangements and as a non-coordinating proton sink in Palladium catalysis.

Performance Comparison: Cy₂NMe vs. Alternative Bases

To understand why Cy₂NMe is selected over ubiquitous alternatives like Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), we must analyze their physicochemical profiles.

Table 1: Physicochemical & Steric Profiling of Amine Bases
BasepKa (Conjugate Acid)Steric Hindrance (Cone Angle)NucleophilicityPrimary Failure Mode in Sensitive Catalysis
Cy₂NMe ~10.5Ultra-High (Dual cyclohexyls)Negligible None (Ideal spectator base)
DIPEA ~10.5High (Isopropyl groups)LowCan still coordinate to highly electrophilic Pd/Ir centers.
TEA ~10.7Moderate (Ethyl groups)ModerateCatalyst poisoning via metal coordination; competitive alkylation.
DBU ~12.5Low (at the reactive imine N)HighUnwanted nucleophilic attack on electrophiles (e.g., silyl triflates).
Table 2: Experimental Performance Data in Key Synthetic Transformations

Quantitative data demonstrates the direct impact of base selection on reaction yield and diastereoselectivity (dr)[1][2].

Reaction TypeBase / Reagent SystemYield (%)Selectivity / drReference
Ireland-Claisen LDA, TMSCl (-78 °C)60%75:25[2]
Ireland-Claisen Cy₂NMe , TBSOTf (0 °C)89% 98:2 [2]
Pd-Heck Coupling TEA, Pd(dba)₂ (110 °C)<20%N/A (Catalyst Poisoned)[1]
Pd-Heck Coupling Cy₂NMe , Pd(dba)₂ (110 °C)>85% High (E-isomer favored)[1]

Application 1: Soft Enolization in Ireland-Claisen Rearrangements

The Ireland-Claisen rearrangement is a powerful method for synthesizing γ,δ-unsaturated carboxylic acids. Historically, this required harsh, strong-base conditions (LDA at -78 °C). The introduction of Cy₂NMe paired with highly oxophilic silylating agents (TBSOTf) revolutionized this workflow by enabling "soft enolization" at much milder temperatures[2].

Mechanistic Causality

Cy₂NMe is sufficiently basic to abstract the α-proton of an allylic ester, but its dual cyclohexyl rings prevent it from reacting with the highly electrophilic TBSOTf to form a stable silylammonium intermediate. This forces the reaction pathway exclusively toward the oxygen atom of the ester carbonyl, yielding the silyl ketene acetal with exceptional E/Z geometric control[2].

IrelandClaisen AllylEster Allylic Ester Substrate Reagents Cy₂NMe + TBSOTf (Soft Enolization) AllylEster->Reagents SilylAcetal Silyl Ketene Acetal (High Diastereoselectivity) Reagents->SilylAcetal Proton Abstraction Rearrangement [3,3]-Sigmatropic Rearrangement SilylAcetal->Rearrangement Thermal Activation Product γ,δ-Unsaturated Carboxylic Acid Rearrangement->Product Hydrolysis

Fig 1: Mechanistic workflow of the Cy2NMe-mediated Ireland-Claisen rearrangement.

Experimental Protocol: Cy₂NMe-Mediated Ireland-Claisen Rearrangement

Self-Validating System: The absence of cryogenic cooling proves the thermodynamic driving force of the Si-O bond formation over kinetic deprotonation.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the allylic ester (1.0 eq) in anhydrous toluene (0.1 M concentration).

  • Base Addition: Add Cy₂NMe (1.5 eq) at room temperature. Causality: Cy₂NMe is added prior to the silylating agent; its steric bulk ensures it acts strictly as a spectator base, preventing background nucleophilic degradation of the ester.

  • Enolization: Cool the vessel to 0 °C and add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 eq) dropwise. Stir for 30 minutes. Causality: The high oxophilicity of silicon drives the formation of the silyl ketene acetal. Cy₂NMe acts purely as a proton shuttle, bypassing the need for LDA.

  • Rearrangement: Heat the mixture to 105 °C for 4–10 hours to induce the [3,3]-sigmatropic rearrangement.

  • Workup: Cool to room temperature, add 1M NaOH (aq) to hydrolyze the silyl ester, extract with Et₂O to remove organic impurities, acidify the aqueous layer with HCl, and extract with CH₂Cl₂ to isolate the pure γ,δ-unsaturated acid[2].

Application 2: Non-Coordinating Base in Palladium Catalysis

In transition-metal catalysis (e.g., Heck couplings, hydroalkenylation), the generation of stoichiometric acid (HX) necessitates a base. However, standard amines like TEA possess lone pairs that readily coordinate to the empty d-orbitals of Palladium, poisoning the catalyst and halting the cycle[1].

Mechanistic Causality

Cy₂NMe solves this via physical exclusion. The massive cone angle of the dicyclohexyl moiety prevents the nitrogen lone pair from approaching the Palladium center. It acts exclusively as a "proton sink," neutralizing HX and regenerating the active Pd(0) species without entering the inner coordination sphere of the metal[1][3].

PdCatalysis Pd0 Pd(0) Precatalyst PdH Pd-H Active Species Pd0->PdH Oxidative Addition (HX) Insertion Alkene Insertion PdH->Insertion Alkene Coordination Product Cross-Coupled Product Insertion->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Base Cy₂NMe (Proton Sink) Sterically blocks Pd coordination Base->PdH Buffers HX generation

Fig 2: Role of Cy2NMe as a non-coordinating proton sink in Pd-catalyzed hydroalkenylation.

Experimental Protocol: Pd-Catalyzed Intermolecular Heck Reaction

Self-Validating System: Pre-filtration of reagents ensures that radical stabilizers do not artificially skew catalyst performance data.

  • Reagent Purification: Pass styrene through a short plug of basic aluminum oxide in an argon-filled glovebox to remove 4-tert-butylcatechol (a radical stabilizer). Degas Cy₂NMe via argon bubbling[1].

  • Catalyst Activation: In the glovebox, charge a dry 8-mL culture tube with Pd(dba)₂ (5 mol%) and dppf ligand (7 mol%) in dry PhCF₃ (0.40 mL). Stir for 30 minutes at room temperature to form the active complex.

  • Reaction Assembly: Sequentially add the alkyl iodide (1.0 eq), purified styrene (2.0 eq), an internal GC standard (n-dodecane), and Cy₂NMe (1.5 eq)[1].

  • Thermal Cycling: Seal the tube tightly, remove it from the glovebox, and heat at 110 °C in a heating block for 12 hours. Causality: As the catalytic cycle turns over, HI is generated. Cy₂NMe neutralizes the acid to form a highly soluble ammonium salt, preventing localized pH drops without ligating to the Pd(0)/Pd(II) centers.

  • Isolation: Cool the mixture, return to the glovebox, and pass aliquots through a short silica gel plug with diethyl ether washings to strip out palladium salts and Cy₂NMe-HI salts prior to GC/MS analysis[1].

Emerging Application: Zeolite Structure-Directing Agent (SDA)

Beyond organic synthesis, Cy₂NMe exhibits an extraordinary physical property in materials science. It acts as a highly specific Structure-Directing Agent (SDA) in the synthesis of silicoaluminophosphates (SAPOs). Regardless of varying hydrothermal reaction conditions, the exact spatial dimensions of the Cy₂NMe molecule perfectly template the formation of the AFI framework (specifically SAPO-5 and AlPO4-5), creating precise one-dimensional microporous channels for advanced catalytic applications[4].

References

  • Science of Synthesis 20.2 Carboxylic Acids - Thieme Connect 2

  • Enhanced Excited-State Hydricity of Pd–H Allows for Unusual Head-to-Tail Hydroalkenylation of Alkenes - National Institutes of Health (NIH) 3

  • Down the Microporous Rabbit Hole of Silicoaluminophosphates: Recent Developments on Synthesis, Characterization, and Catalytic Applications - ACS Publications 4

  • Palladium-Catalyzed Intermolecular Heck Reaction of Alkyl Halides - The Royal Society of Chemistry (RSC) 1

Sources

Mechanistic Insights and Performance Comparison of Dicyclohexylmethanamine in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In the realm of transition-metal catalysis and Active Pharmaceutical Ingredient (API) synthesis, the choice of the auxiliary base is rarely a trivial optimization step; it is often the defining factor between high catalytic turnover and complete catalyst death. Dicyclohexylmethanamine (widely utilized and referred to in synthetic literature as its tertiary derivative, N-methyldicyclohexylamine or Cy₂NMe ) is a highly sterically hindered, non-nucleophilic base.

Unlike ubiquitous alternatives such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Cy₂NMe provides an optimal balance of basicity and extreme steric shielding. This guide objectively compares the mechanistic performance of Dicyclohexylmethanamine against common alternatives, detailing its critical role in preventing catalyst poisoning during demanding cross-coupling reactions (such as the Heck reaction) and providing a self-validating experimental protocol for immediate laboratory integration.

The Mechanistic Imperative: Steric Bulk vs. Nucleophilicity

To understand the superiority of Dicyclohexylmethanamine in transition-metal catalysis, one must analyze the causality of catalyst deactivation. In a standard Palladium-catalyzed Heck reaction, the catalytic cycle relies on the regeneration of the active Pd(0) species. Following β -hydride elimination, the metal exists as a Pd(II)-hydride complex (H-Pd-X). The auxiliary base must deprotonate this complex to regenerate Pd(0).

The Problem with Standard Bases: If the base is too nucleophilic (e.g., TEA), its nitrogen lone pair will coordinate directly to the empty d-orbitals of the electrophilic Pd(II) center. This forms a stable, unreactive amine-palladium complex, effectively poisoning the catalyst and halting the reaction.

The Dicyclohexylmethanamine Advantage: Cy₂NMe possesses two bulky cyclohexyl rings. This creates a massive steric shield around the nitrogen lone pair. Mechanistically, this steric bulk physically prevents the nitrogen atom from approaching the metal center closely enough to coordinate. However, the base retains sufficient basicity (pKa ~10.5) to abstract the small, highly accessible proton from the H-Pd-X intermediate. This precise mechanistic distinction allows for the use of highly reactive, electron-rich ligands (like P(t−Bu)3​ ) without the risk of the base out-competing the ligand for metal coordination [1].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII MigIns Migratory Insertion (Olefin) PdII->MigIns PdII_Alkyl Pd(II) Alkyl Complex MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride Pd(II) Hydride H-Pd-X BetaElim->PdII_Hydride BaseDeprot Base Deprotonation Cy2NMe removes HX PdII_Hydride->BaseDeprot BaseDeprot->Pd0 Catalyst Turnover

Figure 1: Heck reaction catalytic cycle highlighting the crucial deprotonation step by Cy₂NMe.

Comparative Performance Matrix

When designing a synthetic route, selecting the correct base requires evaluating the substrate's electronic demands and the catalyst's vulnerability. The table below synthesizes the performance data of Cy₂NMe against industry-standard alternatives.

Base AlternativepKa (Conjugate Acid)Steric ProfileNucleophilicity / Pd-Coordination RiskOptimal Application
Dicyclohexylmethanamine (Cy₂NMe) ~10.5Extremely Bulky (Two cyclohexyl rings)Very Low (Prevents catalyst poisoning)Demanding Pd-catalyzed cross-couplings (e.g., Fu's Heck conditions) [1], Ireland-Claisen rearrangements.
Diisopropylethylamine (DIPEA) 11.4Bulky (Two isopropyl groups)Low to ModerateGeneral peptide coupling, standard alkylations. Can still poison highly sensitive Pd catalysts.
Triethylamine (TEA) 10.7Low (Three ethyl groups)High (Frequently poisons Pd catalysts)Acid scavenging in non-metal reactions, basic eliminations.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 12.5Rigid, Exposed lone pairModerate (Strongly basic, causes side reactions)Base-catalyzed isomerizations, elimination of unreactive halides.

Performance Evidence in Literature: In the optimization of demanding α -benzyl- β -keto ester syntheses, researchers demonstrated that replacing standard bases with Dicyclohexylmethanamine was critical to achieving high yields (up to 99%) without catalyst poisoning [2]. Furthermore, in the synthesis of complex naphthopyrans, the steric bulk of Cy₂NMe prevented unwanted side reactions and unmasked the target compounds efficiently, a feat where less hindered amines failed [3].

Self-Validating Experimental Protocol: Heck Arylation

To ensure scientific integrity, the following protocol for a Cy₂NMe-mediated Heck reaction is designed as a self-validating system . Every step includes the mechanistic causality behind the action and a physical checkpoint to verify success before proceeding.

Objective:

Palladium-catalyzed coupling of a recalcitrant aryl chloride with an olefin using Dicyclohexylmethanamine (Cy₂NMe) as the non-coordinating base.

Workflow Step1 1. Reagent Prep Dry Solvents & Degas Step2 2. Catalyst Loading Pd source + Ligand Step1->Step2 Step3 3. Substrate & Base Add Ar-X, Olefin, Cy2NMe Step2->Step3 Step4 4. Reaction Heat at 80-100°C Step3->Step4 Step5 5. Workup & Isolation Filter, Extract, Purify Step4->Step5

Figure 2: Step-by-step experimental workflow for the Cy₂NMe-catalyzed Heck cross-coupling reaction.

Step-by-Step Methodology:

Step 1: System Purging and Catalyst Activation

  • Action: In an oven-dried Schlenk flask, charge Pd2​(dba)3​ (1.5 mol%), P(t−Bu)3​ (3.0 mol%), and the aryl chloride (1.0 equiv). Evacuate the flask and backfill with Argon (repeat 3x).

  • Causality: Electron-rich phosphines like P(t−Bu)3​ are highly susceptible to oxidation. Oxygen must be rigorously excluded to prevent ligand degradation, which would permanently arrest the catalytic cycle at the Pd(0) stage.

Step 2: Solvent and Reagent Addition

  • Action: Add anhydrous, degassed Toluene (to achieve a 0.2 M concentration), followed by the olefin (1.1 equiv) and Dicyclohexylmethanamine (Cy₂NMe) (1.2 equiv) via a gas-tight syringe.

  • Causality: Toluene provides a non-polar medium that stabilizes the catalytic intermediates. Cy₂NMe is added last to ensure it does not interact with the palladium precursors before the active Pd(0)-ligand complex is fully formed.

Step 3: Reaction & Turnover (The Self-Validating Step)

  • Action: Stir the reaction mixture at 80–100 °C for 12–24 hours.

  • Causality: Heating accelerates the oxidative addition of the recalcitrant aryl chloride. As the reaction proceeds, Cy₂NMe scavenges the generated HCl to regenerate the catalyst.

  • Validation Checkpoint 1 (Visual): The formation of a dense, white precipitate (Cy₂NMe·HCl salt) serves as an immediate, visual confirmation of catalytic turnover. If the solution remains completely clear after 2 hours of heating, the catalytic cycle has failed to initiate.

  • Validation Checkpoint 2 (Analytical): Aliquot 50 µL of the reaction mixture, dilute in Acetonitrile, and analyze via LC-MS. The disappearance of the Ar-X peak and the emergence of the product mass confirms conversion.

Step 4: Workup and Isolation

  • Action: Cool to room temperature, quench with distilled water ( dissolves the amine salt), extract with Ethyl Acetate (3x), and filter the organic layer through a short pad of Celite.

  • Causality: The aqueous wash removes the Cy₂NMe·HCl byproduct, while the Celite pad traps precipitated palladium black (degraded catalyst), preventing metal contamination in the final API intermediate.

Conclusion

For drug development professionals scaling up transition-metal-catalyzed reactions, relying on default bases like TEA or DIPEA often introduces hidden bottlenecks via catalyst poisoning. Dicyclohexylmethanamine (Cy₂NMe) solves this mechanistic flaw. By leveraging its extreme steric bulk, it provides the necessary basicity for catalyst turnover while physically shielding the metal center, ensuring robust, high-yielding syntheses even with electronically demanding substrates.

References
  • Title: HECK REACTIONS OF ARYL CHLORIDES CATALYZED BY PALLADIUM/TRI-tert-BUTYLPHOSPHINE Source: Organic Syntheses URL: [Link]

  • Title: Improved Palladium-Catalysed Synthesis of α-Benzyl-β-keto Ester Source: Organic Chemistry Portal (Synlett) URL: [Link]

  • Title: Synthesis and Photochromism of Novel Pyridyl-Substituted Naphthopyrans Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Validating the Role of N,N-Dicyclohexylmethylamine (Cy2NMe) in Promoting Bond Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In advanced organic synthesis, the choice of base often dictates the success or failure of complex cross-coupling reactions. While simple primary amines like dicyclohexylmethanamine have niche structural applications, it is the sterically encumbered tertiary amine N,N-Dicyclohexylmethylamine (Cy2NMe, CAS 7560-83-0) that has emerged as a powerhouse reagent for promoting challenging bond formations.

As a Senior Application Scientist, I frequently observe researchers defaulting to standard bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), only to encounter stalled reactions due to electrophile sequestration. This guide objectively evaluates the mechanistic superiority of Cy2NMe in modern C–C and C–heteroatom bond formations, providing empirical data and validated protocols to optimize your synthetic workflows.

Mechanistic Insights: The Causality of Steric Shielding

When constructing bonds with heteroatomic electrophiles (such as chloroboranes or chlorophosphines), the electrophilic center is highly Lewis acidic. Standard aliphatic amines like TEA are overly nucleophilic and form irreversible, dead-end adducts with these reagents, effectively sequestering them and halting the catalytic cycle 1.

Cy2NMe solves this through precise conformational engineering. The two bulky cyclohexyl rings create a significant steric shield around the nitrogen lone pair. This allows Cy2NMe to act as a transient Lewis base. It forms weak, reversible complexes—such as pnictogen bonds with chlorophosphines—that activate the electrophile for single-electron transfer (SET) without permanently trapping it 2. NMR competition experiments confirm this causality: 11 B NMR reveals that TEA forms stable adducts preferentially, whereas Cy2NMe maintains a dynamic equilibrium essential for turnover 1. Furthermore, in palladium-catalyzed Heck arylations, Cy2NMe efficiently neutralizes the acid byproduct without coordinating to the palladium catalyst, preserving the active metal center 3.

Visualizing the Activation Pathway

G A Electrophile (Chlorophosphine) C Transient Pnictogen Bond Complex A->C + Cy2NMe D Dead-End Adduct (Sequestration) A->D + TEA (Standard Base) B Cy2NMe (Base) Steric Shielding B->C Reversible Binding E Blue LED (SET) Radical Generation C->E Photoredox Activation F Target Product (Bond Formation) D->F Reaction Stalled E->F Cross-Coupling

Logical workflow demonstrating how Cy2NMe prevents dead-end electrophile sequestration.

Comparative Performance Data

To objectively validate Cy2NMe against standard alternatives, we summarize the quantitative performance data derived from competitive cross-coupling assays (e.g., C–P(III) photoredox coupling and heteroatomic electrophile activation).

Base AlternativeSteric ProfileAdduct Stability (NMR Evidence)Representative YieldMechanistic Consequence
Cy2NMe Highly EncumberedWeak / Transient67% (Optimal)Steric bulk prevents permanent sequestration, allowing catalytic turnover and SET activation.
TEA Moderately EncumberedStrong / StableTrace / LowStrongly binds and sequesters the electrophile, stalling the reaction and causing isomerization.
DIPEA Highly EncumberedModerateSub-optimalProvides steric bulk but lacks the specific conformational shielding of dual cyclohexyl rings.
DBU Planar / ExposedVery Strong0% (Decomposition)Extremely nucleophilic; forms dead-end complexes with heteroatomic electrophiles immediately.
Experimental Protocol: Self-Validating Photomediated C–P(III) Cross-Coupling

This protocol outlines the synthesis of triarylphosphines via the coupling of chlorophosphines with aryl thianthrenium salts using Cy2NMe as the optimal Lewis base 2. The workflow is designed as a self-validating system to ensure reproducibility and mechanistic integrity.

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • Action : Flame-dry a Schlenk tube and backfill with ultra-high purity Argon three times. Add chlorodiphenylphosphine (1.0 equiv) and aryl thianthrenium salt (1.5 equiv) in anhydrous acetonitrile (MeCN).

  • Causality : Chlorophosphines and the resulting P(III) radical intermediates are highly susceptible to oxidation and hydrolysis.

  • Self-Validation : Incorporate a trace amount of a moisture-sensitive indicator or monitor the Schlenk line vacuum pressure (< 0.1 mbar) prior to solvent addition to confirm a strictly anhydrous environment.

Step 2: Base Addition and CTC Assembly

  • Action : Inject Cy2NMe (2.0 equiv) dropwise into the reaction mixture at room temperature.

  • Causality : Cy2NMe acts as the Lewis base to form the pnictogen bond complex. Its steric bulk prevents the irreversible sequestration of the chlorophosphine, allowing the formation of a dual Charge Transfer Complex (CTC).

  • Self-Validation : Observe a distinct bathochromic color shift (typically to a deeper yellow/orange) upon base addition, confirming the successful assembly of the photoactive CTC.

Step 3: Photochemical Activation

  • Action : Irradiate the mixture with 440 nm Blue LEDs for 12–24 hours, maintaining the temperature at 25 °C using a cooling fan.

  • Causality : Blue light provides the specific energy required to excite the CTC, triggering a Single-Electron Transfer (SET) that generates the active carbon-centered and P(III) radicals.

  • Self-Validation : Withdraw a 0.1 mL aliquot under Argon after 12 hours. Analyze via 31 P NMR. The disappearance of the chlorophosphine signal (~ +80 ppm) and the emergence of the triarylphosphine product signal (~ -5 ppm) provides definitive, in-process confirmation of bond formation.

Step 4: Isolation and Purification

  • Action : Quench the reaction by exposing it to air, concentrate under reduced pressure, and purify via silica gel column chromatography.

  • Causality : Removing the solvent and base byproducts rapidly prevents reverse reactions or degradation during silica exposure.

References
  • Cross-Coupling of Heteroatomic Electrophiles Source: PMC - NIH URL:[Link]

  • Harnessing Pnictogen and Chalcogen Bonding for Cross-Electrophile C–PIII Coupling of Chlorophosphines with Thianthrenium Salts Source: Organic Letters - ACS Publications URL:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL:[Link]

Sources

Safety Operating Guide

Dicyclohexylmethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for Dicyclohexylmethanamine

Executive Summary

Dicyclohexylmethanamine (CAS: 19293-63-1) is a bulky, lipophilic aliphatic amine frequently utilized as an intermediate in advanced organic synthesis and pharmaceutical drug development[1]. Due to its high basicity, structural bulk, and severe toxicity to aquatic ecosystems, standard solvent disposal methods are entirely insufficient[2]. This guide provides researchers, scientists, and safety officers with a self-validating, step-by-step operational protocol for the safe neutralization, segregation, and disposal of dicyclohexylmethanamine, ensuring strict compliance with environmental regulations[3].

Section 1: Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of dicyclohexylmethanamine is critical for predicting its behavior during waste accumulation[1]. As a heavy aliphatic amine containing 13 carbon atoms, it falls well outside the Environmental Protection Agency (EPA) and standard institutional safe-drain-disposal criteria, which strictly limit sanitary sewer disposal to highly soluble amines with 6 or fewer carbon atoms[4].

Table 1: Quantitative Physicochemical Properties and Disposal Implications

PropertyQuantitative Value / CharacteristicDisposal & Handling Implication
CAS Number 19293-63-1Unique identifier required for all hazardous waste manifests[1].
Molecular Formula C₁₃H₂₅N (13 Carbon Atoms)High carbon count (>6) strictly prohibits sanitary sewer drain disposal[4].
Molecular Weight 195.34 g/mol High mass contributes to low aqueous solubility and high persistence[1].
pH (Aqueous) ~11 (at 1 g/L, 20 °C)Highly basic; reacts exothermically with strong acids[5].
Aquatic Toxicity EC₅₀ < 10 mg/L (48h, Daphnia)Very toxic to aquatic life; mandates strict environmental segregation[6].
Max Carboy Fill 75% CapacityRequires 25% headspace to prevent overpressurization from vapor expansion[7].

*Data extrapolated from closely related dicyclohexylamine analogs for conservative safety modeling[6],[5].

Section 2: Decision Logic & Safety Workflow

To prevent the accidental mixing of incompatible waste streams—which can lead to catastrophic container failure—laboratories must implement a strict decision matrix[7]. The following workflow dictates the operational logic for disposing of dicyclohexylmethanamine, whether encountered as a pure reagent, a reaction byproduct, or an accidental spill.

AmineDisposal Start Identify Waste: Dicyclohexylmethanamine IsSpill Is this a chemical spill? Start->IsSpill SpillYes Initiate Spill Protocol (Evacuate & Ventilate) IsSpill->SpillYes Yes SpillNo Routine Lab Waste IsSpill->SpillNo No Incineration Submit to EHS for Commercial Incineration SpillYes->Incineration Absorb & Collect Aqueous Is it in an aqueous solution? SpillNo->Aqueous Neutralize Neutralize to pH 6-8 using 1M HCl Aqueous->Neutralize Yes Organic Organic Solvent Waste (Halogen/Non-Halogen) Aqueous->Organic No SegregateAq Collect in designated Aqueous Waste Carboy Neutralize->SegregateAq SegregateOrg Collect in designated Basic Organic Waste Carboy Organic->SegregateOrg SegregateOrg->Incineration SegregateAq->Incineration

Dicyclohexylmethanamine Disposal Decision Logic and Safety Workflow.

Section 3: Experimental Protocols for Safe Disposal

Simply pouring basic aliphatic amines into a generic waste carboy can lead to dangerous pressure build-up due to exothermic acid-base reactions or the release of volatile, toxic vapors[7]. The following protocols are designed as self-validating systems: each step contains a verification mechanism to ensure the procedure is functioning as intended.

Protocol A: Routine Laboratory Waste Segregation

This protocol applies to liquid waste containing dicyclohexylmethanamine (e.g., reaction filtrates, extraction layers).

Step 1: Waste Characterization and Segregation

  • Action: Determine if the amine is dissolved in an organic solvent or an aqueous matrix.

  • Causality: Aliphatic amines must be kept strictly separate from acidic waste streams and oxidizing agents (e.g., peroxides, nitric acid) to prevent violent exothermic reactions and the potential formation of hazardous byproducts[7].

  • Validation: Review the waste log of the target carboy. Test the pH of the existing waste using a disposable aliquot; ensure it is >7 before adding the amine solution.

Step 2: Pre-Neutralization (For Aqueous Waste Only)

  • Action: If the amine is in an aqueous solution, place the flask in an ice-water bath. Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.

  • Causality: Dicyclohexylmethanamine is a strong base. Neutralizing it to its hydrochloride salt drastically reduces its volatility and mitigates its corrosive hazard[2]. The ice bath controls the heat of neutralization, preventing localized boiling.

  • Validation: Use pH indicator paper to confirm the solution has stabilized at a pH of 6.0–8.0. If the pH drops below 5, back-titrate with a mild base (e.g., sodium bicarbonate).

Step 3: Containerization and Labeling

  • Action: Transfer the neutralized aqueous solution or the organic mixture into a high-density polyethylene (HDPE) or glass waste container. Fill to no more than 75% capacity[7].

  • Causality: Leaving 25% headspace allows for vapor expansion and reduces the risk of overpressurization or spills during transit[7].

  • Validation: Secure the cap and visually inspect for leaks. Attach a standardized hazardous waste label detailing the exact composition (e.g., "Dicyclohexylmethanamine 5%, Methanol 95%").

Protocol B: Spill Response and Decontamination

Due to its potential to cause severe skin burns and eye damage, spills of dicyclohexylmethanamine require immediate, structured intervention[2].

Step 1: Isolation and PPE Upgrading

  • Action: Evacuate non-essential personnel from the immediate area. Don heavy-duty nitrile or neoprene gloves, a chemical-resistant apron, and tight-fitting safety goggles[2].

  • Causality: Standard thin latex gloves offer insufficient breakthrough times for concentrated lipophilic amines, risking dermal absorption.

Step 2: Containment and Neutralization

  • Action: Surround the spill with an inert absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit pad)[6]. Do not use combustible materials like sawdust.

  • Causality: Combustible absorbents can ignite if an exothermic reaction occurs. Carefully applying a weak solid acid (like sodium bisulfate) to the spill prior to absorption neutralizes the amine, reducing toxic vapor emission.

  • Validation: The cessation of visible fuming and a neutral reading on wet pH paper touched to the spill edge confirms successful neutralization.

Step 3: Collection and Final Disposal

  • Action: Sweep the absorbed material using a non-sparking tool and place it into a solid hazardous waste container. Wash the spill surface thoroughly with soap and water[6].

  • Causality: Residual amine can degrade flooring and poses an ongoing contact hazard. Soap and water effectively emulsify and remove the lipophilic residue.

Section 4: Regulatory Grounding & Incineration Logistics

Under Environmental Protection Agency (EPA) guidelines and standard university chemical hygiene plans, aliphatic amines containing more than six carbon atoms cannot be disposed of via the sanitary sewer system, regardless of dilution levels[4]. Dicyclohexylmethanamine (13 carbons) is highly persistent in aquatic environments and exhibits chronic toxicity to aquatic life[6].

Therefore, all collected waste—both liquid carboys and solid spill debris—must be submitted to the institutional Environmental Health and Safety (EHS) department for commercial incineration[3]. Incineration must occur in a facility equipped with a scrubber or thermal unit to reduce nitrogen oxide (NOx) emissions, preventing the release of smog-forming pollutants into the atmosphere during the destruction of the amine[5].

References

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Sources

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